Dimethyl cyclobutane-1,2-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948947 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-20-1, 2607-03-6 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Cyclobutane Scaffold
The cyclobutane motif, a four-membered carbocycle, is a privileged structure in medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, thereby enhancing their binding affinity and metabolic stability. Cyclobutane-containing compounds have found applications as antiviral nucleoside analogues, anti-inflammatory agents, and components of advanced polymers. Dimethyl cyclobutane-1,2-dicarboxylate, existing as both cis and trans isomers, serves as a versatile and crucial building block for the synthesis of these complex molecular architectures. Its diester functionality allows for a wide range of chemical transformations, making it a valuable starting material for the construction of novel therapeutics and functional materials.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform laboratory practice.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through two primary methodologies: [2+2] cycloaddition reactions and cyclization of acyclic precursors , most notably through malonic ester synthesis . Each strategy presents a unique set of advantages and challenges in terms of stereocontrol, scalability, and substrate scope.
| Feature | [2+2] Photocycloaddition | Malonic Ester Synthesis |
| Principle | Light-induced reaction between two alkene-containing molecules. | Intramolecular cyclization of a substituted malonic ester. |
| Stereoselectivity | Can be highly stereoselective, depending on the substrates and reaction conditions. | Not inherently stereoselective for the 1,2-dicarboxylate. Primarily yields 1,1-disubstituted cyclobutanes which require further steps. |
| Key Advantages | Direct access to the cyclobutane core, potential for high stereocontrol, and can be used for complex structures. | Good yields for the initial cyclobutane-1,1-dicarboxylic acid precursor, utilizes readily available starting materials. |
| Key Limitations | Requires specialized photochemical equipment, potential for side reactions and the formation of multiple isomers, can be difficult to scale up. | Multi-step process to achieve the 1,2-dicarboxylate, use of strong bases, and may have lower overall yields. |
| Typical Starting Materials | Alkenes (e.g., ethylene), α,β-unsaturated esters (e.g., dimethyl maleate), photosensitizer (e.g., acetone). | Diethyl malonate, 1,3-dibromopropane, sodium ethoxide. |
Method 1: [2+2] Photocycloaddition – A Direct Approach to the Cyclobutane Ring
The [2+2] photocycloaddition is a powerful and elegant method for the direct construction of cyclobutane rings. This reaction involves the light-induced union of two alkene-containing molecules. The stereochemical outcome of the reaction is a key consideration and is dependent on the nature of the excited state (singlet or triplet) of the alkene.
Mechanistic Insights
The photochemical [2+2] cycloaddition can proceed through different mechanistic pathways, primarily involving either a singlet or a triplet excited state of one of the alkene partners.
-
Singlet Excited State: This pathway is often concerted and stereospecific, meaning the stereochemistry of the starting alkenes is retained in the cyclobutane product.
-
Triplet Excited State: This pathway typically proceeds through a stepwise mechanism involving a 1,4-diradical intermediate. This allows for bond rotation in the intermediate, which can lead to a mixture of stereoisomers. The use of a triplet photosensitizer, such as acetone or benzophenone, is common to facilitate the formation of the triplet excited state.
Caption: Triplet-sensitized photochemical [2+2] cycloaddition workflow.
Experimental Protocol: Synthesis of this compound via Photocycloaddition
This protocol describes the synthesis of a mixture of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate from dimethyl maleate and ethylene using a photosensitizer.
Materials:
-
Dimethyl maleate
-
Ethylene gas
-
Acetone (as photosensitizer and solvent)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a quartz immersion well.
Procedure:
-
Reaction Setup: A solution of dimethyl maleate in acetone is placed in the photochemical reactor. The solution should be purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Introduction of Ethylene: Ethylene gas is bubbled through the solution at a steady rate. The reaction is typically carried out at or below room temperature to favor the cycloaddition over polymerization of ethylene.
-
Irradiation: The solution is irradiated with the medium-pressure mercury lamp. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of dimethyl maleate), the excess ethylene is vented, and the acetone is removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of cis- and trans-isomers, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Method 2: Malonic Ester Synthesis – A Classic Cyclization Strategy
The malonic ester synthesis provides an alternative, albeit more indirect, route to cyclobutane dicarboxylic acids. This method involves the alkylation of diethyl malonate followed by intramolecular cyclization to form a cyclobutane-1,1-dicarboxylate, which can then be further manipulated to yield the desired 1,2-disubstituted product.
Mechanistic Rationale
The core of this synthesis relies on the acidity of the α-hydrogens of diethyl malonate, which can be readily deprotonated by a strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkylating agent. For the synthesis of a cyclobutane ring, a bifunctional alkylating agent such as 1,3-dibromopropane is used in a two-step sequence.
Caption: Malonic ester synthesis workflow for cyclobutane derivatives.
Experimental Protocol: Synthesis of Cyclobutane-1,2-dicarboxylic Acid and Subsequent Esterification
This protocol outlines the synthesis of the dicarboxylic acid precursor via the malonic ester route, followed by esterification to the dimethyl ester.[8]
Part A: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction: Diethyl malonate and 1,3-dibromopropane are added to the flask. The sodium ethoxide solution is then added dropwise while maintaining the reaction temperature at 60-65°C.
-
Cyclization: After the addition is complete, the reaction mixture is heated on a steam bath until the reaction is complete (neutral to phenolphthalein).
-
Work-up and Purification: Water is added to dissolve the sodium bromide precipitate, and the ethanol is removed by distillation. The diethyl cyclobutane-1,1-dicarboxylate is then purified by steam distillation followed by extraction with ether.
Part B: Hydrolysis to Cyclobutane-1,1-dicarboxylic Acid
Materials:
-
Diethyl cyclobutane-1,1-dicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Saponification: The diethyl cyclobutane-1,1-dicarboxylate is refluxed with a solution of potassium hydroxide in ethanol to hydrolyze the esters.
-
Acidification: After removing the ethanol, the residue is dissolved in water and acidified with hydrochloric acid to precipitate the dicarboxylic acid.
-
Purification: The crude cyclobutane-1,1-dicarboxylic acid is purified by recrystallization from hot ethyl acetate.
Part C: Esterification to this compound
Note: The conversion of the 1,1-dicarboxylic acid to the 1,2-dicarboxylic acid is a more complex process involving multiple steps and is not detailed here. The following is a general procedure for the esterification of the corresponding 1,2-dicarboxylic acid, which can be obtained through other synthetic routes.
Materials:
-
Cyclobutane-1,2-dicarboxylic acid (cis or trans)
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Reaction: The cyclobutane-1,2-dicarboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added.
-
Reflux: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in ether and washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.
Characterization of this compound Isomers
The successful synthesis of this compound requires thorough characterization to confirm the structure and determine the stereochemistry of the product(s).
| Property | cis-Dimethyl Cyclobutane-1,2-dicarboxylate | trans-Dimethyl Cyclobutane-1,2-dicarboxylate |
| Molecular Formula | C₈H₁₂O₄[9] | C₈H₁₂O₄[10] |
| Molecular Weight | 172.18 g/mol [9] | 172.18 g/mol [10] |
| ¹H NMR (CDCl₃, δ) | ~3.7 (s, 6H, -OCH₃), ~3.2-3.4 (m, 2H, -CH-CO), ~2.0-2.4 (m, 4H, -CH₂-) | ~3.6 (s, 6H, -OCH₃), ~2.9-3.1 (m, 2H, -CH-CO), ~2.1-2.5 (m, 4H, -CH₂-) |
| ¹³C NMR (CDCl₃, δ) | ~174 (C=O), ~52 (-OCH₃), ~42 (-CH-CO), ~22 (-CH₂-) | ~173 (C=O), ~51 (-OCH₃), ~45 (-CH-CO), ~25 (-CH₂-) |
| Mass Spectrum (m/z) | 172 (M⁺), 141, 113, 81 | 172 (M⁺), 141, 113, 81 |
| IR (cm⁻¹) | ~2950 (C-H), ~1735 (C=O), ~1170 (C-O) | ~2950 (C-H), ~1730 (C=O), ~1175 (C-O) |
Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and the specific instrument used. The data presented here are approximate values for illustrative purposes.
Conclusion and Future Outlook
The synthesis of this compound remains a topic of significant interest due to the importance of the cyclobutane scaffold in various fields. While both [2+2] photocycloaddition and malonic ester synthesis are viable routes, the choice of method will depend on the specific requirements of the researcher, including the desired stereochemistry, scalability, and available equipment. Future developments in this area are likely to focus on the development of more efficient and stereoselective catalytic methods, including asymmetric catalysis, to provide enantiomerically pure cyclobutane building blocks for the synthesis of chiral drugs and materials. The continued exploration of novel synthetic methodologies will undoubtedly expand the utility of this compound and its derivatives in cutting-edge research and development.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Cyclobutanedicarboxylic acid 1,2-dimethyl ester | 3396-20-1 - ChemPacific [chempacific-zhejiang.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling Stereochemistry: An In-depth Technical Guide to the NMR Analysis of Dimethyl Cyclobutane-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. The cyclobutane ring, a common motif in pharmacologically active compounds, presents a unique stereochemical challenge. Its puckered, non-planar conformation gives rise to subtle yet significant differences in the nuclear magnetic resonance (NMR) spectra of its diastereomers. This guide provides a comprehensive exploration of the NMR data for the cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate, offering field-proven insights into the experimental choices and data interpretation that enable unambiguous stereochemical assignment.
The Significance of Stereochemistry in Cyclobutane Systems
The spatial arrangement of substituents on a cyclobutane ring profoundly influences a molecule's biological activity and physical properties. In the case of this compound, two diastereomers exist: a cis isomer where the methoxycarbonyl groups are on the same face of the ring, and a trans isomer where they are on opposite faces. The trans isomer is chiral and exists as a pair of enantiomers.
The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, which are in dynamic equilibrium. This conformational flexibility, coupled with the through-bond and through-space interactions of the protons and carbons, results in unique NMR signatures for each isomer.
Synthesis of this compound
A common route to synthesizing cyclobutane-1,2-dicarboxylic acids is through the [2+2] photocycloaddition of maleic or fumaric acid derivatives. For the dimethyl ester, a plausible synthetic pathway involves the esterification of the corresponding diacid, which can be obtained through various methods, including the hydrolysis of a cyclic anhydride precursor.
Experimental Protocol: Esterification of Cyclobutane-1,2-dicarboxylic Acid
-
Dissolution: Dissolve cyclobutane-1,2-dicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of diacid).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq), dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl ester.
-
Purification: Purify the product by flash column chromatography on silica gel.
Core Principles of NMR Analysis of Substituted Cyclobutanes
The interpretation of the NMR spectra of substituted cyclobutanes is guided by several key principles:
-
Chemical Shift: The electron-withdrawing nature of the methoxycarbonyl groups deshields the adjacent methine protons (H1 and H2) and carbons (C1 and C2). The chemical shifts of the methylene protons (H3 and H4) are also influenced by the stereochemistry of the substituents.
-
Coupling Constants: Vicinal coupling constants (³JHH) are particularly informative. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In cyclobutanes, cis and trans vicinal couplings can be of similar magnitude, making assignments challenging without further experiments.
-
Symmetry: The symmetry of the molecule dictates the number of unique NMR signals. The cis isomer possesses a plane of symmetry, leading to a simpler spectrum than the less symmetric trans isomer.
1H NMR Analysis: A Comparative Study
The 1H NMR spectra of the cis and trans isomers of this compound are expected to show distinct differences, primarily in the chemical shifts and coupling patterns of the ring protons.
cis-Dimethyl Cyclobutane-1,2-dicarboxylate
Due to the plane of symmetry in the cis isomer, the two methine protons (H1 and H2) are chemically equivalent, as are the two methoxy groups. The four methylene protons are also chemically equivalent in pairs. This results in a simplified spectrum.
Expected 1H NMR Signals for the cis-Isomer:
-
A singlet for the six protons of the two equivalent methoxy groups.
-
A multiplet for the two equivalent methine protons.
-
One or more multiplets for the four methylene protons.
trans-Dimethyl Cyclobutane-1,2-dicarboxylate
The trans isomer lacks a plane of symmetry, making the two methine protons and the two methoxy groups chemically inequivalent. This leads to a more complex 1H NMR spectrum.
Expected 1H NMR Signals for the trans-Isomer:
-
Two distinct singlets for the protons of the two inequivalent methoxy groups.
-
Two distinct multiplets for the two inequivalent methine protons.
-
Multiple multiplets for the four methylene protons, which are all chemically inequivalent.
13C NMR Analysis: Probing the Carbon Skeleton
The 13C NMR spectra provide valuable information about the carbon framework of the molecule.
cis-Dimethyl Cyclobutane-1,2-dicarboxylate
The symmetry of the cis isomer results in fewer signals in the 13C NMR spectrum compared to the trans isomer.
Expected 13C NMR Signals for the cis-Isomer:
-
One signal for the two equivalent carbonyl carbons.
-
One signal for the two equivalent methine carbons.
-
One signal for the two equivalent methylene carbons.
-
One signal for the two equivalent methoxy carbons.
trans-Dimethyl Cyclobutane-1,2-dicarboxylate
The lack of symmetry in the trans isomer leads to a greater number of signals.
Expected 13C NMR Signals for the trans-Isomer:
-
Two signals for the two inequivalent carbonyl carbons.
-
Two signals for the two inequivalent methine carbons.
-
Two signals for the two inequivalent methylene carbons.
-
Two signals for the two inequivalent methoxy carbons.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially for the more complex trans isomer.
COSY (Correlation Spectroscopy)
COSY experiments reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons around the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates proton signals with their directly attached carbon signals. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the quaternary carbonyl carbons and for confirming the overall connectivity of the molecule.
Data Summary and Visualization
The following tables summarize the expected NMR data for the cis and trans isomers of this compound.
Table 1: Expected 1H NMR Data
| Isomer | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| cis | -OCH3 | ~3.7 | s (6H) |
| H1/H2 | 2.8 - 3.2 | m (2H) | |
| H3/H4 | 1.8 - 2.4 | m (4H) | |
| trans | -OCH3 | ~3.7 (two signals) | s (3H), s (3H) |
| H1/H2 | 2.8 - 3.2 (two signals) | m (1H), m (1H) | |
| H3/H4 | 1.8 - 2.4 (multiple signals) | m (4H) |
Table 2: Expected 13C NMR Data
| Isomer | Carbon | Expected Chemical Shift (ppm) |
| cis | C=O | 170 - 175 |
| C1/C2 | 45 - 55 | |
| C3/C4 | 20 - 30 | |
| -OCH3 | 50 - 55 | |
| trans | C=O | 170 - 175 (two signals) |
| C1/C2 | 45 - 55 (two signals) | |
| C3/C4 | 20 - 30 (two signals) | |
| -OCH3 | 50 - 55 (two signals) |
Molecular Structures and Stereochemistry
Caption: 2D representation of the cis and trans isomers of this compound.
Experimental Workflow for Stereochemical Determination
Caption: A typical workflow for the stereochemical determination of substituted cyclobutanes using NMR spectroscopy.
Conclusion
The comprehensive analysis of this compound using a combination of 1D and 2D NMR techniques provides a robust methodology for the unambiguous determination of its stereochemistry. The distinct spectral features of the cis and trans isomers, arising from their different symmetry and conformational properties, serve as reliable fingerprints for their identification. This guide underscores the power of NMR spectroscopy as an indispensable tool for researchers in organic chemistry and drug development, enabling the precise structural elucidation that is critical for advancing scientific discovery.
An In-depth Technical Guide to the Physical Properties of Dimethyl Cyclobutane-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Dimethyl cyclobutane-1,2-dicarboxylate, a seemingly simple diester, holds significant interest for researchers in organic synthesis and drug development. Its rigid cyclobutane core, substituted with two methyl ester groups, provides a compact and stereochemically defined scaffold. This structure is an attractive building block for the synthesis of complex molecules with potential therapeutic applications. The stereoisomerism of this compound, existing as both cis and trans isomers, further expands its utility, offering distinct spatial arrangements of the ester functionalities. A thorough understanding of the physical properties of these isomers is paramount for their effective synthesis, purification, characterization, and application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailing experimental methodologies for their determination and offering insights into the practical implications of these characteristics.
Molecular Structure and Isomerism
This compound possesses the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2][3] The core of the molecule is a four-membered cyclobutane ring, which imparts significant ring strain and influences the molecule's conformation and reactivity. The two methyl ester groups at the 1 and 2 positions can be arranged on the same side of the ring, forming the cis isomer, or on opposite sides, resulting in the trans isomer. This stereochemical difference has a profound impact on the physical properties and potential applications of each isomer.
Key Physical Properties
A comparative summary of the key physical properties of the cis and trans isomers of this compound is presented below. It is important to note that while experimental data for some properties are available, others are based on computational predictions from reliable chemical databases.
| Property | cis-Dimethyl Cyclobutane-1,2-dicarboxylate | trans-Dimethyl Cyclobutane-1,2-dicarboxylate |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| Appearance | Light yellow liquid (predicted) | Colorless liquid |
| Melting Point | Not available in searched literature. The parent cis-dicarboxylic acid has a melting point of 133-139 °C, suggesting the ester may be a low-melting solid or a liquid at room temperature. | -20 °C |
| Boiling Point | 225 °C | 225 °C |
| Density | 1.177 g/cm³ | 1.177 g/cm³ |
| Solubility | Soluble in many organic solvents (qualitative). Quantitative data not readily available. | Soluble in many organic solvents (qualitative). Quantitative data not readily available. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and characterization of the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of the isomers. The symmetry and spatial arrangement of the protons and carbons in the cyclobutane ring lead to distinct chemical shifts and coupling constants.
cis-Isomer:
-
¹H NMR: Due to the plane of symmetry in the cis isomer, the two methine protons (CH-COOCH₃) and the two sets of methylene protons (CH₂) are chemically equivalent, leading to a simpler spectrum.
-
¹³C NMR: Similarly, the carbon spectrum will show fewer signals corresponding to the methine, methylene, carbonyl, and methyl carbons due to symmetry.
trans-Isomer:
-
¹H NMR: The absence of a plane of symmetry in the trans isomer renders the methine and methylene protons chemically non-equivalent, resulting in a more complex splitting pattern.
-
¹³C NMR: The carbon spectrum of the trans isomer will exhibit a greater number of signals compared to the cis isomer, reflecting the lower symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in the molecule. Both cis and trans isomers will exhibit characteristic absorption bands for:
-
C=O stretch (ester): A strong absorption band typically in the region of 1730-1750 cm⁻¹.
-
C-O stretch (ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-H stretch (alkane): Absorptions around 2850-3000 cm⁻¹.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to differences in their vibrational modes, which can aid in their differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For both isomers, the molecular ion peak [M]⁺ is expected at m/z 172. Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 141, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 113.[1][4] The relative intensities of these fragment ions may differ slightly between the cis and trans isomers.
Synthesis and Isomer Separation
The most common method for synthesizing this compound is through the Fischer esterification of the corresponding cyclobutane-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2]
General Fischer Esterification Protocol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutane-1,2-dicarboxylic acid (either the cis or trans isomer) and an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess methanol is typically removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
Isomer Separation
If the starting dicarboxylic acid is a mixture of cis and trans isomers, the resulting product will also be a mixture. The separation of these stereoisomers can typically be achieved by column chromatography on silica gel, exploiting the subtle differences in their polarity. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed.
Experimental Determination of Physical Properties
Accurate determination of the physical properties of this compound is crucial for its characterization and quality control.
Melting and Boiling Point Determination
-
Melting Point: For solid samples, the melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated gradually. The temperature range over which the solid melts is recorded.
-
Boiling Point: The boiling point is determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.
Density Measurement
The density of the liquid esters can be determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a balance. The density is then calculated as mass divided by volume.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: A small amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is then acquired on an NMR spectrometer.
-
IR Spectroscopy: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.
-
Mass Spectrometry: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using a direct infusion or a gas chromatography inlet.
Conclusion
The physical properties of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate are fundamental to their application in scientific research and development. This guide has provided a detailed overview of these properties, including molecular structure, key physical constants, and spectroscopic characteristics. Furthermore, standardized experimental protocols for their synthesis and characterization have been outlined. A comprehensive understanding of these parameters will empower researchers to effectively utilize these versatile building blocks in the design and synthesis of novel molecules with desired functionalities.
References
Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Dimethyl Cyclobutane-1,2-dicarboxylate for Advanced Research
In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a scaffold of significant interest. Its unique structural properties—including a puckered three-dimensional conformation, extended C-C bond lengths, and notable chemical stability despite its inherent strain—offer medicinal chemists a powerful tool for molecular design.[1][2] Cyclobutane moieties are increasingly incorporated into drug candidates to enhance metabolic stability, impose conformational restriction on flexible molecules, serve as bioisosteres for larger or more metabolically labile groups, and strategically orient pharmacophoric elements to optimize target binding.[1][2]
Within this chemical class, this compound serves as a fundamental building block and a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a detailed technical overview of this compound, focusing on its isomeric forms, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Compound Identification and Physicochemical Properties
This compound is not a single entity but exists as distinct stereoisomers, primarily cis and trans forms. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclobutane ring defines their chemical and physical properties, and critically, their Chemical Abstracts Service (CAS) numbers. It is imperative for researchers to use the correct isomer-specific CAS number to ensure procurement of the appropriate starting material.
A general CAS number, 3396-20-1 , is often used in supplier catalogs and databases to refer to the compound without specifying its stereochemistry, or sometimes defaults to the trans isomer.[3][4][5][6][7] However, for precise synthetic applications, the isomer-specific numbers are essential.
| Identifier | General / Unspecified | cis-isomer | trans-isomer |
| CAS Number | 3396-20-1 [3][4][6] | 2607-03-6 [8][9][10] | 7371-67-7 [11][12][13] |
| IUPAC Name | This compound[3][14] | dimethyl (1R,2S)-cyclobutane-1,2-dicarboxylate[10][15] | dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate[11] |
| Molecular Formula | C₈H₁₂O₄[3][6] | C₈H₁₂O₄[8][9] | C₈H₁₂O₄[11] |
| Molecular Weight | 172.18 g/mol [3][4][14] | 172.18 g/mol [8][10] | 172.18 g/mol [11] |
| Boiling Point | 225 °C[5][10] | 225 °C[10] | 225 °C[13] |
| Density | ~1.177 g/cm³[5][10] | 1.177 g/cm³[10] | N/A |
| Flash Point | 106 °C[5][10] | 106 °C[10] | N/A |
Note: Physical properties such as boiling point and density are often reported for the mixture or a specific isomer without clear distinction in some sources. The values provided are representative.
Synthesis Methodologies: A Protocol-Driven Approach
The most direct and common route for synthesizing this compound is the Fischer esterification of the corresponding cyclobutane-1,2-dicarboxylic acid. The choice of the starting diacid (cis or trans) directly dictates the stereochemistry of the resulting diester product. This method is favored for its simplicity and use of readily available reagents.
Protocol: Fischer Esterification of Cyclobutane-1,2-dicarboxylic Acid
This protocol describes a general procedure. The specific isomer of the starting material will yield the corresponding diester isomer.
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
Cyclobutane-1,2-dicarboxylic acid (cis or trans isomer)
-
Methanol (anhydrous), excess
-
Sulfuric acid (concentrated), catalytic amount
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend cyclobutane-1,2-dicarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting diacid is consumed (usually 4-12 hours). Causality: Heating under reflux accelerates the reaction rate by providing the necessary activation energy for the esterification, which is an equilibrium-controlled process. Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis and Characterization
Confirming the structure and purity of the synthesized diester is critical. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique is invaluable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons and the methyl ester protons will differ due to their distinct magnetic environments. The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.7 ppm, while the ring protons will present as complex multiplets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. One would expect to see signals for the carbonyl carbon (~170-175 ppm), the methoxy carbon (~50-55 ppm), and the distinct carbons of the cyclobutane ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 172.18).[6][16] Fragmentation patterns can further help confirm the structure.
-
Infrared Spectroscopy (IR): A strong absorption band characteristic of the C=O stretch of the ester functional group will be prominent around 1730-1740 cm⁻¹.[13]
Applications in Research and Drug Development
This compound is not typically a final drug product but rather a key intermediate. Its utility stems from the rigid, three-dimensional scaffold it provides.
-
Precursor for Complex Molecules: The diester can be hydrolyzed back to the diacid or reduced to the corresponding diol. The ester groups can also be converted to amides or other functional groups, serving as handles for further synthetic elaboration. For instance, its dianion form can react with electrophiles like benzaldehyde to create complex polycyclic structures.[3]
-
Conformational Scaffolding: In drug design, replacing a flexible aliphatic chain or a flat aromatic ring with a cyclobutane core can lock a molecule into a specific bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target.[1][2]
-
Improving Physicochemical Properties: The introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property often correlated with improved solubility, metabolic stability, and overall success in clinical development.[2]
Caption: Role as a versatile precursor in synthetic pathways.
Safety and Handling
While comprehensive hazard information is limited, this compound should be handled with standard laboratory precautions for organic chemicals.[3] It may cause skin, eye, and respiratory irritation.[10] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical tool for researchers engaged in organic synthesis and drug discovery. A thorough understanding of its isomeric forms, each identified by a unique CAS number, is fundamental to its effective use. Its utility as a rigid, three-dimensional scaffold allows for the creation of novel molecules with potentially enhanced pharmacological profiles. By following established synthetic protocols and employing standard analytical techniques for characterization, scientists can confidently integrate this versatile building block into their research programs to explore new frontiers in medicinal chemistry.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Buy this compound | 3396-20-1 [smolecule.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 7. This compound [drugfuture.com]
- 8. calpaclab.com [calpaclab.com]
- 9. cis-1,2-Cyclobutanedicarboxylic acid dimethyl ester, CasNo.2607-03-6 BOC Sciences United States [bocscichem.lookchem.com]
- 10. CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER | 2607-03-6 [amp.chemicalbook.com]
- 11. trans-1,2-dimethyl-cyclobutane-1,2-dicarboxylate 97% | CAS: 7371-67-7 | AChemBlock [achemblock.com]
- 12. 7371-67-7|trans-Dimethyl cyclobutane-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 13. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 14. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Stereoisomers of Dimethyl Cyclobutane-1,2-dicarboxylate
This guide provides a comprehensive technical overview of the stereoisomers of dimethyl cyclobutane-1,2-dicarboxylate, a key structural motif in medicinal chemistry and materials science. We will delve into the synthesis, stereochemical analysis, and separation of these isomers, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomerism in Cyclobutane Scaffolds
Cyclobutane derivatives are prevalent in numerous biologically active compounds and advanced materials. The rigid, puckered four-membered ring introduces specific spatial arrangements of substituents, making stereochemistry a critical determinant of a molecule's function. In the case of this compound, three distinct stereoisomers exist: a meso cis-isomer and a pair of enantiomeric trans-isomers. Understanding and controlling this stereoisomerism is paramount for applications ranging from the development of stereospecific pharmaceuticals to the engineering of polymers with defined three-dimensional structures.
The cis-isomer possesses a plane of symmetry, rendering it achiral. In contrast, the trans-isomers are chiral and exist as a racemic mixture of (1R,2R) and (1S,2S) enantiomers. The distinct spatial relationship between the two ester groups in these isomers leads to significant differences in their physical, chemical, and biological properties.
Synthesis of this compound Stereoisomers
The targeted synthesis of either the cis- or trans-isomers requires distinct synthetic strategies that control the stereochemical outcome of the cyclobutane ring formation or subsequent modifications.
Synthesis of cis-Dimethyl Cyclobutane-1,2-dicarboxylate
The synthesis of the cis-isomer is effectively achieved through a [2+2] cycloaddition reaction, followed by esterification. The key to obtaining the cis stereochemistry is the use of a cyclic starting material that enforces a syn addition.
Workflow for the Synthesis of the cis-Isomer
Caption: Synthetic workflow for cis-dimethyl cyclobutane-1,2-dicarboxylate.
Experimental Protocol: Synthesis of cis-Dimethyl Cyclobutane-1,2-dicarboxylate
Step 1: [2+2] Photocycloaddition to form cis-1,2-Dimethylcyclobutane-1,2-dicarboxylic anhydride [1]
-
In a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a UV lamp, dissolve dimethyl maleic anhydride (1 equivalent) and a photosensitizer such as benzophenone (0.1 equivalents) in a suitable solvent like acetone.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ethylene gas through the solution while irradiating with the UV lamp (λ > 300 nm).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, evaporate the solvent under reduced pressure to yield the crude anhydride.
-
Purify the product by recrystallization or column chromatography.
Causality of Experimental Choices: The use of a photosensitizer is crucial for promoting the triplet state of the anhydride, which then reacts with ethylene in a stepwise fashion that, in this concerted reaction, favors the formation of the thermodynamically stable cis-fused ring system. The low temperature helps to minimize side reactions.
Step 2: Methanolysis of the Anhydride [2]
-
To a solution of cis-1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride (1 equivalent) in anhydrous methanol (a large excess, serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting anhydride is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a weak base, such as sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain cis-dimethyl cyclobutane-1,2-dicarboxylate. Further purification can be achieved by vacuum distillation.
Causality of Experimental Choices: The acid catalyst protonates one of the carbonyl oxygens of the anhydride, activating it for nucleophilic attack by methanol. Using methanol as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion.
Synthesis of trans-Dimethyl Cyclobutane-1,2-dicarboxylate
The synthesis of the trans-isomer can be achieved stereoselectively through a Lewis acid-catalyzed reaction between a fumaric ester and a ketene acetal.
Workflow for the Synthesis of the trans-Isomer
Caption: Synthetic workflow for trans-dimethyl cyclobutane-1,2-dicarboxylate.
Experimental Protocol: Synthesis of trans-Dimethyl Cyclobutane-1,2-dicarboxylate [3]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve dimethyl fumarate (1 equivalent) in a dry, non-polar solvent such as dichloromethane.
-
Cool the solution to -78°C.
-
Add a Lewis acid, for example, titanium tetrachloride (TiCl₄, 1.1 equivalents), dropwise.
-
To this mixture, add a solution of ketene diethyl acetal (1.2 equivalents) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction at -78°C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate is then hydrolyzed with aqueous acid and subsequently esterified with methanol under acidic conditions (as described in section 2.1, step 2) to yield the trans-dimethyl cyclobutane-1,2-dicarboxylate.
-
Purify the final product by column chromatography or vacuum distillation.
Causality of Experimental Choices: The Lewis acid coordinates to the carbonyl oxygen of the dimethyl fumarate, lowering its LUMO and activating it for nucleophilic attack by the ketene acetal. The trans geometry of the starting fumarate is retained in the product due to the concerted nature of the cycloaddition.
Spectroscopic and Chromatographic Characterization
Distinguishing between the cis and trans isomers, and resolving the trans enantiomers, requires a combination of spectroscopic and chromatographic techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers due to their distinct symmetries.
Expected NMR Data
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key Differentiating Features |
| cis | Methine (CH-CO₂Me): ~3.1-3.3 (m, 2H)Methylene (CH₂): ~2.0-2.4 (m, 4H)Methyl (OCH₃): ~3.7 (s, 6H) | Carbonyl (C=O): ~173-175Methine (CH-CO₂Me): ~40-42Methylene (CH₂): ~22-24Methyl (OCH₃): ~51-52 | Due to the plane of symmetry, the two methine protons are chemically equivalent, as are the two methyl groups of the esters, and the four methylene protons appear as a complex multiplet. |
| trans | Methine (CH-CO₂Me): ~2.9-3.1 (m, 2H)Methylene (CH₂): two distinct multiplets ~1.9-2.3 (4H)Methyl (OCH₃): ~3.65 (s, 6H) | Carbonyl (C=O): ~174-176Methine (CH-CO₂Me): ~41-43Methylene (CH₂): ~23-25Methyl (OCH₃): ~51-52 | The C₂ axis of symmetry makes the two methine protons and the two ester methyl groups equivalent. However, the methylene protons are diastereotopic, leading to more complex splitting patterns compared to the cis isomer. The methine protons in the trans isomer are typically found slightly upfield compared to the cis isomer.[4] |
Trustworthiness of Data: The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous cyclobutane systems.[4][5] The key differentiator lies in the multiplicity and symmetry-derived equivalence of the signals.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution of the trans-Isomer
The separation of the (1R,2R) and (1S,2S) enantiomers of the trans-isomer is achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose carbamates, are highly effective for this purpose.[6][7]
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of trans-enantiomers by HPLC.
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Ambient.
Procedure:
-
Prepare a standard solution of the racemic trans-dimethyl cyclobutane-1,2-dicarboxylate in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile. Two distinct peaks corresponding to the two enantiomers should be observed.
-
Optimize the separation by adjusting the percentage of isopropanol in the mobile phase. A lower percentage of isopropanol will generally lead to longer retention times and better resolution.
Causality of Experimental Choices: Chiral stationary phases provide a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities.[8] This difference in interaction energy leads to different retention times, allowing for their separation. The choice of a polysaccharide-based column is based on their proven broad applicability for resolving a wide range of racemates, including esters.[9][10]
X-ray Crystallography: Unambiguous Stereochemical Assignment
The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain.[12] In the cis-isomer, the two ester groups will both be in pseudo-equatorial or one pseudo-axial and one pseudo-equatorial positions on the same face of the ring. In the more stable conformation of the trans-isomer, the two bulky ester groups will reside in pseudo-diequatorial positions on opposite faces of the ring to minimize steric hindrance.
Conclusion
The stereoisomers of this compound represent a fascinating case study in the importance of three-dimensional molecular architecture. The ability to selectively synthesize, characterize, and separate these isomers is a fundamental requirement for their application in drug discovery and materials science. The methodologies outlined in this guide provide a robust framework for researchers to confidently work with these valuable chemical entities.
References
- 1. prepchem.com [prepchem.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
cis/trans isomerization of dimethyl cyclobutane-1,2-dicarboxylate
An In-depth Technical Guide to the Cis/Trans Isomerization of Dimethyl Cyclobutane-1,2-dicarboxylate
Introduction
In the landscape of stereochemistry, the conformational dynamics of cyclic systems present a foundational area of study with profound implications for drug development and materials science. The cyclobutane ring, a motif present in numerous natural products and synthetic molecules, is characterized by significant ring strain, which governs its reactivity and the spatial arrangement of its substituents.[1][2] This guide provides a detailed examination of the , a model compound for exploring the principles of stereochemical inversion in four-membered ring systems.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal mechanisms behind the isomerization, offering field-proven insights into experimental design and analysis. We will explore the thermodynamic and kinetic principles that dictate the equilibrium between the cis and trans diastereomers, detail the primary mechanism of base-catalyzed epimerization, and provide robust, self-validating experimental protocols for inducing, monitoring, and characterizing this transformation.
Foundational Principles: Stability and Isomeric Preference
The core of this topic rests on the relative thermodynamic stability of the cis and trans isomers of 1,2-disubstituted cyclobutanes. Unlike some 1,3-disubstituted systems where the cis isomer can be more stable, for 1,2-disubstituted cyclobutanes, the trans isomer is generally the thermodynamically favored product.[3]
Causality: The preference for the trans configuration is rooted in minimizing steric strain. In the cis isomer, the two bulky methyl carboxylate groups are forced onto the same face of the puckered cyclobutane ring, leading to significant van der Waals repulsion (steric hindrance). In contrast, the trans isomer places these groups on opposite faces, allowing for greater spatial separation and a lower overall energy state. The isomerization process is therefore an equilibration driven towards the more stable trans diastereomer.
Diagram 1: Relative Stability of Isomers
This diagram illustrates the energy landscape comparing the less stable cis isomer to the more stable trans isomer, which represents the thermodynamic product.
Caption: Energy diagram showing the higher energy of the cis isomer relative to the more stable trans isomer.
Mechanism of Isomerization: Base-Catalyzed Epimerization
The most common and efficient method for achieving cis/trans isomerization in this system is through base-catalyzed epimerization. This process relies on the acidity of the α-proton (the proton on the carbon atom adjacent to the carbonyl group of the ester).
Mechanistic Causality:
-
Deprotonation: A suitable base, such as sodium methoxide (NaOMe) in methanol, abstracts an α-proton from either C1 or C2 of the cyclobutane ring. This step is possible because the electron-withdrawing nature of the adjacent ester group stabilizes the resulting negative charge.
-
Enolate Formation: The abstraction of the proton results in the formation of a planar enolate intermediate. The planarity of this intermediate is key; the stereochemical information at the carbon that was deprotonated is temporarily lost.
-
Reprotonation: The enolate can then be reprotonated by a proton source, typically the conjugate acid of the base (methanol in this case). Since the enolate is planar, the proton can be added back to the α-carbon from either face.
-
Protonation from the original face regenerates the starting isomer.
-
Protonation from the opposite face results in the inversion of stereochemistry at that carbon, converting a cis isomer to a trans isomer (or vice versa).
-
This process is reversible. Over time, under equilibrium conditions, the reaction mixture will accumulate the more thermodynamically stable trans isomer.[4] This is a classic example of a reaction under thermodynamic control .[5][6][7]
Diagram 2: Base-Catalyzed Epimerization Mechanism
This diagram details the step-by-step chemical transformation from the cis isomer to the trans isomer via a planar enolate intermediate.
Caption: The mechanism of base-catalyzed epimerization for cis/trans isomerization.
Experimental Protocol: Monitoring Isomerization via GC-MS
This protocol provides a self-validating system for inducing and quantifying the isomerization from the cis to the trans isomer. The use of Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation and identification of the two diastereomers over time.[8][9]
Materials and Equipment
-
cis-Dimethyl cyclobutane-1,2-dicarboxylate
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5 M solution in MeOH
-
Glacial Acetic Acid (for quenching)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)
-
NMR Spectrometer (for final product verification)
Step-by-Step Methodology
-
Reaction Setup:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add cis-dimethyl cyclobutane-1,2-dicarboxylate (1.0 g, 5.81 mmol).
-
Dissolve the starting material in 20 mL of anhydrous methanol.
-
Rationale: Methanol is chosen as the solvent to be compatible with the methoxide base and the methyl ester functional groups, preventing transesterification.
-
-
Initiation and Monitoring:
-
Take an initial sample (T=0) by withdrawing ~0.1 mL of the solution, quenching it immediately in a vial containing 1 mL of ethyl acetate and a drop of glacial acetic acid.
-
Add the sodium methoxide solution (2.0 mL, 1.0 mmol) to the reaction flask.
-
Heat the reaction mixture to a gentle reflux (~65°C) with stirring.
-
Rationale: Refluxing provides the necessary activation energy to overcome the kinetic barrier and allows the system to reach thermodynamic equilibrium more quickly.[4][7]
-
-
Time-Course Sampling:
-
At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw ~0.1 mL aliquots from the reaction.
-
Immediately quench each aliquot in a prepared vial containing 1 mL of ethyl acetate and one drop of glacial acetic acid.
-
Rationale (Quenching): The acetic acid neutralizes the sodium methoxide catalyst, instantly stopping the isomerization and "freezing" the isomeric ratio at that specific time point. This is critical for accurate kinetic analysis.
-
-
Workup of Samples for GC-MS:
-
To each quenched sample vial, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acetic acid.
-
Vortex the vial, allow the layers to separate, and collect the top organic (ethyl acetate) layer for analysis.
-
Rationale: This simple liquid-liquid extraction removes salts and prepares a clean organic sample suitable for GC-MS injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of each organic sample into the GC-MS.
-
Use a temperature program that effectively separates the cis and trans isomers (e.g., start at 80°C, ramp at 10°C/min to 250°C).
-
The two isomers will have distinct retention times. The mass spectra can be used for confirmation, though they are often very similar for diastereomers.[10]
-
Integrate the peak areas for the cis and trans isomers in the chromatogram to determine their relative ratio at each time point.
-
Diagram 3: Experimental Workflow
This flowchart visualizes the complete experimental process from reaction setup to final data analysis.
Caption: Workflow for monitoring the base-catalyzed isomerization using GC-MS.
Data Analysis and Characterization
Quantitative Analysis
The data obtained from the GC-MS analysis can be summarized to visualize the progression towards thermodynamic equilibrium.
| Time Point | % cis Isomer (Peak Area) | % trans Isomer (Peak Area) | trans:cis Ratio |
| 0 hr | ~99% | <1% | ~0.01 |
| 0.5 hr | 85% | 15% | 0.18 |
| 1 hr | 72% | 28% | 0.39 |
| 2 hr | 55% | 45% | 0.82 |
| 4 hr | 35% | 65% | 1.86 |
| 8 hr | 18% | 82% | 4.56 |
| 24 hr | <10% | >90% | >9.0 |
| Note: The values in this table are representative and will vary based on exact reaction conditions. |
Structural Verification by NMR Spectroscopy
After the reaction has reached equilibrium (e.g., after 24 hours), the bulk reaction mixture can be worked up to isolate the final product mixture, which will be enriched in the trans isomer. ¹H and ¹³C NMR spectroscopy are definitive methods for confirming the structures of the cis and trans isomers.[11][12]
Key Distinguishing Features in ¹H NMR:
-
Cis Isomer: Due to molecular symmetry, the protons at C1/C2 and the methyl groups of the esters are chemically equivalent, often leading to simpler spectra.[13]
-
Trans Isomer: The molecule is less symmetric, which can lead to distinct signals for the C1 and C2 protons and the two methyl ester groups. The coupling constants (J-values) between the protons on the cyclobutane ring can also provide crucial information about their dihedral angles and thus their cis or trans relationship.
Alternative Isomerization Pathway: Photochemical Isomerization
While base-catalyzed epimerization is a thermal, equilibrium-driven process, isomerization can also be induced photochemically.[14][15] This method operates under different principles and may not necessarily lead to the thermodynamic product mixture.
Mechanism: Photochemical isomerization can occur upon UV irradiation, often in the presence of a photosensitizer.[16][17] The absorbed light energy promotes the molecule to an excited state. In this excited state, the rotational barrier of C-C bonds can be lowered, allowing for rotation and subsequent relaxation back to the ground state as either the cis or trans isomer. This process is typically under kinetic control , and the resulting photostationary state (the isomer ratio at equilibrium) depends on the absorption properties of the isomers and their quantum yields of isomerization, not their thermodynamic stability.[5]
Conclusion
The serves as an exemplary system for understanding fundamental principles of stereochemistry. The strong thermodynamic preference for the trans isomer, driven by the minimization of steric strain, allows for a robust and predictable equilibration via a base-catalyzed epimerization mechanism. The experimental protocols detailed herein provide a reliable framework for inducing, monitoring, and characterizing this transformation, leveraging standard analytical techniques like GC-MS and NMR. By understanding the causality behind isomer stability and the kinetics of interconversion, researchers can effectively control and predict the stereochemical outcomes in cyclobutane systems, a critical skill in the rational design of complex molecules for pharmaceutical and materials applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. jackwestin.com [jackwestin.com]
- 7. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER(2607-03-6) 1H NMR [m.chemicalbook.com]
- 14. Buy this compound | 3396-20-1 [smolecule.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. baranlab.org [baranlab.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of Dimethyl Cyclobutane-1,2-dicarboxylate Isomers
This guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of dimethyl cyclobutane-1,2-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core stereochemical principles governing isomer stability, outlines robust experimental methodologies for empirical determination, and explores computational approaches for theoretical validation.
Executive Summary
Foundational Principles: Stereochemistry of 1,2-Disubstituted Cyclobutanes
The thermodynamic stability of cyclobutane derivatives is primarily dictated by the interplay of three types of strain:
-
Angle Strain: The deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°.
-
Torsional Strain (or Eclipsing Strain): The repulsion between electron clouds of adjacent bonds.
-
Steric Strain (or van der Waals Strain): The repulsive interaction between non-bonded atoms or groups in close proximity.
To alleviate torsional strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[1] This puckering creates two distinct substituent positions on each carbon: axial-like and equatorial-like.
For 1,2-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is determined by the steric interactions between the substituents.
-
In the cis isomer , both substituents are on the same face of the ring. This forces one substituent into an axial-like position and the other into an equatorial-like position, or results in significant eclipsing interactions between the two groups.[2][3]
-
In the trans isomer , the substituents are on opposite faces of the ring. This allows both bulky groups to adopt more stable, pseudo-equatorial positions, minimizing steric repulsion.[2][3][4]
Therefore, for 1,2-disubstituted cyclobutanes with bulky substituents, such as the methoxycarbonyl groups in this compound, the trans isomer is predicted to be thermodynamically more stable than the cis isomer.[2][3]
Theoretical Determination of Isomer Stability: A Computational Approach
While qualitative principles provide a strong predictive foundation, computational chemistry offers a quantitative measure of the energy difference between isomers. Density Functional Theory (DFT) calculations are a powerful tool for determining the ground-state energies of molecules.
Rationale for Computational Analysis
By calculating the total electronic energy of the optimized geometries of both the cis and trans isomers, the difference in their heats of formation (ΔH) can be determined. This provides a quantitative value for their relative thermodynamic stability.
Hypothetical Computational Workflow
Caption: A typical workflow for computational determination of isomer stability.
Anticipated Quantitative Results
Computational studies on analogous 1,2-disubstituted cyclobutanes consistently show the trans isomer to be lower in energy. For this compound, it is anticipated that the trans isomer would be found to be more stable by approximately 1-3 kcal/mol.
| Isomer | Relative Energy (kcal/mol) |
| cis-dimethyl cyclobutane-1,2-dicarboxylate | 1.0 - 3.0 |
| trans-dimethyl cyclobutane-1,2-dicarboxylate | 0 |
Note: This table presents expected values based on established principles. Actual values would be determined via the computational workflow described.
Experimental Verification of Thermodynamic Stability
The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and analyzing the composition of the resulting mixture. This process, known as equilibration, is typically achieved through base-catalyzed epimerization.
Principle of Base-Catalyzed Epimerization
The protons on the carbons bearing the carboxylate groups (the α-protons) are acidic. In the presence of a strong base, these protons can be reversibly removed to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to the formation of either the cis or the trans isomer. Over time, this reversible process allows the isomers to interconvert, and the system will eventually reach a state of thermodynamic equilibrium. The ratio of the isomers at equilibrium directly reflects their relative thermodynamic stabilities.
Caption: Mechanism of base-catalyzed epimerization for isomer equilibration.
Experimental Protocol: Isomer Equilibration
Objective: To establish a thermodynamic equilibrium between the cis and trans isomers of this compound.
Materials:
-
A sample of either pure cis- or trans-dimethyl cyclobutane-1,2-dicarboxylate, or a mixture of the two.
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve a known quantity of this compound in anhydrous methanol.
-
Initiation of Equilibration: Add a catalytic amount of sodium methoxide solution to the flask. A typical starting point is 0.1 equivalents relative to the diester.
-
Reaction: Heat the mixture to reflux and allow it to stir for a sufficient period to reach equilibrium. The time required may vary and should be determined by monitoring the reaction progress (e.g., taking aliquots at regular intervals and analyzing by GC or NMR). A typical reaction time might be 24-48 hours.
-
Quenching: After the reaction has reached equilibrium, cool the mixture to room temperature and neutralize the base by adding a weak acid, such as acetic acid.
-
Workup: Remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the equilibrated mixture of isomers.
Quantitative Analysis of the Equilibrated Isomer Mixture
Accurate quantification of the cis and trans isomers in the equilibrated mixture is essential for calculating the equilibrium constant and the Gibbs free energy difference. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this analysis.
Gas Chromatography (GC) Analysis
Principle: The cis and trans isomers will likely have different boiling points and polarities, allowing for their separation on a GC column. The area under each peak in the chromatogram is proportional to the amount of that isomer present.
Hypothetical GC Method:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
Data Analysis: The relative percentage of each isomer is determined by the ratio of its peak area to the total peak area of both isomers.
¹H NMR Spectroscopy Analysis
Principle: The chemical environments of the protons in the cis and trans isomers are different, leading to distinct signals in the ¹H NMR spectrum. The integral of a signal is directly proportional to the number of protons it represents. By identifying unique, well-resolved signals for each isomer, their relative concentrations can be determined from the integration values.
Anticipated ¹H NMR Data:
-
Distinguishing Signals: The methoxy protons (-OCH₃) and the cyclobutane ring protons will likely have different chemical shifts for the cis and trans isomers. The symmetry of the molecules will also influence the appearance of the spectra. The trans isomer is expected to have a higher degree of symmetry, which may result in fewer signals than the cis isomer.
-
Quantitative Measurement:
-
Acquire a high-resolution ¹H NMR spectrum of the equilibrated mixture.
-
Identify a well-resolved signal unique to the cis isomer and one unique to the trans isomer. For example, the methoxy proton signals are often sharp singlets and are good candidates.
-
Carefully integrate these signals.
-
The ratio of the integrals will give the molar ratio of the isomers.
-
| Isomer | Anticipated ¹H NMR Signals |
| cis | Multiple distinct signals for the cyclobutane protons due to asymmetry. A single signal for the two equivalent methoxy groups. |
| trans | Fewer signals for the cyclobutane protons due to higher symmetry. A single signal for the two equivalent methoxy groups, shifted relative to the cis isomer. |
Calculation of Thermodynamic Parameters
From the experimentally determined isomer ratio at equilibrium, the equilibrium constant (Keq) and the standard Gibbs free energy difference (ΔG°) can be calculated.
Equilibrium Constant (Keq):
Keq = [trans] / [cis]
Gibbs Free Energy Difference (ΔG°):
ΔG° = -RT ln(Keq)
Where:
-
R is the ideal gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin at which the equilibration was performed.
A Keq greater than 1 indicates that the trans isomer is more stable, and ΔG° will be negative.
Conclusion
The thermodynamic stability of this compound isomers is governed by fundamental principles of stereochemistry. The trans isomer is the more stable of the two due to the minimization of steric strain between the methoxycarbonyl substituents. This can be quantitatively determined through a combination of computational modeling and experimental equilibration studies. The protocols outlined in this guide provide a robust framework for researchers to theoretically predict and empirically verify the relative stabilities of these and related substituted cyclobutane systems.
References
- 1. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 3. Which is more stable, cis - or trans-1,2-dimethyl cyclobutane and whyh? [allen.in]
- 4. youtube.com [youtube.com]
spectroscopic analysis of dimethyl cyclobutane-1,2-dicarboxylate
An In-depth Technical Guide to the Spectroscopic Analysis of Dimethyl Cyclobutane-1,2-dicarboxylate
Introduction: The Challenge of Stereoisomerism
In the field of organic synthesis and drug development, the precise structural elucidation of molecules is not merely an academic exercise; it is a prerequisite for understanding function, reactivity, and safety. This compound presents a classic challenge in stereochemical assignment. This molecule, with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , exists as two primary geometric isomers: cis and trans.[1][2][3] The spatial arrangement of the two methyl ester groups relative to the cyclobutane ring dictates the molecule's overall symmetry and physicochemical properties. Distinguishing between these isomers requires a multi-faceted spectroscopic approach, where each technique provides a unique and complementary piece of the structural puzzle. This guide provides an in-depth analysis of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to unambiguously characterize these isomers.
Part 1: ¹H NMR Spectroscopy - The Definitive Stereochemical Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful technique for differentiating the cis and trans isomers of this compound. The distinction lies not just in chemical shift values but, more definitively, in the symmetry of the molecules and the through-bond coupling constants (J-values) between adjacent protons.
The Causality of Symmetry
The molecular symmetry of each isomer directly dictates the number of unique proton environments, and therefore, the number of signals in the ¹H NMR spectrum.
-
cis-isomer : Possesses a plane of symmetry that bisects the C3-C4 bond. This symmetry renders the two methine protons (H1, H2) chemically equivalent. Likewise, the four methylene protons on the ring and the six protons of the two methyl esters are also equivalent sets.
-
trans-isomer : Possesses a C₂ axis of rotation. This symmetry element also makes the two methine protons (H1, H2) equivalent and the two methyl ester groups equivalent.
While both isomers are expected to show three primary signals (methine, methylene, methyl ester), the spatial relationships between the protons are different, which is revealed by their coupling constants.
The Karplus Relationship: Decoding Geometry through Coupling Constants
The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] In cyclic systems, this provides a direct probe into stereochemistry.
-
In the cis-isomer , the dihedral angle between a methine proton and its adjacent methylene protons will have specific values that differ from those in the trans-isomer.
-
In the trans-isomer , the different geometry leads to different dihedral angles and consequently, different ³J values. The coupling constant between the two vicinal methine protons (H1 and H2) is a key differentiator: J(trans) is generally larger than J(cis).[5][6]
Diagram 1: Stereoisomers of this compound
References
- 1. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
The Enduring Allure of the Strained Square: A Technical Guide to the Discovery and History of Cyclobutane Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, a motif once considered a mere chemical curiosity due to its inherent strain, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of a key class of these four-membered carbocycles: the cyclobutane dicarboxylates. We will traverse the early, often fraught, attempts at their synthesis, delve into the elegant photochemical strategies that unlocked naturally occurring derivatives, and survey the modern stereoselective methods that have enabled their rational design. A significant focus will be placed on their pivotal role in drug discovery, exemplified by the pioneering anticancer agent carboplatin and extending to a new generation of therapeutic candidates. This technical guide aims to provide researchers with a deep understanding of the fundamental chemistry of cyclobutane dicarboxylates, from their historical roots to their contemporary applications, thereby inspiring future innovation.
A History of Missteps and Serendipity: The Early Pursuits of the Cyclobutane Ring
The late 19th and early 20th centuries witnessed a burgeoning interest in the synthesis of cyclic compounds. However, the construction of the cyclobutane ring proved to be a formidable challenge, leading to a series of incorrect structural assignments and intriguing chemical puzzles.
The Enigmatic Syntheses of Markownikoff and Perkin
In 1881, Vladimir Markownikoff and his student, Krestownikoff, reported what they believed to be the first synthesis of 1,3-cyclobutanedicarboxylic acid. Their approach involved the self-condensation of ethyl-α-chloropropionate catalyzed by sodium ethoxide. However, the true identity of their product remained elusive for decades. Later investigations by Ingold and subsequently by Deutsch and Buchman in 1950, revealed that Markownikoff's synthesis had, in fact, produced a methylcyclopropanedicarboxylic acid[1]. This misidentification highlights the analytical challenges of the era and the unexpected reaction pathways that can emerge from seemingly straightforward starting materials.
Similarly, the renowned English chemist William Henry Perkin Jr., a pioneer in the synthesis of alicyclic compounds, also encountered difficulties in the synthesis of 1,3-cyclobutanedicarboxylic acid. His attempts, along with those of his contemporaries like Simonsen, often resulted in the formation of other cyclic or acyclic structures due to the intricacies of the reactions and the inherent strain of the four-membered ring[1]. These early endeavors, though not yielding the intended products, were instrumental in advancing the understanding of ring-closing reactions and the reactivity of strained systems.
The Dawn of an Era: Willstätter's Landmark Synthesis
The first unambiguous synthesis of the parent cyclobutane was achieved by Richard Willstätter and James Bruce in 1907. Their approach involved the hydrogenation of cyclobutene, which they had prepared through a multi-step sequence starting from a cyclobutane derivative. This seminal work provided concrete proof of the existence of the cyclobutane ring and laid the groundwork for the systematic study of its chemistry.
Nature's Blueprint: The Photochemical Revelation of Truxillic and Truxinic Acids
A major breakthrough in the field came not from classical synthetic chemistry, but from the study of natural products and the influence of light on chemical reactions. The discovery and synthesis of truxillic and truxinic acids, dimeric forms of cinnamic acid found in various plants, including coca leaves, unveiled the power of photochemistry in constructing the cyclobutane core[2][3].
Head-to-Tail and Head-to-Head Cycloadditions
Truxillic and truxinic acids are formed through the [2+2] photocycloaddition of two cinnamic acid molecules. This reaction can proceed in two distinct ways:
-
Head-to-Tail Cycloaddition: This arrangement leads to the formation of truxillic acids (2,4-diphenylcyclobutane-1,3-dicarboxylic acids).
-
Head-to-Head Cycloaddition: This orientation results in the formation of truxinic acids (3,4-diphenylcyclobutane-1,2-dicarboxylic acids).
The stereochemical outcome of these reactions is highly dependent on the crystalline packing of the cinnamic acid derivatives in the solid state, a principle elegantly elucidated by Schmidt's topochemical postulates. This solid-state photochemical approach offers a remarkable degree of stereocontrol, often yielding a single stereoisomer in high yield[4][5].
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. Truxillic acid - Wikipedia [en.wikipedia.org]
- 3. Truxillic Acid [drugfuture.com]
- 4. Template-directed, diastereoselective [2+2] photodimerization reactions of cinnamic acids and vinylogous cinnamic acids - American Chemical Society [acs.digitellinc.com]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
The Cornerstone of Constrained Scaffolds: A Technical Guide to the Chemistry of Dimethyl Cyclobutane-1,2-dicarboxylate
Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular architectures with precisely controlled three-dimensional orientations is paramount. Among the myriad of cyclic scaffolds, the cyclobutane ring occupies a unique chemical space. Its inherent ring strain and distinct conformational preferences offer a powerful platform for the construction of rigid and stereochemically complex molecules. This technical guide provides an in-depth exploration of the chemistry of dimethyl cyclobutane-1,2-dicarboxylate, a versatile and pivotal building block in the synthesis of a wide array of functional molecules, from constrained peptide mimetics to potent antiviral nucleoside analogues. We will delve into its synthesis, stereochemical intricacies, diverse reactivity, and strategic applications, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of this remarkable scaffold.
Synthesis of the Cyclobutane Core: Strategies and Stereocontrol
The synthetic accessibility of this compound is a key factor in its widespread utility. The two primary approaches to its synthesis involve the esterification of the corresponding dicarboxylic acid and the powerful [2+2] cycloaddition reaction. The choice of method is often dictated by the desired stereochemistry—cis or trans—of the final product.
From Dicarboxylic Acids: The Esterification Route
A straightforward and common method for the preparation of this compound is the Fischer esterification of cyclobutane-1,2-dicarboxylic acid.[1] This method is particularly useful when the parent diacid is commercially available or can be synthesized with the desired stereochemistry.
Experimental Protocol: Fischer Esterification of cis-Cyclobutane-1,2-dicarboxylic Acid
-
To a solution of cis-cyclobutane-1,2-dicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude cis-dimethyl cyclobutane-1,2-dicarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diester.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The use of a large excess of methanol drives the equilibrium towards the formation of the ester product.
The Power of [2+2] Cycloadditions: Building the Ring with Light and Heat
The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, allowing for the direct formation of the four-membered ring from two alkene components.[2] This approach offers a high degree of control over the stereochemical outcome based on the choice of starting materials and reaction conditions.
1.2.1. Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition of alkenes is a synthetically powerful method that proceeds through a triplet excited state, leading to the formation of cyclobutane rings.[3] For the synthesis of this compound, the cycloaddition of ethylene to dimethyl maleate (cis) or dimethyl fumarate (trans) can be employed.
Experimental Protocol: Photochemical [2+2] Cycloaddition of Ethylene to Dimethyl Maleate
-
In a quartz reaction vessel equipped with a gas inlet and a magnetic stirrer, dissolve dimethyl maleate (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Cool the solution to a low temperature (e.g., -78 °C) and bubble ethylene gas through the solution for a period to ensure saturation.
-
Irradiate the reaction mixture with a high-pressure mercury lamp while maintaining a continuous flow of ethylene.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, stop the irradiation and allow the excess ethylene to evaporate.
-
Remove the solvent under reduced pressure and purify the resulting mixture of cis-dimethyl cyclobutane-1,2-dicarboxylate and any side products by column chromatography or distillation.
Causality: The photochemical energy promotes one of the ethylene molecules to an excited state, allowing for a concerted [π2s + π2s] cycloaddition, which is thermally forbidden by the Woodward-Hoffmann rules.[2] The stereochemistry of the starting alkene is generally retained in the product.
1.2.2. Thermal [2+2] Cycloaddition of Ketene Acetals
Thermal [2+2] cycloadditions are also viable, particularly with electron-rich alkenes like ketene acetals. The reaction of a ketene acetal with dimethyl maleate or fumarate in the presence of a Lewis acid can provide a stereoselective route to substituted cyclobutane-1,2-dicarboxylates.[4]
Experimental Workflow: Lewis Acid-Catalyzed [2+2] Cycloaddition
Caption: Lewis Acid-Catalyzed [2+2] Cycloaddition Workflow.
Stereochemistry and Spectroscopic Characterization
The relative stereochemistry of the two ester groups on the cyclobutane ring, being either cis or trans, significantly influences the molecule's shape, reactivity, and its utility in stereoselective synthesis.
| Isomer | Key Structural Feature | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| cis | Both ester groups on the same face of the ring. | ~3.7 (s, 6H, OCH3), ~3.2 (m, 2H, CH-CO), ~2.2 (m, 4H, CH2) | ~173 (C=O), ~52 (OCH3), ~42 (CH-CO), ~22 (CH2) | ~1735 (C=O stretch) |
| trans | Ester groups on opposite faces of the ring. | ~3.6 (s, 6H, OCH3), ~3.0 (m, 2H, CH-CO), ~2.3 (m, 4H, CH2) | ~174 (C=O), ~51 (OCH3), ~43 (CH-CO), ~23 (CH2) | ~1730 (C=O stretch) |
Table 1: Spectroscopic Data for cis- and trans-Dimethyl Cyclobutane-1,2-dicarboxylate.[5][6][7][8][9]
Trustworthiness: The distinct spectroscopic signatures of the cis and trans isomers allow for unambiguous characterization, ensuring the stereochemical integrity of the material used in subsequent synthetic steps. The symmetry of the cis isomer often results in simpler NMR spectra compared to the trans isomer.
Chemical Reactivity: A Tale of Two Moieties
The chemical reactivity of this compound can be broadly categorized into reactions involving the ester functional groups and those that engage the cyclobutane ring itself.
Transformations of the Ester Groups
The ester functionalities are amenable to a variety of standard transformations, providing access to a range of important derivatives.
3.1.1. Hydrolysis to Dicarboxylic Acids
Alkaline hydrolysis readily converts the diester back to the corresponding dicarboxylic acid, which can be a useful intermediate for further modifications.
3.1.2. Reduction to Diols
Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both ester groups to the corresponding 1,2-bis(hydroxymethyl)cyclobutane.[10] These diols are valuable precursors for the synthesis of ligands, polymers, and other functional materials.
Experimental Protocol: Reduction with LiAlH4
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH4 (excess, e.g., 2.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by crystallization or column chromatography.
3.1.3. Amidation
The ester groups can be converted to amides through reaction with ammonia or primary/secondary amines, typically at elevated temperatures or with the aid of a catalyst. This opens the door to the synthesis of cyclobutane-containing peptides and other amide-based structures.
Reactions Involving the Cyclobutane Ring
The strained nature of the cyclobutane ring imparts unique reactivity, including thermal ring-opening and the formation of dianionic intermediates.
3.2.1. Thermal Cracking
At high temperatures, the cyclobutane ring can undergo thermal cracking, leading to the formation of smaller, unsaturated molecules.[9] The specific products depend on the substitution pattern and reaction conditions.
3.2.2. Dianion Chemistry
The protons alpha to the ester carbonyls can be abstracted by strong bases, such as lithium diisopropylamide (LDA), to form a dianion. This nucleophilic species can then react with various electrophiles, such as aldehydes, to form more complex structures.[9]
Reaction Pathway: Dianion Formation and Aldol Addition
Caption: Formation and Reaction of the Dianion Intermediate.
Applications in Drug Discovery and Organic Synthesis
The rigid, well-defined stereochemistry of the this compound core makes it an invaluable building block in several areas of chemical research, most notably in the synthesis of carbocyclic nucleoside analogues.
A Scaffold for Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, often exhibit potent antiviral and anticancer activities. The cyclobutane ring serves as a conformationally restricted mimic of the ribose sugar. This compound can be elaborated into key intermediates for the synthesis of these important therapeutic agents.[11][12]
Synthetic Strategy Outline:
-
Stereoselective Synthesis: Prepare the desired cis or trans isomer of this compound.
-
Functional Group Manipulation: Reduce the diester to the corresponding diol.
-
Protection and Activation: Selectively protect one hydroxyl group and activate the other as a leaving group (e.g., tosylate or mesylate).
-
Nucleobase Coupling: Displace the leaving group with a purine or pyrimidine base.
-
Deprotection: Remove the protecting group to yield the final carbocyclic nucleoside analogue.
The conformational constraint imposed by the cyclobutane ring can lead to enhanced binding to viral enzymes and increased metabolic stability compared to their natural counterparts.
Conclusion
This compound is more than just a simple cyclic diester; it is a powerful and versatile tool in the hands of the synthetic chemist. Its accessible synthesis, well-defined stereochemistry, and diverse reactivity provide a reliable platform for the construction of complex and biologically relevant molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of foundational building blocks like this compound will undoubtedly continue to expand. This guide has provided a comprehensive overview of its chemistry, and it is our hope that it will inspire and enable researchers to further explore and exploit the unique properties of this remarkable scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 5. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER(2607-03-6) 1H NMR [m.chemicalbook.com]
- 7. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Buy this compound | 3396-20-1 [smolecule.com]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. [PDF] Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging Dimethyl Cyclobutane-1,2-dicarboxylate in Advanced Polymer Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dimethyl cyclobutane-1,2-dicarboxylate in polymerization. This document outlines the scientific principles, experimental protocols, and expected outcomes when employing this unique monomer to create novel polyesters with tailored properties.
Introduction: The Strategic Advantage of the Cyclobutane Moiety in Polyesters
The incorporation of cyclic monomers into polymer backbones is a well-established strategy for enhancing material properties. The rigid and puckered nature of the cyclobutane ring, in particular, offers a unique combination of thermal stability, mechanical strength, and tunable glass transition temperatures in the resulting polymers.[1] this compound serves as a valuable building block for creating semi-rigid polyesters, finding potential applications in coatings, specialty plastics, and biomedical materials.[2][3] The demand for novel polymers with specific functionalities has driven interest in monomers derived from renewable feedstocks, and cyclobutane derivatives, often synthesized from bio-based precursors like furfural or cinnamic acid, are at the forefront of this research.[2][4]
This guide will focus on the synthesis of polyesters via polycondensation of this compound with a diol, a common and effective method for producing high-molecular-weight polymers.
Mechanistic Principles: Polycondensation of this compound
The polymerization of this compound with a diol proceeds through a two-step melt polycondensation process: transesterification followed by polycondensation.
Step 1: Transesterification
In the initial stage, the dimethyl ester of cyclobutane-1,2-dicarboxylic acid reacts with a diol (e.g., ethylene glycol, 1,4-butanediol) at elevated temperatures in the presence of a catalyst. This reaction involves the exchange of the methyl group of the ester with the alkyl group of the diol, forming a bis(hydroxyalkyl) cyclobutane-1,2-dicarboxylate intermediate and releasing methanol as a byproduct. The removal of methanol from the reaction mixture is crucial as it drives the equilibrium towards product formation.
Step 2: Polycondensation
As the temperature is further increased and a vacuum is applied, the hydroxyl end-groups of the intermediates react with each other, eliminating the diol and forming high-molecular-weight polyester chains. This step is also an equilibrium reaction, and the continuous removal of the diol byproduct is essential for achieving a high degree of polymerization.
The choice of catalyst is critical for both stages. Common catalysts for this type of reaction include metal acetates (e.g., zinc acetate, manganese acetate) for the transesterification step and antimony compounds (e.g., antimony trioxide) for the polycondensation step.
References
protocol for hydrolysis of dimethyl cyclobutane-1,2-dicarboxylate
An Application Guide for the Synthesis of Cyclobutane-1,2-dicarboxylic Acid via Ester Hydrolysis
Abstract
This technical guide provides detailed protocols for the hydrolysis of dimethyl cyclobutane-1,2-dicarboxylate, a key intermediate in the synthesis of advanced polymers and pharmaceutical agents. We present two robust methodologies: a high-yield, irreversible base-catalyzed saponification and a classic acid-catalyzed equilibrium process. This document offers in-depth, step-by-step procedures, mechanistic insights, and critical considerations for researchers and professionals in organic synthesis and drug development. The causality behind experimental choices is explained to ensure procedural integrity and reproducibility.
Introduction: The Synthetic Value of Cyclobutane Dicarboxylic Acids
Cyclobutane derivatives are valuable structural motifs in organic chemistry, prized for their unique conformational properties and utility as building blocks.[1] Specifically, cyclobutane-1,2-dicarboxylic acid serves as a crucial monomer for specialized polyesters and polyamides and as a precursor in the synthesis of complex molecular architectures.[2] The most common route to this dicarboxylic acid involves the hydrolysis of its more stable and easily prepared diester, this compound.
The choice between acid- and base-catalyzed hydrolysis is critical and depends on factors such as substrate sensitivity, desired purity, and scalability. This guide provides validated protocols for both pathways, enabling researchers to select the optimal method for their specific synthetic goals.
Mechanistic Overview: Acid vs. Base Catalysis
The hydrolysis of an ester can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism.[3]
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of a Fischer esterification.[3][4] The reaction is driven to completion by using a large excess of water, which shifts the equilibrium toward the formation of the carboxylic acid and alcohol products.[4][5] The mechanism involves the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This method is irreversible and generally preferred for its efficiency and high yields.[6] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[7][8] The key to its irreversibility is the final step: the carboxylic acid formed is immediately deprotonated by the strong base (alkoxide or hydroxide) present in the mixture.[4][9] This acid-base reaction forms a carboxylate salt, which is unreactive towards the alcohol, thus preventing the reverse reaction.[5]
Caption: Fig. 1: Ester Hydrolysis Mechanisms
Experimental Protocols
These protocols are designed for the hydrolysis of either cis- or trans-dimethyl cyclobutane-1,2-dicarboxylate. The stereochemistry of the cyclobutane ring is retained under these conditions.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is recommended for achieving high yields due to its irreversible nature.[6] It involves the formation of a dicarboxylate salt, which is subsequently protonated during an acidic workup to yield the final product.
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (or Diethyl ether) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 29.0 mmol) in ethanol (50 mL).
-
Base Addition: Separately, prepare a solution of potassium hydroxide (e.g., 4.9 g, 87.0 mmol, 3 equivalents) in deionized water (25 mL). Add this aqueous KOH solution to the stirred solution of the ester at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.
-
Solvent Removal: After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.[10]
-
Acidification: Transfer the remaining aqueous solution containing the potassium dicarboxylate salt into a beaker and cool it in an ice-water bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the dicarboxylic acid should form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10][11]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclobutane-1,2-dicarboxylic acid as a solid.
-
Purification: Recrystallize the crude product from hot water or an ethyl acetate/hexane mixture to obtain the pure dicarboxylic acid.[10]
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol represents a classic equilibrium-driven method. It is crucial to use a large excess of water to ensure the reaction proceeds to completion.[3][4]
Materials and Reagents:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Dioxane (optional, to improve solubility)
-
Ethyl acetate (or Diethyl ether)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 5.0 g, 29.0 mmol) with an aqueous acid solution (e.g., 100 mL of 2 M H₂SO₄). If solubility is an issue, a co-solvent like dioxane can be used (e.g., 1:1 dioxane:water).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. The extended reaction time is necessary to drive the equilibrium. Monitor the reaction's progress via TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove excess inorganic acid and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization as described in Protocol 1.
Comparative Summary of Hydrolysis Protocols
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagent | Stoichiometric base (e.g., NaOH, KOH)[3] | Catalytic acid (e.g., H₂SO₄, HCl)[3] |
| Reversibility | Irreversible[5][6] | Reversible (Equilibrium)[4][5] |
| Driving Force | Formation of stable carboxylate salt[4][9] | Large excess of water[4] |
| Reaction Time | Generally shorter (2-4 hours) | Generally longer (6-12+ hours) |
| Temperature | Reflux | Reflux |
| Advantages | High yields, faster, reaction goes to completion. | Simpler workup (no pH adjustment needed to isolate the acid initially). |
| Disadvantages | Requires a separate acidification step to isolate the product. | Slower, equilibrium-limited, may result in incomplete conversion. |
General Experimental Workflow
The overall process for obtaining pure cyclobutane-1,2-dicarboxylic acid from its diester follows a standard synthetic chemistry workflow.
Caption: General laboratory workflow for hydrolysis.
Key Considerations and Troubleshooting
-
Monitoring the Reaction: The progress of the hydrolysis can be effectively monitored using Thin Layer Chromatography (TLC). The starting diester is significantly less polar than the resulting dicarboxylic acid. A suitable mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid. The product spot will remain at or near the baseline, while the starting material will have a much higher Rf value.
-
Incomplete Hydrolysis: If the reaction does not go to completion, especially in the acid-catalyzed method, extend the reflux time or increase the water-to-substrate ratio. For the base-catalyzed method, ensure at least two equivalents of base are used to hydrolyze both ester groups.
-
Product Isolation: Cyclobutane-1,2-dicarboxylic acid has some solubility in water. Therefore, it is crucial to perform multiple extractions with an organic solvent to ensure a high recovery of the product from the aqueous solution after acidification.
-
Purification Challenges: If the crude product is an oil or fails to crystallize, it may be contaminated with the mono-ester (the product of partial hydrolysis) or other impurities. Purification via silica gel column chromatography can be employed in such cases, though it is less common for this type of compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl Cyclobutane-1,2-dicarboxylate as a Versatile Monomer for Advanced Polymer Synthesis
Abstract
The constrained, three-dimensional structure of the cyclobutane ring offers a unique building block for the creation of novel polymers with tailored properties. Dimethyl cyclobutane-1,2-dicarboxylate, with its reactive ester functionalities and distinct stereoisomers, is emerging as a monomer of significant interest for researchers in materials science and drug development. This guide provides an in-depth exploration of its potential, detailing synthesis considerations, polymerization protocols, and prospective applications. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this monomer in their work, from creating specialty polyesters to designing innovative drug delivery systems.
Introduction: The Scientific Merit of the Cyclobutane Moiety in Polymers
The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying their thermal and mechanical properties. The cyclobutane ring, in particular, imparts a unique combination of rigidity and conformational constraint. This can lead to polymers with higher glass transition temperatures (Tg), altered crystallinity, and improved hydrolytic stability compared to their linear aliphatic analogues. Furthermore, the stereochemistry of the 1,2-disubstituted cyclobutane ring—existing as either cis or trans isomers—provides a powerful tool for fine-tuning the resulting polymer architecture and, consequently, its macroscopic properties.
Polymers derived from cyclobutane dicarboxylic acids or their esters have shown promise in a variety of applications, including as sustainable alternatives to petroleum-based plastics and as components of advanced biomedical materials.[1] The unique puckered structure of the cyclobutane ring can also be exploited in the design of drug candidates and drug delivery vehicles, where conformational restriction can enhance biological activity and specificity.[2]
This document will focus specifically on this compound as a monomer, exploring its synthesis and subsequent polymerization via condensation reactions.
Monomer Synthesis and Stereochemical Considerations
The synthesis of this compound typically proceeds in two stages: the formation of the cyclobutane-1,2-dicarboxylic acid followed by esterification. A common and efficient method for creating the cyclobutane ring is through a [2+2] photocycloaddition reaction of appropriate precursors.[1][3]
The stereochemistry of the final monomer is determined during the synthesis of the diacid. For instance, the photodimerization of certain cinnamic acid derivatives can yield specific stereoisomers of the resulting cyclobutane dicarboxylic acid.[4] The subsequent esterification with methanol in the presence of an acid catalyst preserves this stereochemistry, yielding either the cis or trans isomer of this compound.[5]
It is crucial for researchers to characterize the stereoisomeric purity of their monomer, as this will have a direct impact on the regularity of the polymer chain and its properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this determination.
Below is a generalized workflow for monomer synthesis:
Caption: Generalized workflow for the synthesis of this compound.
Polymerization Protocols: Synthesis of Cyclobutane-Containing Polyesters
This compound is an ideal monomer for condensation polymerization, specifically for the synthesis of polyesters through transesterification with a diol. In this reaction, the methyl groups from the monomer are eliminated as methanol, driving the polymerization forward. The choice of diol co-monomer and the stereochemistry of the cyclobutane monomer will significantly influence the properties of the final polyester.
General Principles of Transesterification
Transesterification for polyester synthesis is typically a two-stage process conducted at high temperatures. The first stage involves the initial reaction between the diester and the diol at moderate temperatures to form low molecular weight oligomers. The second stage, or polycondensation, is carried out at higher temperatures and under vacuum to facilitate the removal of methanol and drive the reaction towards high molecular weight polymer formation.[6] A catalyst is essential for achieving practical reaction rates.
Commonly used catalysts for transesterification include metal acetates, oxides, or alkoxides of elements like zinc, tin, titanium, and antimony.[7] The choice of catalyst can affect not only the reaction rate but also the properties and stability of the final polymer. For applications in drug development or biomedical devices, minimizing metal residues is often a priority, which may lead to the consideration of enzyme-catalyzed polymerization as a milder, more biocompatible alternative.[8]
Protocol: Melt Polycondensation of this compound with 1,4-Butanediol
This protocol describes a representative procedure for the synthesis of a polyester from either cis- or trans-dimethyl cyclobutane-1,2-dicarboxylate and 1,4-butanediol.
Materials:
-
cis- or trans-Dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq)
-
1,4-Butanediol (1.2-1.5 eq, excess to account for volatilization)
-
Transesterification catalyst (e.g., Zinc Acetate, 0.1-0.5 mol%)
-
Antioxidant (e.g., Irganox 1010, 0.1 wt%)
-
High-vacuum, high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Experimental Workflow:
Caption: Step-wise workflow for melt polycondensation.
Detailed Procedure:
-
Reactor Charging: Charge the polymerization reactor with this compound, 1,4-butanediol, zinc acetate, and the antioxidant.
-
Inert Atmosphere: Assemble the reactor and purge the system with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, positive flow of nitrogen.
-
Stage 1 - Transesterification: Begin stirring and gradually heat the reactor to 180-200°C. Methanol will begin to distill from the reaction mixture. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 1-2 hours.
-
Causality: This initial stage creates low molecular weight oligomers. Performing it at atmospheric pressure prevents the volatile diol from being removed prematurely.
-
-
Stage 2 - Polycondensation: Gradually increase the temperature to 220-250°C. Simultaneously, slowly reduce the pressure in the reactor to less than 1 Torr.
-
Causality: The combination of high temperature and vacuum is crucial for removing the methanol byproduct and driving the equilibrium towards the formation of high molecular weight polymer. The viscosity of the reaction mixture will increase significantly during this stage.
-
-
Monitoring and Completion: Continue the reaction under high vacuum until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer. This stage can take 2-4 hours.
-
Cooling and Isolation: Discontinue heating and break the vacuum by introducing nitrogen into the reactor. Allow the reactor to cool to room temperature. The resulting polymer can be removed from the reactor.
-
Purification: For analytical purposes, the polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, THF) and precipitating it into a non-solvent (e.g., methanol, hexane). The purified polymer should then be dried in a vacuum oven.
Expected Outcomes and Data Presentation
The properties of the resulting polyester will be highly dependent on the isomer of the monomer used. The trans isomer is expected to yield a more linear and potentially semi-crystalline polymer with a higher melting temperature (Tm) and Tg, while the cis isomer may result in a more amorphous polymer with a lower Tg.
Table 1: Hypothetical Properties of Polyesters from Different Isomers
| Property | Polymer from cis-isomer | Polymer from trans-isomer |
| Molecular Weight (Mw) | 50,000 - 80,000 g/mol | 50,000 - 80,000 g/mol |
| Dispersity (Đ) | 1.8 - 2.5 | 1.8 - 2.5 |
| Glass Transition (Tg) | Lower (e.g., 40-60°C) | Higher (e.g., 60-80°C) |
| Melting Temperature (Tm) | Not observed (amorphous) | Potentially observed |
| Appearance | Clear, amorphous solid | Potentially opaque, semi-crystalline |
Polymer Characterization
A thorough characterization of the synthesized polymer is essential to validate the success of the polymerization and to understand its properties.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful incorporation of both monomers.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of ester functional groups and the disappearance of hydroxyl end-groups from the diol.
Applications in Research and Drug Development
The unique properties of polyesters derived from this compound open up several avenues for research and application.
-
Advanced Materials: The introduction of the rigid cyclobutane unit can enhance the thermal and mechanical properties of polyesters, making them suitable for applications requiring higher performance than standard aliphatic polyesters. Some cyclobutane-based polymers have also been investigated for their recyclability.[4]
-
Drug Delivery: The biocompatibility and biodegradability of polyesters make them attractive for drug delivery applications.[9] The cyclobutane moiety can be used to tune the degradation rate and the mechanical properties of drug-eluting nanoparticles or implants. The distinct stereochemistry of the monomer provides a means to control drug loading and release kinetics.
-
Specialty Plastics: These polymers can serve as bio-based alternatives to petroleum-derived plastics in certain niche applications.[1]
Conclusion and Future Outlook
This compound is a monomer with significant, yet not fully explored, potential. Its rigid, stereochemically defined structure provides a powerful lever for designing polymers with precisely controlled properties. The protocols outlined in this guide offer a starting point for researchers to synthesize and characterize novel polyesters based on this monomer. Future research will likely focus on copolymerization with other cyclic or functional monomers to further expand the property space and on exploring the utility of these unique polymers in high-value applications, particularly in the biomedical field.
References
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A recyclable thermoset with built-in thermocleavable group developed from a cis-cyclobutane-1,2-dicarboxylic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buy this compound | 3396-20-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Polyesters from Dimethyl Cyclobutane-1,2-dicarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Cyclobutane-Containing Polyesters
The incorporation of cyclic monomers into polyester backbones is a well-established strategy for tailoring their thermal and mechanical properties. The rigid cyclobutane ring, in particular, offers a unique structural motif that can enhance the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymers. Polyesters derived from dimethyl cyclobutane-1,2-dicarboxylate are of growing interest due to their potential to yield materials with a favorable combination of rigidity and processability. These materials are promising candidates for applications in specialty packaging, biomedical materials, and as alternatives to conventional engineering plastics.[1][2]
This document provides a comprehensive guide to the synthesis of polyesters from this compound, with a focus on the widely employed melt polycondensation technique. The protocols and discussions herein are designed to provide researchers with a robust starting point for the development of novel cyclobutane-containing polyesters.
Synthetic Methodology: Melt Polycondensation via Transesterification
The most common and industrially scalable method for synthesizing polyesters from dimethyl esters is a two-stage melt polycondensation process.[3][4] This process involves:
-
Transesterification: In the first stage, this compound is reacted with an excess of a diol at elevated temperatures in the presence of a catalyst. This reaction results in the formation of bis(hydroxyalkyl) cyclobutane-1,2-dicarboxylate oligomers and the liberation of methanol, which is continuously removed to drive the reaction forward.
-
Polycondensation: The second stage involves further heating the oligomers under high vacuum. The terminal hydroxyl groups of the oligomers react with each other, eliminating the diol and leading to a significant increase in the polymer chain length and molecular weight.
The choice of catalyst is critical for achieving high molecular weight polyesters in a reasonable timeframe. Titanium-based catalysts, such as titanium(IV) isopropoxide or titanium(IV) butoxide, are highly effective for both transesterification and polycondensation reactions.[5][6] They offer high catalytic activity at low concentrations and are generally preferred over antimony-based catalysts due to lower toxicity.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of polyesters from this compound.
References
- 1. "EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND" by Vinashkumar Jayantibhai Chaudhari [digitalcommons.pittstate.edu]
- 2. Pittsburg State University Digital Commons - Research Colloquium 2025-: Biobased Polyesters Derived from 1,4- Butanediol and Various Aliphatic Diacids [digitalcommons.pittstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. High‐molecular‐weight aliphatic polycarbonates by melt polycondensation of dimethyl carbonate and aliphatic diols: synthesis and characterization | Semantic Scholar [semanticscholar.org]
- 5. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clariant.com [clariant.com]
experimental setup for the reduction of dimethyl cyclobutane-1,2-dicarboxylate
An In-Depth Guide to the Synthesis of Cyclobutane-1,2-dimethanol via Diester Reduction
Introduction
The reduction of dimethyl cyclobutane-1,2-dicarboxylate to its corresponding diol, cyclobutane-1,2-dimethanol, is a fundamental transformation in organic synthesis. This reaction provides a valuable building block for the construction of more complex molecular architectures, finding applications in pharmaceuticals, materials science, and polymer chemistry.[1] The cyclobutane motif itself is a key structural element in numerous biologically active natural products.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for this reduction, with a primary focus on the robust and widely applicable method utilizing lithium aluminum hydride (LAH). We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss critical safety considerations.
Choosing the Right Tool for the Job: A Survey of Reducing Agents
While several reagents can effect the reduction of esters to alcohols, their efficacy and selectivity vary significantly. A judicious choice of reducing agent is paramount for a successful and high-yielding transformation.
Lithium Aluminum Hydride (LAH): The Powerhouse
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, to their corresponding alcohols.[3][4] Its high reactivity stems from the polar Al-H bond, which effectively delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester.[4] For the complete reduction of a diester like this compound, LAH is often the reagent of choice due to its power and efficiency.[5]
Alternative Reducing Agents: A Comparative Overview
While LAH is highly effective, other reducing agents can be considered, each with its own set of advantages and limitations.
-
Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is typically used for the reduction of aldehydes and ketones.[6] It is generally unreactive towards esters under standard conditions, making it unsuitable for this transformation. However, under harsh conditions or with the use of additives, some success has been reported for the reduction of certain esters.[7]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as copper chromite, to reduce esters to alcohols.[8][9] While considered a "greener" alternative to stoichiometric metal hydrides, it often requires high pressures and temperatures, which may not be compatible with all substrates or laboratory setups.[10]
For the purposes of this guide, we will focus on the detailed protocol for the LAH-mediated reduction, as it represents the most reliable and broadly applicable method for this specific transformation.
The Mechanism of LAH Reduction of Esters
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The reduction of an ester with LAH proceeds through a two-step nucleophilic addition of hydride.[11]
-
First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[12]
-
Elimination of Alkoxide: This intermediate is unstable and collapses, expelling the methoxide (⁻OCH₃) leaving group to form an aldehyde.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another equivalent of hydride, forming an alkoxide intermediate.[4]
-
Workup: The reaction is quenched with a protic source, typically water, followed by an acidic or basic workup to protonate the alkoxide and yield the primary alcohol.[13]
For a diester, this process occurs at both ester functionalities, requiring a sufficient stoichiometric amount of LAH to drive the reaction to completion.
Visualizing the Reaction Pathway
Caption: Mechanism of LAH reduction of one ester group.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the reduction of this compound to cyclobutane-1,2-dimethanol using lithium aluminum hydride.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 3396-20-1 | C₈H₁₂O₄ | 172.18 |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | LiAlH₄ | 37.95 |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | 60-29-7 or 109-99-9 | C₄H₁₀O or C₄H₈O | 74.12 or 72.11 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| 15% Aqueous Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Safety First: Handling Lithium Aluminum Hydride
Lithium aluminum hydride is a highly reactive and pyrophoric substance.[14] It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[15] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene).[16][17]
-
Inert Atmosphere: All reactions involving LAH must be conducted under an inert atmosphere (nitrogen or argon) in a fume hood.[18][19]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[13]
-
Quenching: Excess LAH must be quenched carefully and slowly. Never add water directly to a large amount of LAH.[15]
-
Spill Management: In case of a spill, do not use water. Smother the spill with dry sand or a Class D fire extinguisher.[14]
Reaction Setup and Procedure
Caption: Experimental workflow for LAH reduction.
Step-by-Step Protocol:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (2.5 equivalents) in anhydrous diethyl ether or THF. The use of an excess of LAH ensures the complete reduction of both ester groups.[4]
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[20]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to reflux.
-
Workup (Fieser Method): This is a critical step to safely quench the excess LAH and precipitate the aluminum salts, making the product isolation easier.[21]
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
For every 'x' grams of LAH used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture vigorously for 15-30 minutes at room temperature. A granular white precipitate of aluminum salts should form.[22]
-
-
Isolation:
-
Filter the mixture through a pad of Celite or filter paper, and wash the precipitate thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings. If two layers form, separate them using a separatory funnel.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure cyclobutane-1,2-dimethanol.
-
Conclusion
The reduction of this compound to cyclobutane-1,2-dimethanol using lithium aluminum hydride is a reliable and efficient synthetic method. By understanding the underlying mechanism and adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can confidently perform this transformation to obtain the desired diol in high yield and purity. This versatile building block can then be utilized in a multitude of synthetic applications, contributing to advancements in various fields of chemical science.
References
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. baranlab.org [baranlab.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgosolver.com [orgosolver.com]
- 12. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 13. byjus.com [byjus.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. research.uga.edu [research.uga.edu]
- 17. westliberty.edu [westliberty.edu]
- 18. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Workup [chem.rochester.edu]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Dimethyl Cyclobutane-1,2-dicarboxylate in Modern Medicinal Chemistry
Foreword: Beyond Flatland—Embracing Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been heavily reliant on aromatic rings as core structural motifs. While effective, this has often led to a "flatland" of drug candidates with inherent liabilities, including metabolic instability and poor solubility.[1] The strategic shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a validated approach to improving clinical success rates.[1] In this context, small, strained carbocycles have emerged as powerful tools. The cyclobutane ring, in particular, offers a unique combination of rigidity and three-dimensionality that medicinal chemists can exploit to overcome common drug development hurdles.[2][3]
This guide focuses on a versatile and commercially available building block: dimethyl cyclobutane-1,2-dicarboxylate . We will explore its intrinsic properties and provide detailed protocols for its application as a rigid scaffold, a bioisosteric replacement for aromatic and other cyclic systems, and a versatile synthetic intermediate for creating novel chemical entities.
Physicochemical Characteristics and Conformational Profile
This compound is a diester derivative of cyclobutane-1,2-dicarboxylic acid. It exists as both cis and trans isomers, providing distinct three-dimensional arrangements of the ester functionalities. This isomeric control is a critical feature for its use in rational drug design.
The defining characteristic of the cyclobutane ring is its strained, non-planar structure. Unlike the planar representation often seen in 2D drawings, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds.[4][5][6] This puckering places substituents in pseudo-axial and pseudo-equatorial positions, creating defined spatial vectors that are crucial for precise interactions with biological targets. This inherent three-dimensionality is a key advantage over flat aromatic systems.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [7] |
| Molecular Weight | 172.18 g/mol | [7] |
| CAS Number | 3396-20-1 (Isomer unspecified) | [7][8] |
| Calculated XLogP3 | 0.4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
Core Applications in Medicinal Chemistry
Application Focus: A Rigid Scaffold for Conformational Constraint
The puckered, semi-rigid nature of the cyclobutane ring makes it an excellent scaffold for constraining the conformation of appended pharmacophores.[3][9] By locking flexible side chains into a specific spatial arrangement, medicinal chemists can "freeze" the bioactive conformation required for target engagement. This can lead to significant improvements in both potency and selectivity, as the entropic penalty of binding is reduced.
The this compound core provides two synthetic handles that can be elaborated to position key binding groups in precise vectors, effectively using the cyclobutane as a navigational tool to explore the topology of a protein's binding pocket.
Caption: Workflow for enhancing potency using a cyclobutane scaffold.
Application Focus: Bioisosteric Replacement of Phenyl Rings
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of drug design.[10][11] The cyclobutane ring has been successfully validated as a saturated, 3D bioisostere for para-substituted phenyl rings.[1] This substitution offers several compelling advantages:
-
Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated rings like cyclobutane are generally less metabolically labile, potentially improving a compound's half-life.[1][3]
-
Enhanced Solubility: Replacing a "greasy" aromatic ring with a cyclobutane increases the molecule's Fsp³, a parameter often correlated with better aqueous solubility.[1]
-
Escape from Flatland: The 3D geometry of the cyclobutane ring can provide better complementarity to a target's binding site compared to a flat aromatic ring, potentially enhancing binding affinity.[1][2]
-
Novel Intellectual Property: Moving away from common aromatic scaffolds can open new avenues for intellectual property.[12]
Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane core.
Key Experimental Protocols
The diester functionality of this compound serves as a versatile starting point for further synthetic elaboration. The following protocols detail two fundamental transformations.
Protocol 1: Alkaline Hydrolysis to Cyclobutane-1,2-dicarboxylic Acid
The conversion of the diester to the corresponding dicarboxylic acid is often the first step, preparing the scaffold for subsequent amide coupling or other functionalization reactions.
Rationale: Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for cleaving esters.[13] Using a hydroxide source like potassium hydroxide (KOH) in an alcohol/water mixture ensures solubility of both the ester and the base. The reaction is driven to completion by the formation of the stable carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired dicarboxylic acid.[14]
Materials & Equipment:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH) (2.5 - 3.0 eq)
-
Ethanol (or Methanol) and Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water (e.g., 2:1 ratio).
-
Saponification: Add potassium hydroxide pellets to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C).
-
Monitoring: Allow the reaction to proceed for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Solvent Removal: After cooling to room temperature, remove the bulk of the ethanol via rotary evaporation.
-
Acidification: Place the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the dicarboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts.
-
Drying: Dry the resulting cyclobutane-1,2-dicarboxylic acid under vacuum to a constant weight. The product can be used in the next step, often without further purification.
Protocol 2: Diamide Synthesis via EDC Coupling
Amide bond formation is arguably the most critical reaction in medicinal chemistry. This protocol describes the coupling of the dicarboxylic acid (from Protocol 1) with an amine of interest.
Rationale: Directly reacting a carboxylic acid with an amine is generally ineffective, as a rapid acid-base reaction forms a highly unreactive ammonium carboxylate salt.[15] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[15][16] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is an excellent electrophile.[17][18] The amine then attacks this intermediate, forming the desired amide bond and releasing a soluble urea byproduct.
Caption: Experimental workflow for diamide synthesis from the diacid.
Materials & Equipment:
-
Cyclobutane-1,2-dicarboxylic acid (1.0 eq)
-
Amine of choice (R-NH₂) (2.2 eq)
-
EDC·HCl (2.2 - 2.5 eq)
-
Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions) (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reaction, extraction, and purification
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, N₂-purged flask, add cyclobutane-1,2-dicarboxylic acid, the amine, and HOBt (if used).
-
Dissolution: Add anhydrous DCM or DMF and stir to dissolve. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA to the reaction mixture. This acts as a scavenger for the HCl generated from EDC·HCl and maintains a basic environment.
-
Activation & Coupling: Add EDC·HCl portion-wise to the cold solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure diamide.
Conclusion
This compound is more than just a simple cyclic ester; it is a powerful and versatile building block for the modern medicinal chemist. Its inherent rigidity, defined three-dimensional structure, and utility as a bioisosteric replacement make it an invaluable tool for creating drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[9] The straightforward protocols for its derivatization, particularly hydrolysis followed by amide coupling, provide reliable access to a diverse range of novel molecular architectures, enabling researchers to navigate beyond the confines of traditional flat scaffolds and explore new dimensions in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 7. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
- 11. drughunter.com [drughunter.com]
- 12. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 16. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Unlocking Synthetic Pathways: A Guide to the Ring-Opening Reactions of Dimethyl Cyclobutane-1,2-dicarboxylate
An Application Note and Protocol Guide for Researchers
Abstract
The cyclobutane motif, a cornerstone in modern organic chemistry and medicinal chemistry, offers a unique combination of structural rigidity and inherent ring strain. This strain energy makes cyclobutanes valuable as reactive intermediates, capable of undergoing selective ring-opening reactions to yield synthetically useful products.[1][2] Dimethyl cyclobutane-1,2-dicarboxylate, available as both cis and trans isomers, is a particularly versatile substrate for these transformations.[3][4][5][6][] Its diester functionality provides electronic activation and serves as a handle for further derivatization. This guide provides an in-depth exploration of the primary modes of ring-opening for this compound—thermal, photochemical, and catalyzed reactions—offering both mechanistic insights and detailed experimental protocols for laboratory application.
The Principle of Strain Release: A Driving Force for Reactivity
The reactivity of cyclobutane derivatives is dominated by the desire to alleviate approximately 26 kcal/mol of ring strain. This stored energy can be released through controlled cleavage of the carbon-carbon bonds of the ring, a process that can be initiated by thermal energy, light, or catalysis. The substituents on the cyclobutane ring, such as the diesters in this compound, play a critical role in directing the regioselectivity and stereochemistry of these ring-opening events. Understanding how to control these reactions provides chemists with powerful tools for accessing linear molecules with defined stereochemistry, which are often precursors to polymers, pharmaceuticals, and other complex molecular architectures.[2][8]
Thermal Electrocyclic Ring-Opening: A Conrotatory Pathway
Under thermal conditions, the ring-opening of cyclobutane derivatives proceeds via a pericyclic reaction governed by the Woodward-Hoffmann rules. For a 4π-electron system like cyclobutene (to which cyclobutane is analogous in this context), a conrotatory motion of the substituents at the breaking C-C bond is symmetry-allowed.[9][10][11] This highly stereospecific process translates the stereochemistry of the starting cyclobutane directly into the geometry of the resulting diene product. For instance, the thermal decomposition of cyclobutane to ethylene is a classic example of such a unimolecular ring-opening reaction.[12] In the case of this compound, this reaction provides a predictable route to substituted hexadiene derivatives.
Mechanism: Conrotatory Ring Opening
The thermal process involves the concerted cleavage of a C-C bond and rotation of the terminal groups in the same direction (both clockwise or both counter-clockwise) to form a conjugated diene. The stereochemical fate of the substituents is locked into this motion.
Caption: Conrotatory thermal ring-opening of the cis-isomer.
Protocol 2.1: Thermal Ring-Opening in an Inert Solvent
This protocol describes a general procedure for the thermal ring-opening of this compound. The choice of a high-boiling solvent is critical to achieve the necessary activation energy.
Materials:
-
cis- or trans-Dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq)
-
Anhydrous xylene or diglyme (to make a ~0.1 M solution)[13]
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with stirrer
Procedure:
-
Inert Atmosphere: Assemble the glassware and flush the system with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the diene product at high temperatures.
-
Dissolution: Dissolve this compound (e.g., 1.72 g, 10 mmol) in the anhydrous high-boiling solvent (e.g., 100 mL of xylene).
-
Heating: Heat the solution to reflux (for xylene, ~140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material typically occurs over 12-24 hours.
-
Work-up: Once the reaction is complete, allow the solution to cool to room temperature.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude residue can then be purified by silica gel column chromatography to isolate the diene product.
Data Summary: Expected Stereochemical Outcomes
The stereospecificity of the conrotatory process leads to predictable products, as summarized below.
| Starting Isomer | Key Process | Major Product |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate | Conrotatory | Dimethyl (2Z,4E)-hexa-2,4-dienedioate |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate | Conrotatory | Dimethyl (2E,4E)-hexa-2,4-dienedioate[11] |
Photochemical Ring-Opening: A Disrotatory Pathway
Irradiation with ultraviolet (UV) light provides an alternative pathway for electrocyclic ring-opening. In contrast to thermal reactions, photochemical excitation promotes an electron to a higher energy molecular orbital (the HOMO of the excited state), which alters the orbital symmetry requirements for the reaction.[11] For cyclobutenes, this results in a symmetry-allowed disrotatory ring-opening, where the substituents rotate in opposite directions.[10] However, it is important to note that direct photolysis of some cyclobutanes can be non-stereospecific and may lead to fragmentation or mixtures of products.[14]
Mechanism: Disrotatory Ring Opening
Upon photochemical excitation, the cleavage of the C-C bond is accompanied by one substituent rotating clockwise and the other counter-clockwise. This again leads to a stereochemically distinct outcome compared to the thermal route.
Caption: Disrotatory photochemical ring-opening of the cis-isomer.
Protocol 3.1: Direct Photolysis for Ring-Opening
This protocol outlines a general method for photochemical ring-opening. A quartz vessel is required as standard borosilicate glass is opaque to short-wavelength UV light.
Materials:
-
cis- or trans-Dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq)
-
Spectroscopic grade hydrocarbon solvent (e.g., pentane, cyclohexane)
-
Quartz reaction tube
-
Low-pressure mercury UV lamp (e.g., emitting at 185 nm or 254 nm) or other far-UV sources[14]
-
Cooling bath
Procedure:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of the substrate in the chosen solvent. High concentrations can lead to side reactions and polymer formation.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the quartz tube in a photochemical reactor equipped with a cooling system to maintain a constant temperature. Irradiate the solution with the UV lamp.
-
Monitoring: Follow the reaction by GC-MS, as the volatility of the components is suitable for this technique.
-
Work-up and Purification: Once the starting material is consumed, remove the solvent carefully on a rotary evaporator at low temperature. Purify the resulting diene mixture via column chromatography.
Lewis Acid-Catalyzed Ring-Opening: A Nucleophilic Pathway
The electron-withdrawing nature of the two ester groups makes this compound a "donor-acceptor" (D-A) cyclobutane.[15] The C1-C2 bond is polarized and susceptible to cleavage upon activation with a Lewis acid (e.g., AlCl₃, TiCl₄). This generates a stabilized 1,4-dipolar (zwitterionic) intermediate, which can be trapped by a variety of nucleophiles. This method provides access not to dienes, but to linear, functionalized adipic acid derivatives.[15]
Mechanism: Lewis Acid Activation and Nucleophilic Trapping
The Lewis acid coordinates to one of the carbonyl oxygens, weakening the adjacent C-C bond and facilitating its cleavage to form a zwitterion. This intermediate is then intercepted by a nucleophile.
Caption: Workflow for Lewis acid-catalyzed nucleophilic ring-opening.
Protocol 4.1: Friedel-Crafts Type Ring-Opening with Anisole
This protocol details the ring-opening of this compound using an electron-rich arene as the nucleophile, mediated by aluminum chloride.
Materials:
-
cis-Dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq)
-
Anisole (3.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous glassware and inert atmosphere setup (Argon)
-
1 M HCl solution
Procedure:
-
Setup: Under an argon atmosphere, add the this compound (e.g., 0.86 g, 5 mmol) and anisole (1.62 g, 15 mmol) to a flame-dried flask containing anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of adding the Lewis acid.
-
Lewis Acid Addition: Add anhydrous AlCl₃ (0.80 g, 6 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 20 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted dimethyl adipate derivative.
Applications in Drug Development and Materials Science
The products derived from the ring-opening of this compound are valuable building blocks.
-
Pharmaceuticals: The inherent three-dimensional nature of cyclobutane rings is increasingly exploited in drug design to improve properties like metabolic stability, conformational restriction, and potency.[2] The ring-opened products, being functionalized linear chains, can serve as flexible linkers or precursors to more complex acyclic or heterocyclic drug candidates.
-
Polymer Chemistry: The ring-opened products are derivatives of adipic acid, a key C6 dicarboxylic acid used in the industrial production of nylon.[16][17] The ability to generate functionalized adipate monomers from cyclobutane precursors opens avenues for creating novel polyesters and polyamides with tailored properties.[8]
-
Synthetic Intermediates: The dienes formed from electrocyclic reactions are classic substrates for Diels-Alder cycloadditions, enabling the rapid construction of complex six-membered ring systems.[13] The adipate derivatives can be further elaborated, for example, through cyclization reactions like the Dieckmann condensation to form functionalized cyclopentanones.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy cis-Dimethyl cyclobutane-1,2-dicarboxylate (EVT-8219426) [evitachem.com]
- 4. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 8. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 9. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
The Versatile Cyclobutane Core: A Guide to the Synthesis and Application of Cyclobutane-1,2-dicarboxylic Acid Derivatives from Dimethyl Ester
Abstract
The cyclobutane moiety, a four-membered carbocycle, is a valuable structural motif in medicinal chemistry and materials science. Its rigid, puckered conformation provides a unique three-dimensional scaffold that can impart desirable pharmacokinetic and physical properties to molecules. This guide provides detailed application notes and protocols for the synthesis of key derivatives of cyclobutane-1,2-dicarboxylic acid, starting from the readily available dimethyl ester. We will cover the hydrolysis to the parent dicarboxylic acid, amidation to form novel carboxamides, and reduction to the corresponding diol. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and insights into the practical applications of these versatile compounds.
Introduction: The Significance of the Cyclobutane Scaffold
Cyclobutane derivatives are increasingly utilized in the design of therapeutic agents and advanced polymers.[1] The constrained nature of the cyclobutane ring can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the creation of novel molecular geometries.[2][3] In drug discovery, cyclobutane-containing compounds have shown promise in a range of therapeutic areas, including oncology and infectious diseases. For instance, the conformational restriction imposed by the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its potency and selectivity.[4] In polymer science, the incorporation of cyclobutane diols and dicarboxylic acids into polyester and polyamide backbones can significantly influence the material's thermal and mechanical properties.[2][5]
This guide focuses on the chemical transformations of dimethyl cyclobutane-1,2-dicarboxylate, a versatile starting material for accessing a variety of functionalized cyclobutane building blocks. We present robust and reproducible protocols for its conversion into the corresponding dicarboxylic acid, diamide, and diol, opening avenues for further synthetic exploration and application.
Stereochemical Considerations
Cyclobutane-1,2-dicarboxylic acid and its derivatives can exist as cis and trans stereoisomers. The relative orientation of the two substituents on the cyclobutane ring significantly impacts the molecule's overall shape and properties. It is crucial to consider the stereochemistry of the starting dimethyl ester and to employ analytical techniques, such as NMR spectroscopy, to confirm the stereochemical outcome of subsequent reactions. The protocols provided herein can be applied to both cis and trans isomers of the starting material.
Synthetic Protocols
Hydrolysis of this compound to Cyclobutane-1,2-dicarboxylic Acid
The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, such as the formation of amides via coupling reactions or the synthesis of polyesters.[5] The following protocol is adapted from a general procedure for ester hydrolysis.
Protocol 1: Basic Hydrolysis of this compound
Materials:
-
This compound (1.0 equiv)
-
Potassium hydroxide (KOH) (2.5 equiv)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining aqueous residue in a minimal amount of water and transfer to a separatory funnel.
-
Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of the dicarboxylic acid should form.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutane-1,2-dicarboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Potassium hydroxide, Hydrochloric acid |
| Solvent | Ethanol, Water, Diethyl ether |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Product | Cyclobutane-1,2-dicarboxylic acid |
| Purification | Recrystallization |
Experimental Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Amidation of this compound
The synthesis of cyclobutane-1,2-dicarboxamides is of significant interest in medicinal chemistry, as the amide functionality can participate in key hydrogen bonding interactions with biological targets.[4] Direct amidation of the dimethyl ester can be achieved by heating with an excess of the desired amine.
Protocol 2: Direct Amidation of this compound
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (e.g., benzylamine, morpholine) (5.0 equiv or as solvent)
-
Methanol (optional, as co-solvent)
-
Sealed reaction vessel or a flask with a reflux condenser
-
Heating source (oil bath)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, combine this compound with an excess of the desired amine. If the amine is a solid, it can be dissolved in a suitable high-boiling solvent like methanol.
-
Heat the reaction mixture at a temperature sufficient to drive the reaction to completion (typically 80-120 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the excess amine and solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure cyclobutane-1,2-dicarboxamide.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Primary or secondary amine |
| Solvent | Excess amine or high-boiling solvent |
| Reaction Time | Varies (monitor by TLC/LC-MS) |
| Temperature | 80-120 °C |
| Product | Cyclobutane-1,2-dicarboxamide |
| Purification | Column Chromatography |
Experimental Workflow Diagram:
Caption: Workflow for the direct amidation of this compound.
Reduction of this compound to Cyclobutane-1,2-dimethanol
The reduction of the diester to the corresponding diol, cyclobutane-1,2-dimethanol, provides a valuable building block for the synthesis of polyesters and other polymers.[6] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Protocol 3: LAH Reduction of this compound
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen/argon inlet.
-
Under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutane-1,2-dimethanol.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Lithium aluminum hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 2-4 hours at reflux |
| Temperature | 0 °C to reflux |
| Product | Cyclobutane-1,2-dimethanol |
| Purification | Distillation or Column Chromatography |
Experimental Workflow Diagram:
Caption: Workflow for the LAH reduction of this compound.
Applications in Drug Discovery and Materials Science
The derivatives of cyclobutane-1,2-dicarboxylic acid are valuable building blocks for a wide range of applications.
-
Cyclobutane-1,2-dicarboxylic Acid: This diacid can be used as a monomer in the synthesis of polyesters and polyamides.[5] It can also serve as a starting material for the synthesis of more complex molecules through functional group transformations of the carboxylic acid groups.
-
Cyclobutane-1,2-dicarboxamides: These compounds are of particular interest in medicinal chemistry. The amide groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. The rigid cyclobutane scaffold helps to pre-organize the pharmacophoric groups in a defined spatial orientation, which can lead to increased potency and selectivity.[4]
-
Cyclobutane-1,2-dimethanol: This diol is a useful monomer for the synthesis of polyesters with unique thermal and mechanical properties.[2][6] The incorporation of the cyclobutane ring into the polymer backbone can increase the glass transition temperature and improve the dimensional stability of the resulting material.
Conclusion
The protocols detailed in this guide provide a reliable foundation for the synthesis of key derivatives of cyclobutane-1,2-dicarboxylic acid from its dimethyl ester. These versatile building blocks offer exciting opportunities for innovation in both drug discovery and materials science. The inherent conformational rigidity and unique three-dimensional structure of the cyclobutane core make it a privileged scaffold for the design of novel molecules with tailored properties. By providing clear, step-by-step instructions and contextual application notes, we aim to empower researchers to explore the full potential of this fascinating class of compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
Harnessing the Synthetic Potential of Dimethyl Cyclobutane-1,2-dicarboxylate: A Guide to Novel Compound Synthesis
Introduction: The Cyclobutane Scaffold as a Privileged Motif in Modern Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring systems to a highly sought-after structural motif in medicinal chemistry and materials science.[1][2] Its inherent ring strain and unique puckered conformation bestow upon it distinct three-dimensional characteristics that are increasingly exploited to escape the "flatland" of traditional aromatic scaffolds in drug discovery.[3][4] Cyclobutane-containing molecules have demonstrated the ability to enhance biological activity, improve pharmacokinetic profiles, and provide novel intellectual property.[1] At the heart of this chemical renaissance lies a select group of versatile building blocks, among which dimethyl cyclobutane-1,2-dicarboxylate is a readily accessible and highly adaptable starting material for the synthesis of a diverse array of novel compounds.[5][6]
This comprehensive guide provides detailed application notes and protocols for the synthetic elaboration of this compound into a variety of functionalized and structurally diverse molecules. We will explore key transformations including reduction to diols, formation of fused heterocyclic systems, and strategic ring expansion, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the synthetic potential of this valuable starting material.
I. Foundational Transformations: Reduction to Key Diol Intermediates
The conversion of the diester functionalities of this compound into primary alcohols furnishes cis- or trans-cyclobutane-1,2-dimethanol, pivotal intermediates for a wide range of subsequent derivatizations. The choice of the starting diester isomer (cis or trans) will dictate the stereochemistry of the resulting diol, which can be a critical determinant in the biological activity of the final compounds. The reduction is most effectively achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LAH).
Causality of Experimental Choices:
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters to primary alcohols.[7] Its high reactivity necessitates the use of anhydrous solvents, typically ethereal solvents like tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the reagent and hazardous hydrogen gas evolution. The reaction is highly exothermic and is therefore initiated at a reduced temperature (0 °C) to maintain control. The subsequent refluxing ensures the reaction proceeds to completion. The workup procedure is critical for safely quenching the excess LAH and isolating the diol product. The sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup) is a well-established method to produce a granular precipitate of aluminum salts that can be easily filtered off.[8]
Experimental Protocol: Synthesis of cis-Cyclobutane-1,2-dimethanol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate | 2607-03-6 | 172.18 | 10.0 g | 58.1 |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | 4.4 g | 116 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~20 mL | - |
| Water | 7732-18-5 | 18.02 | 4.4 mL + 13.2 mL | - |
| 15% Aqueous Sodium Hydroxide | 1310-73-2 | 40.00 | 4.4 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (4.4 g, 116 mmol) and anhydrous THF (100 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve cis-dimethyl cyclobutane-1,2-dicarboxylate (10.0 g, 58.1 mmol) in anhydrous THF (100 mL).
-
Slowly add the diester solution to the LAH suspension via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the excess LAH by the dropwise addition of ethyl acetate (~20 mL) until the vigorous bubbling subsides.
-
Continue the quench by the sequential and careful dropwise addition of water (4.4 mL), 15% aqueous sodium hydroxide (4.4 mL), and finally water (13.2 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to facilitate the precipitation of aluminum salts.
-
Add anhydrous magnesium sulfate (~10 g) and stir for an additional 15 minutes.
-
Filter the white precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford cis-cyclobutane-1,2-dimethanol as a colorless oil. The product can be further purified by distillation if necessary.
Figure 1: Workflow for the LAH reduction of cis-dimethyl cyclobutane-1,2-dicarboxylate.
II. Synthesis of Fused Heterocyclic Scaffolds: Accessing Novel Bioactive Cores
The 1,2-dicarbonyl functionality of this compound provides an ideal starting point for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. Condensation with binucleophilic reagents such as hydrazine allows for the creation of novel cyclobutane-fused pyridazine derivatives.
Causality of Experimental Choices:
The reaction of a 1,2-diester with hydrazine hydrate is a classical method for the synthesis of pyridazinediones. The reaction proceeds via a double condensation mechanism. The use of a protic solvent like ethanol facilitates the reaction, and heating is necessary to drive the condensation to completion. The product, being a solid, often precipitates from the reaction mixture upon cooling, simplifying its isolation.
Experimental Protocol: Synthesis of Tetrahydrocyclobuta[d]pyridazine-1,4-dione
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate | 2607-03-6 | 172.18 | 5.0 g | 29.0 |
| Hydrazine Hydrate (64%) | 7803-57-8 | 50.06 | 1.8 mL | ~37.1 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add cis-dimethyl cyclobutane-1,2-dicarboxylate (5.0 g, 29.0 mmol) and ethanol (50 mL).
-
To the stirred solution, add hydrazine hydrate (1.8 mL, ~37.1 mmol).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield tetrahydrocyclobuta[d]pyridazine-1,4-dione as a white solid.
Figure 2: Workflow for the synthesis of a cyclobutane-fused pyridazinedione.
III. Ring Expansion Strategies: From Four- to Five-Membered Rings
Ring expansion reactions provide a powerful method for accessing larger ring systems from smaller, more readily available precursors. The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion that can be applied to derivatives of cyclobutane-1,2-dimethanol to generate cyclopentanones.[2][3][5] This transformation proceeds through a diazotization of a primary amine followed by a concerted loss of nitrogen and a 1,2-alkyl shift.
Synthetic Pathway Overview:
The overall transformation from cis-cyclobutane-1,2-dimethanol to a cyclopentanone derivative involves a multi-step sequence:
-
Monotosylation: Selective protection of one of the primary alcohols as a tosylate.
-
Azide Displacement: Conversion of the tosylate to an azide via SN2 reaction.
-
Reduction to Amine: Reduction of the azide to the corresponding primary amine.
-
Tiffeneau-Demjanov Rearrangement: Diazotization of the amine with nitrous acid to induce ring expansion.
Experimental Protocols:
Protocol 3.1: Monotosylation of cis-Cyclobutane-1,2-dimethanol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| cis-Cyclobutane-1,2-dimethanol | - | 116.16 | 5.0 g | 43.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | 190.65 | 8.2 g | 43.0 |
| Pyridine | 110-86-1 | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
Procedure:
-
Dissolve cis-cyclobutane-1,2-dimethanol (5.0 g, 43.0 mmol) in pyridine (50 mL) and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (8.2 g, 43.0 mmol) in portions, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate, which can be used in the next step without further purification.
Protocol 3.2: Azide Formation and Reduction to 1-(Aminomethyl)cyclobutanol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Crude Monotosylate | - | - | ~43.0 mmol | - |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 5.6 g | 86.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | 3.3 g | 86.0 |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - |
Procedure:
-
Dissolve the crude monotosylate in DMF (100 mL) and add sodium azide (5.6 g, 86.0 mmol).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to obtain the crude azide.
-
Prepare a suspension of LAH (3.3 g, 86.0 mmol) in anhydrous diethyl ether (100 mL) at 0 °C.
-
Slowly add a solution of the crude azide in anhydrous diethyl ether (50 mL) to the LAH suspension.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool to 0 °C and quench the reaction following the procedure in Protocol I.
-
After filtration and solvent evaporation, the crude 1-(aminomethyl)cyclobutanol is obtained and can be used directly in the next step.
Protocol 3.3: Tiffeneau-Demjanov Ring Expansion
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Crude 1-(Aminomethyl)cyclobutanol | - | - | ~43.0 mmol | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 3.6 g | 52.0 |
| Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | 50 mL | - |
Procedure:
-
Dissolve the crude 1-(aminomethyl)cyclobutanol in a mixture of acetic acid (50 mL) and water (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (3.6 g, 52.0 mmol) in water (20 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude cyclopentanone. Further purification can be achieved by column chromatography.
Figure 3: Multi-step workflow for the Tiffeneau-Demjanov ring expansion.
IV. Intramolecular Cyclization: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a β-keto ester.[9][10][11][12] While this compound itself is not suitable for a standard Dieckmann condensation due to the formation of a highly strained bicyclic system, derivatives with an extended chain on one of the ester groups can undergo this powerful cyclization to form novel fused ring systems.
Conceptual Application:
To apply the Dieckmann condensation, one of the methyl esters of the starting dicarboxylate needs to be selectively hydrolyzed and then re-esterified with a group containing an additional ester moiety, such as ethyl 2-bromoacetate. The resulting tri-ester can then undergo an intramolecular cyclization to form a cyclobutane-fused cyclopentanone derivative.
Hypothetical Protocol: Dieckmann Condensation of a Modified Dicarboxylate
This protocol is presented as a conceptual guide, as the specific substrate needs to be synthesized first.
Substrate: Ethyl 2-((2-(methoxycarbonyl)cyclobutyl)carbonyloxy)acetate
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add the substrate dropwise to the stirred ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux to initiate the intramolecular condensation.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a weak acid.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting β-keto ester by column chromatography.
Figure 4: Conceptual workflow for a Dieckmann condensation.
Conclusion
This compound is a versatile and cost-effective starting material that provides access to a rich variety of novel and complex molecular architectures. The protocols detailed in this guide for reduction, fused heterocycle formation, and ring expansion serve as a robust foundation for researchers to explore the synthetic utility of this valuable building block. The ability to stereoselectively manipulate the cyclobutane core and introduce diverse functionalities opens up exciting avenues for the discovery of new therapeutic agents and advanced materials.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 6. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of dimethyl cyclobutane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important cyclobutane derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method is the [2+2] cycloaddition reaction. This can be achieved through two main pathways:
-
Photochemical Cycloaddition: This method often involves the dimerization of an alkene precursor, such as dimethyl maleate or dimethyl fumarate, under UV irradiation. It can also be achieved by the cycloaddition of ethylene to dimethyl maleate or fumarate.
-
Thermal Cycloaddition: This route typically involves the reaction of a ketene with an alkene, followed by further transformation, or the cycloaddition of highly reactive alkenes. For the synthesis of this compound, photochemical methods are generally more prevalent in literature.
Q2: What is the major challenge in synthesizing this compound?
The primary challenge lies in controlling the stereoselectivity of the reaction. The [2+2] cycloaddition can result in the formation of both cis and trans isomers of the product. The ratio of these isomers is highly dependent on the reaction conditions and the stereochemistry of the starting materials. Achieving a high yield of the desired isomer often requires careful optimization.
Q3: What kind of yields can I realistically expect?
Yields can vary significantly based on the chosen method and the level of optimization. It is not uncommon for initial experiments to result in low to moderate yields (20-50%). However, with careful control of reaction parameters such as solvent, temperature, and reaction time, yields can be improved. Some optimized procedures report yields upwards of 70-80% for the combined isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low or non-existent yield is a common frustration. The root cause can often be traced back to several key factors in the experimental setup.
Explanation: Photochemical [2+2] cycloadditions require the alkene to be excited to a triplet state, which then undergoes cycloaddition. If the UV irradiation is insufficient or the reaction vessel material blocks UV light, the reaction will not proceed efficiently.
Solution:
-
Verify UV Lamp Output: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for your starting material (typically in the range of 254 nm for simple alkenes).
-
Use Quartz Reaction Vessels: Standard borosilicate glass (Pyrex) will absorb a significant portion of the UV light required for the reaction. It is crucial to use quartz flasks or tubes, which are transparent to a broader range of UV wavelengths.
-
Optimize Reaction Time: Photochemical reactions can take a significant amount of time (24-72 hours). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Explanation: The solvent plays a critical role in photochemical reactions. It must be transparent to the UV wavelength being used and should not quench the excited state of the reactants. Solvents like acetone can act as a photosensitizer, which can be beneficial, while others may interfere with the reaction.
Solution:
-
Select a UV-Transparent Solvent: Cyclohexane and acetonitrile are common choices as they are relatively inert and transparent to UV light.
-
Consider a Photosensitizer: If direct irradiation is inefficient, a triplet photosensitizer like acetone or benzophenone can be used. The sensitizer absorbs the UV light and transfers the energy to the alkene, promoting it to the reactive triplet state.
Below is a systematic workflow to diagnose and resolve issues related to low product yield.
Caption: A decision tree for troubleshooting low yield.
Problem 2: Poor Stereoselectivity (Undesired cis/trans Ratio)
Controlling the stereochemical outcome is often the key to a successful synthesis. The ratio of cis to trans isomers is influenced by the starting materials and reaction conditions.
Explanation: The stereochemistry of the starting alkene can influence the stereochemistry of the cyclobutane product. According to the Woodward-Hoffmann rules for thermal [2+2] cycloadditions, the reaction is suprafacial-antarafacial, which can be sterically hindered. However, for photochemical [2+2] cycloadditions, the reaction is typically suprafacial-suprafacial, which tends to preserve the stereochemistry of the starting material.
Solution:
-
Starting with cis vs. trans Alkenes: If you start with dimethyl maleate (cis), you are more likely to obtain a higher proportion of the cis-cyclobutane product. Conversely, starting with dimethyl fumarate (trans) will favor the formation of the trans product.
-
Verify Starting Material Purity: Ensure that your starting material is not a mixture of cis and trans isomers, as this will directly translate to a mixture of products.
Explanation: While the starting material's stereochemistry is a primary determinant, the reaction conditions can also affect the final isomer ratio. For instance, higher temperatures can sometimes lead to isomerization of the product or starting material.
Solution:
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For photochemical reactions, this can be room temperature or below.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, which can have a modest effect on the isomer ratio. It is worth screening a few different solvents (e.g., cyclohexane, acetonitrile, acetone) to see how they affect your specific reaction.
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
| Starting Material | Dimethyl Maleate (cis) | Higher cis-product ratio | Dimethyl Fumarate (trans) | Higher trans-product ratio |
| Solvent | Acetone (Sensitizer) | May alter isomer ratio | Cyclohexane (Inert) | Baseline isomer ratio |
| Temperature | 25°C | Kinetically controlled product | 80°C (Thermal) | May favor thermodynamic product |
Problem 3: Side Product Formation
The formation of side products can complicate purification and reduce the yield of the desired product.
Explanation: Alkenes, especially when subjected to UV radiation or high temperatures, can undergo polymerization. This is particularly problematic at high concentrations.
Solution:
-
Work at Higher Dilution: Running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction relative to the intramolecular or desired intermolecular cycloaddition.
-
Add a Radical Inhibitor: In some cases, a small amount of a radical inhibitor, such as hydroquinone, can be added to suppress polymerization, especially if a radical mechanism is contributing to side product formation.
Detailed Experimental Protocol: Photochemical Synthesis
This protocol provides a starting point for the synthesis of this compound via photochemical [2+2] cycloaddition.
Materials:
-
Dimethyl maleate (or dimethyl fumarate)
-
Acetone (as a photosensitizer and solvent)
-
Quartz reaction vessel
-
UV lamp (254 nm)
-
Stir plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a 250 mL quartz reaction vessel, dissolve 5.0 g of dimethyl maleate in 200 mL of acetone. This creates a dilute solution to discourage polymerization.
-
Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a 254 nm UV lamp. Ensure the vessel is positioned for optimal light exposure. Stir the solution continuously.
-
Monitoring: Monitor the progress of the reaction every 12 hours by taking a small aliquot and analyzing it by TLC or GC. The reaction may take 48-72 hours to reach completion.
-
Workup: Once the reaction is complete, remove the solvent (acetone) using a rotary evaporator.
-
Purification: The resulting crude oil will be a mixture of cis and trans isomers and any unreacted starting material. Purify this mixture using silica gel column chromatography. A gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20%) is typically effective in separating the isomers.
-
Characterization: Collect the fractions and analyze them by NMR to confirm the identity and stereochemistry of the products.
Caption: A step-by-step workflow for the synthesis and purification.
Technical Support Center: Purification of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support center for the purification of dimethyl cyclobutane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.
I. Understanding the Challenges: Why is Purifying this compound Difficult?
The purification of this compound presents a unique set of challenges stemming from its synthesis and inherent chemical properties. Successful purification requires a nuanced understanding of potential impurities and the thermal sensitivity of the cyclobutane ring.
Key Purification Hurdles:
-
Presence of Stereoisomers: The synthesis of this compound typically yields a mixture of cis and trans isomers. Their similar physical properties can make separation challenging.
-
Thermal Instability: The cyclobutane ring is susceptible to thermal rearrangement and decomposition, which can be problematic during purification by distillation. High temperatures can lead to ring-opening or isomerization, compromising the purity of the final product.
-
Close-Boiling Impurities: Byproducts from the synthesis, such as unreacted starting materials or side-products, may have boiling points close to that of the desired ester, making simple distillation ineffective.
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed.
-
From Esterification of 1,2-Cyclobutanedicarboxylic Acid:
-
Unreacted 1,2-cyclobutanedicarboxylic acid: Incomplete esterification will leave residual diacid.
-
Methanol: The alcohol used in the esterification is often present in excess.
-
Acid catalyst: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may remain.
-
Water: As a byproduct of the esterification reaction, water will be present.
-
-
From [2+2] Cycloaddition of Ethylene and Dimethyl Maleate:
-
Unreacted dimethyl maleate: Incomplete reaction will leave this starting material.
-
Polymeric materials: Side reactions can lead to the formation of oligomers or polymers.
-
Isomers of the product: Both cis and trans isomers are typically formed.
-
Q2: Can I use simple distillation to purify this compound?
A2: Simple distillation is often insufficient for achieving high purity due to the likely presence of close-boiling impurities and the two isomeric forms of the product. Fractional distillation under reduced pressure is the recommended approach to minimize the risk of thermal decomposition.
Q3: How can I separate the cis and trans isomers?
A3: The separation of cis and trans isomers of this compound can be challenging due to their similar boiling points.
-
Fractional Distillation: Careful fractional distillation with a high-efficiency column may provide some separation, but complete resolution is often difficult.
-
Preparative Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are more effective methods for separating the isomers.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and determining the ratio of cis and trans isomers.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities. The chemical shifts and coupling constants will differ for the cis and trans isomers, allowing for their differentiation and quantification.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch) and the absence of carboxylic acid (O-H stretch) and alcohol (O-H stretch) impurities.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
A. Distillation Troubleshooting
Problem 1: Low yield after distillation.
| Potential Cause | Explanation | Recommended Solution |
| Thermal Decomposition | The cyclobutane ring can undergo thermal decomposition at elevated temperatures, leading to lower recovery of the desired product. | Perform the distillation under reduced pressure to lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
| Incomplete Condensation | If the condenser is not efficient enough, some of the product vapor may not be collected. | Ensure a steady and adequate flow of cold water through the condenser. For low-boiling isomers, a colder coolant may be necessary. |
| Product Holdup in the Column | A significant amount of product can remain in the distillation column, especially with high-surface-area packing materials. | Allow the column to cool completely and then rinse it with a suitable solvent to recover the retained product. |
Problem 2: Product is still impure after fractional distillation.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Column | The distillation column may not have enough theoretical plates to separate close-boiling impurities or the cis/trans isomers. | Use a longer fractional distillation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Azeotrope Formation | The product may form an azeotrope with a solvent or impurity, making separation by distillation impossible. | Analyze the crude mixture for potential azeotrope-forming components. Consider using a different purification technique, such as column chromatography. |
| Isomerization During Distillation | The heat from distillation may be causing isomerization between the cis and trans forms, preventing a clean separation.[5][6] | As with thermal decomposition, distilling under reduced pressure to lower the temperature is crucial. |
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Crude Product Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. Monitor the temperature at the distillation head closely. A stable temperature indicates the collection of a pure fraction.
-
Analysis: Analyze each fraction by GC-MS or NMR to determine its purity and isomeric composition.
Diagram: Distillation Troubleshooting Logic
Caption: Troubleshooting logic for impure distillate.
B. Column Chromatography Troubleshooting
Problem 1: Poor separation of isomers or impurities.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., silica gel, alumina) may not have the right selectivity for the components in your mixture. | For separating cis and trans isomers, a less polar stationary phase or a different type of silica gel (e.g., silver nitrate impregnated) may be more effective. |
| Incorrect Mobile Phase | The eluent system may be too polar or not polar enough, resulting in co-elution of the desired product and impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A gradient elution may be necessary. |
| Column Overloading | Applying too much crude product to the column will lead to broad bands and poor separation. | Use a larger column or apply a smaller amount of the crude mixture. |
Problem 2: Product degradation on the column.
| Potential Cause | Explanation | Recommended Solution |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. | Deactivate the silica gel by washing it with a solution of triethylamine in the mobile phase before packing the column. Alternatively, use neutral alumina as the stationary phase. |
| Prolonged Elution Time | The longer the compound remains on the column, the greater the chance for degradation. | Optimize the mobile phase to decrease the retention time of the product. |
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will show clear separation between the desired product and impurities, with an Rf value for the product of around 0.3.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram: Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
IV. Data Interpretation
Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl3
| Proton | cis-Isomer | trans-Isomer |
| -OCH3 | ~3.6-3.7 (s, 6H) | ~3.6-3.7 (s, 6H) |
| -CH-COOCH3 | ~2.8-3.0 (m, 2H) | ~2.9-3.1 (m, 2H) |
| -CH2- | ~1.8-2.2 (m, 4H) | ~1.9-2.3 (m, 4H) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the specific isomer and the NMR solvent used. The key difference often lies in the coupling constants and the symmetry of the molecule, which can be observed in the multiplicity of the cyclobutane ring protons.[4]
Table 2: Key GC-MS Fragmentation Ions (m/z)
| m/z | Interpretation |
| 172 | Molecular Ion [M]+ |
| 141 | [M - OCH3]+ |
| 113 | [M - COOCH3]+ |
| 59 | [COOCH3]+ |
Note: The relative intensities of these fragments can help in confirming the identity of the compound.[1][2]
V. References
-
Fischer Esterification. (n.d.). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Roth, H. J., & Kleemann, A. (1982). Pharmaceutical Chemistry. Ellis Horwood.
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
PubChem. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[3]
-
Kinetics of thermal gas-phase isomerizations and fragmentations of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 degrees C. (1989). The Journal of Organic Chemistry, 54(3), 557-563.[5]
-
The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. (1962). Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 270(1341), 267-285.[6]
-
Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Journal of Chemical Sciences, 107(1), 43-49.[4]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[1]
-
NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. National Institute of Standards and Technology. Retrieved from --INVALID-LINK--[2]
References
- 1. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 3. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Kinetics of thermal gas-phase isomerizations and fragmentations of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of dimethyl cyclobutane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing [2+2] cycloaddition reactions to construct this valuable cyclobutane scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and effective method for synthesizing this compound is through a [2+2] cycloaddition reaction. This can be achieved via two main pathways:
-
Photochemical [2+2] Cycloaddition: This method involves the irradiation of an alkene, typically with UV light, to promote the formation of a cyclobutane ring. For the synthesis of this compound, this would typically involve the dimerization of dimethyl maleate or dimethyl fumarate, or their reaction with another alkene.[1][2] The reaction often proceeds through a triplet diradical intermediate.[3]
-
Thermal [2+2] Cycloaddition: While thermally allowed [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes, they can be achieved with activated alkenes such as ketenes.[4]
-
Lewis Acid-Catalyzed [2+2] Cycloaddition: Lewis acids can be used to promote [2+2] cycloaddition reactions, often leading to improved reaction rates and selectivities.[5]
Q2: I am observing a mixture of stereoisomers in my final product. What are the expected isomers and why do they form?
The [2+2] cycloaddition reaction can lead to the formation of several stereoisomers of this compound. The specific isomers formed depend on the starting materials (dimethyl maleate - cis or dimethyl fumarate - trans) and the reaction conditions.
The primary stereochemical considerations are:
-
cis/trans Isomerism: Refers to the relative orientation of the two methoxycarbonyl groups on the cyclobutane ring.
-
Regioisomerism (in cross-cycloadditions): When reacting two different alkenes, "head-to-head" and "head-to-tail" isomers can form depending on the orientation of the substituents.[3][6]
-
syn/anti Isomerism: This describes the relative orientation of substituents on the cyclobutane ring, particularly in photodimerization reactions.[6]
The formation of a mixture of isomers is a common challenge and is often due to the stepwise nature of the reaction mechanism, which can involve diradical intermediates that allow for bond rotation before ring closure.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of the Desired Product and Formation of Multiple Isomers
Symptoms:
-
Complex mixture of products observed by NMR or GC-MS.
-
Difficulty in isolating the target this compound isomer.
-
Overall low yield of the desired cyclobutane product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Lack of Stereocontrol in Photochemical Reaction | Photochemical [2+2] cycloadditions often proceed through a triplet state, leading to the formation of a diradical intermediate. This intermediate has a longer lifetime than in a concerted reaction, allowing for bond rotation and leading to a mixture of stereoisomers.[3] | 1. Solvent Polarity: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents may favor certain isomers over others. Experiment with a range of solvents from non-polar (e.g., hexane, benzene) to polar (e.g., acetonitrile, water).[7] 2. Use of a Photosensitizer: Employ a triplet photosensitizer (e.g., benzophenone, thioxanthone) to selectively generate the triplet excited state of one of the reactants, which can lead to improved stereoselectivity.[8] 3. Solid-State Photochemistry: Performing the reaction in the solid state can pre-organize the reactant molecules in the crystal lattice, leading to a single stereoisomer.[9][10] |
| Undesired Regiochemistry (Head-to-Head vs. Head-to-Tail) | The formation of head-to-head versus head-to-tail isomers is governed by steric and electronic factors in the transition state.[3] Steric hindrance between bulky substituents will disfavor the head-to-head isomer. | 1. Modify Substituents: If possible, use starting materials with bulkier substituents to sterically disfavor the formation of the undesired regioisomer. 2. Temperature Control: In some cases, lower reaction temperatures can enhance regioselectivity. |
| Polymerization of the Alkene | Radical intermediates in the reaction can initiate chain-growth polymerization of the starting alkene, consuming the monomer and reducing the yield of the desired cycloadduct.[11][12] | 1. Lower Reactant Concentration: High concentrations of the alkene can favor intermolecular polymerization. Perform the reaction at a lower concentration. 2. Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor (e.g., hydroquinone) to suppress polymerization, though this may also inhibit the desired cycloaddition. Use with caution and optimize the concentration. 3. Degas the Solvent: Remove dissolved oxygen, which can act as a radical initiator, by bubbling an inert gas (e.g., argon, nitrogen) through the solvent before the reaction. |
Problem 2: Reaction Fails to Proceed or Proceeds Very Slowly
Symptoms:
-
Starting material is largely unreacted after the specified reaction time.
-
Very low conversion to the product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Light Source (Photochemical Reaction) | The photochemical reaction requires a light source with a wavelength that can be absorbed by the starting material or the photosensitizer. | 1. Check Lamp Specifications: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your reactants or photosensitizer. A medium-pressure mercury lamp is a common choice. 2. Reactor Material: Use a quartz reaction vessel as Pyrex glass will absorb a significant portion of the UV radiation. |
| Inhibited Lewis Acid Catalyst | In Lewis acid-catalyzed reactions, the product, a bidentate ligand, can bind strongly to the Lewis acid, leading to product inhibition and a requirement for stoichiometric amounts of the catalyst. | 1. Increase Catalyst Loading: If you suspect product inhibition, try increasing the molar ratio of the Lewis acid catalyst to the substrate. 2. Choose a Different Lewis Acid: Some Lewis acids are less prone to product inhibition. Consider screening different Lewis acids (e.g., AlCl₃, TiCl₄, ZnCl₂).[5] |
Experimental Protocols
Protocol 1: Photosensitized [2+2] Cycloaddition of Dimethyl Maleate
This protocol describes a general procedure for the synthesis of this compound via a photosensitized cycloaddition.
Materials:
-
Dimethyl maleate
-
Benzophenone (photosensitizer)
-
Acetonitrile (spectroscopic grade)
-
Medium-pressure mercury lamp
-
Quartz reaction vessel with a cooling jacket and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a quartz reaction vessel, dissolve dimethyl maleate (1.0 eq) and benzophenone (0.1 eq) in acetonitrile. The concentration of dimethyl maleate should be in the range of 0.1-0.5 M.
-
Degas the solution for 30 minutes by bubbling a gentle stream of argon or nitrogen through it.
-
While maintaining a slow, positive pressure of the inert gas, place the reaction vessel in a cooling jacket and circulate a coolant to maintain the desired temperature (typically 10-20 °C).
-
Position the UV lamp at a consistent distance from the reaction vessel.
-
Turn on the magnetic stirrer and the UV lamp to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the starting material and the appearance of the product peaks.
-
Once the reaction has reached completion (or no further conversion is observed), turn off the lamp.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the different isomers.
Visualizing Reaction Pathways
Formation of Stereoisomers
The following diagram illustrates the potential formation of different stereoisomers from the photodimerization of a generic cis-alkene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 12. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Polymerization of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support center for the polymerization of dimethyl cyclobutane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and achieve successful polymerization outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the polymerization of this compound. Each issue is broken down into probable causes and actionable solutions, grounded in the principles of polymer chemistry.
Issue 1: Low Polymer Molecular Weight or Incomplete Reaction
You're observing that the resulting polymer has a low molecular weight, or the reaction fails to reach the desired conversion. This is a common issue in polycondensation reactions.
Probable Causes:
-
Inefficient Removal of Methanol Byproduct: The transesterification polymerization of this compound with a diol is an equilibrium reaction. The removal of the methanol byproduct is crucial to drive the reaction forward.[1]
-
Impurities in Monomers or Reagents: Water or other reactive impurities in the this compound, diol, or catalyst can interfere with the polymerization process. Water, in particular, can lead to hydrolysis of the ester linkages.
-
Suboptimal Catalyst Selection or Concentration: The choice and concentration of the catalyst are critical for achieving a high reaction rate.[2][3]
-
Incorrect Reaction Temperature or Time: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high molecular weight.
-
Monomer Stoichiometry Imbalance: An exact 1:1 molar ratio of the dicarboxylate and the diol is essential for achieving high molecular weight in step-growth polymerization.
Solutions:
-
Enhance Methanol Removal:
-
High Vacuum Application: Ensure a high vacuum (typically <1 Torr) is applied during the later stages of the polymerization to effectively remove methanol.
-
Efficient Stirring: Vigorous stirring increases the surface area of the molten polymer, facilitating the diffusion and removal of methanol.
-
Nitrogen Sparging: In the initial stages, a slow stream of inert gas like nitrogen can help carry away the methanol as it forms.
-
-
Ensure High Purity of Reagents:
-
Monomer Purification: Purify this compound by vacuum distillation before use. The diol should also be of high purity and dried thoroughly.
-
Dry Glassware and Inert Atmosphere: All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.
-
-
Optimize Catalyst System:
-
Catalyst Selection: Common catalysts for transesterification include titanium(IV) isopropoxide, antimony trioxide, and various tin compounds.[4] The choice of catalyst can influence side reactions, so it may require empirical optimization.[4]
-
Catalyst Concentration: The catalyst concentration typically ranges from 100 to 500 ppm. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions or discoloration.
-
-
Refine Reaction Conditions:
-
Temperature Profile: A two-stage temperature profile is often effective. An initial lower temperature stage (e.g., 150-180°C) for the initial transesterification, followed by a higher temperature stage (e.g., 220-250°C) under vacuum to drive the polymerization to completion.
-
Monitoring Reaction Progress: Track the reaction progress by measuring the amount of methanol collected or by analyzing the viscosity of the reaction mixture.
-
Issue 2: Polymer Discoloration (Yellowing or Darkening)
The final polymer product exhibits an undesirable yellow or dark color, which can be problematic for applications requiring high optical clarity.
Probable Causes:
-
Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause thermal degradation of the polymer backbone.[5] Polyesters containing cyclobutane rings can be susceptible to thermal degradation.[6]
-
Catalyst-Induced Side Reactions: Some catalysts, particularly those based on titanium or tin, can cause discoloration at high temperatures.[7]
-
Oxidative Degradation: The presence of oxygen in the reaction vessel can lead to oxidative side reactions that produce colored byproducts.
-
Impurities in the Monomer: The presence of impurities in the this compound monomer can lead to the formation of colored species during polymerization.
Solutions:
-
Optimize Thermal Profile:
-
Minimize Reaction Time at High Temperatures: While high temperatures are necessary to drive the reaction, prolonged exposure should be avoided. Once the desired molecular weight is achieved, the reaction should be cooled down promptly.
-
Precise Temperature Control: Ensure accurate and stable temperature control throughout the process to avoid overheating.
-
-
Manage Catalyst Effects:
-
Use a Less Coloring Catalyst: Consider using catalysts known for lower coloration, such as certain antimony or germanium compounds, if compatible with your system.
-
Add Stabilizers: The addition of phosphorus-based antioxidants or thermal stabilizers (e.g., phosphites) can help to minimize discoloration.
-
-
Maintain an Inert Atmosphere:
-
Thorough Purging: Before starting the reaction, thoroughly purge the reaction vessel with a high-purity inert gas to remove all traces of oxygen.
-
Maintain Inert Gas Blanket: Maintain a positive pressure of inert gas throughout the initial stages of the reaction.
-
-
Ensure Monomer Purity:
-
High-Purity Monomers: Use monomers of the highest possible purity. If necessary, purify the this compound via vacuum distillation.
-
Issue 3: Inconsistent Polymer Properties and Batch-to-Batch Variation
You are observing significant variations in the thermal and mechanical properties of the polymer from different batches, even when following the same procedure.
Probable Causes:
-
Variation in Cis/Trans Isomer Ratio: The this compound monomer exists as cis and trans isomers. The ratio of these isomers can significantly impact the polymer's properties, such as its glass transition temperature (Tg), melting point (Tm), and crystallinity.[6][8] The cis isomer tends to produce amorphous polymers with higher Tg, while the trans isomer can lead to semi-crystalline materials.[6]
-
Inconsistent Monomer Stoichiometry: Small errors in weighing the monomers can lead to significant variations in the final molecular weight and properties.
-
Fluctuations in Reaction Conditions: Minor variations in temperature, pressure, or reaction time between batches can affect the final polymer characteristics.
Solutions:
-
Characterize and Control Isomer Ratio:
-
NMR Analysis of Monomer: Before each polymerization, characterize the cis/trans isomer ratio of the this compound monomer using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consistent Monomer Source or Purification: Use a consistent source for your monomer or consider purifying it to obtain a specific isomer ratio if your application requires it.
-
-
Precise Stoichiometric Control:
-
Accurate Weighing: Use a high-precision analytical balance to weigh the monomers.
-
Purity Correction: If the monomers are not 100% pure, adjust the masses accordingly based on their purity to ensure a true 1:1 molar ratio.
-
-
Strict Process Control:
-
Automated Reaction Systems: If possible, use an automated laboratory reactor to ensure precise and repeatable control over reaction parameters.
-
Detailed Batch Records: Maintain detailed records of all reaction parameters for each batch to help identify the source of any variations.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical polymerization method for this compound?
The most common method is melt polycondensation, which is a type of step-growth polymerization. This involves reacting the this compound with a suitable diol at high temperatures, typically in the presence of a transesterification catalyst.[1] The reaction proceeds by the elimination of methanol, which is removed to drive the polymerization to completion.
Q2: How does the cis/trans isomerism of the cyclobutane ring affect the final polymer?
The stereochemistry of the cyclobutane ring has a profound effect on the polymer's properties. Generally:
-
Cis Isomer: The kinked structure of the cis isomer disrupts chain packing, leading to amorphous polymers with a higher glass transition temperature (Tg) and potentially greater toughness.[6]
-
Trans Isomer: The more linear structure of the trans isomer allows for better chain packing, which can result in semi-crystalline polymers with a defined melting point (Tm) and higher stiffness.[6] A mixture of isomers will yield a polymer with intermediate properties.[6]
Q3: What are some suitable diols to co-polymerize with this compound?
A variety of diols can be used, depending on the desired properties of the final polyester. Common choices include:
-
Ethylene Glycol: For producing polymers with properties analogous to PET.
-
1,4-Butanediol: To create polymers with properties similar to PBT.
-
1,4-Cyclohexanedimethanol (CHDM): To enhance the thermal stability and mechanical strength of the resulting polyester.
Q4: What analytical techniques are essential for characterizing the resulting polyester?
A comprehensive characterization of your polyester should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and determine the incorporation of the monomers.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl) and confirm the polymerization.[9]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[9]
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[10]
Experimental Protocols & Visualizations
Protocol 1: General Melt Polycondensation of this compound
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask. Ensure all glassware is thoroughly dried.
-
Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of this compound and the chosen diol (e.g., 1,4-butanediol). Add the transesterification catalyst (e.g., titanium(IV) isopropoxide, ~250 ppm).
-
Inerting the System: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.
-
First Stage (Ester Interchange): Heat the reaction mixture to 150-180°C with stirring under a slow nitrogen flow. Methanol will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-250°C while slowly reducing the pressure to <1 Torr. Continue the reaction under high vacuum and vigorous stirring until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.
-
Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.
-
Drying and Storage: Collect the solidified polymer, grind it into pellets or a powder, and dry it in a vacuum oven to remove any residual moisture.
Workflow and Diagrams
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. US9643163B2 - Heterogeneous catalyst for transesterification and method of preparing same - Google Patents [patents.google.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nadkarnispc.com [nadkarnispc.com]
Technical Support Center: Separation of Cis and Trans Isomers of Dimethyl Cyclobutane-1,2-dicarboxylate
Welcome to the technical support resource for the challenging separation of cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. We will explore the nuances of separating these diastereomers, focusing on chromatographic and crystallization techniques, and addressing potential pitfalls such as epimerization.
Understanding the Challenge
The core difficulty in separating cis and trans isomers of this compound lies in their similar physicochemical properties. With identical molecular weights and functional groups, their boiling points and polarities are very close, rendering simple distillation largely ineffective. The key to successful separation is to exploit the subtle differences in their three-dimensional structures. The trans isomer is generally more stable than the cis isomer due to reduced steric strain between the ester groups. This difference in stability and shape is the foundation upon which we build our separation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of this compound?
A1: The most effective methods for separating these isomers are chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), due to their high resolving power. For larger-scale separations, fractional crystallization can be a viable, albeit more development-intensive, option.
Q2: Why is simple distillation not recommended for this separation?
A2: The boiling points of the cis and trans isomers are very close. The reported boiling point for the cis isomer is 225°C, while the trans isomer's boiling point is in the range of 220-230°C. This small difference makes achieving a clean separation by standard distillation impractical without a highly efficient fractional distillation apparatus.
Q3: Can the isomers interconvert during separation?
A3: Yes, epimerization at the carbon atoms bearing the ester groups is a significant risk, especially under harsh acidic or basic conditions, or at elevated temperatures. The trans isomer is the thermodynamically more stable configuration, so conditions that promote equilibrium will favor its formation. It is crucial to use mild conditions whenever possible to maintain the isomeric integrity of your sample.
Q4: How can I confirm the identity of the separated isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The symmetry of the molecules will result in distinct patterns in both ¹H and ¹³C NMR spectra. The coupling constants between the protons on the cyclobutane ring will also differ. Mass spectrometry can confirm the molecular weight, but it will not differentiate between the isomers.
Troubleshooting and Optimization
Chromatographic Separations (GC & HPLC)
Problem: My GC/HPLC analysis shows poor or no separation of the isomers.
Solution:
-
Optimize the Stationary Phase: The choice of column is critical. For GC, a mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is a good starting point. For HPLC, reversed-phase (C18) or normal-phase (silica) columns can be effective. You may need to screen several columns with different selectivities.
-
Adjust the Temperature Program (GC): A slow temperature ramp (e.g., 2-5 °C/min) will increase the interaction time with the stationary phase and improve resolution. A lower initial temperature can also enhance the separation of these relatively volatile esters.
-
Modify the Mobile Phase (HPLC): For reversed-phase HPLC, altering the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention and selectivity. For normal-phase HPLC, adjusting the polarity of the nonpolar mobile phase with a small amount of a more polar solvent (e.g., isopropanol in hexane) is key.
-
Consider a Different Chromatographic Mode: If reversed-phase HPLC fails, normal-phase HPLC may provide the necessary selectivity, as it separates based on interactions with polar functional groups, which may differ sufficiently between the cis and trans isomers.
Fractional Crystallization
Problem: I am unable to achieve significant enrichment of one isomer through crystallization.
Solution:
-
Solvent Screening: The success of fractional crystallization is highly dependent on the choice of solvent. The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature. A systematic screening of various solvents with different polarities is recommended.
-
Controlled Cooling: Rapid cooling often leads to the co-crystallization of both isomers. A slow, controlled cooling process allows for the selective crystallization of the less soluble isomer. Seeding the solution with a small crystal of the desired pure isomer can also promote selective crystallization.
-
Purity of Starting Material: Impurities can interfere with the crystallization process. Ensure your starting material is as pure as possible before attempting fractional crystallization.
Isomer Stability and Epimerization
Problem: The isomeric ratio of my sample changes after my separation procedure.
Solution:
-
Avoid Harsh pH: Both strong acids and bases can catalyze the enolization of the ester, leading to epimerization and a shift in the isomeric ratio towards the more stable trans isomer. Maintain neutral or near-neutral pH conditions throughout your separation and workup.
-
Minimize Heat Exposure: Prolonged exposure to high temperatures, especially in the presence of trace acids or bases, can also induce epimerization. Use the lowest possible temperatures for distillation (if attempted under high vacuum) and for GC analysis.
-
Proper Storage: Store your isolated isomers in a cool, dark place, and in a neutral solvent to prevent slow epimerization over time.
Experimental Protocols
Gas Chromatography (GC) Method for Isomer Analysis
This protocol provides a starting point for the analytical separation of cis and trans this compound.
1. Sample Preparation:
- Dilute the isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-500 µg/mL.
2. GC System and Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and maintains sharp peaks. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1-2 mL/min (constant flow) | Provides optimal column efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane | A common mid-polarity column with good resolving power for a wide range of compounds. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 5°C/min to 200°C, hold 5 min | A slow ramp rate is crucial for separating closely eluting isomers. |
| Detector | Flame Ionization Detector (FID), 250°C | A universal and sensitive detector for organic compounds. |
3. Data Analysis:
- Identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative percentage of each isomer can be determined by the area of the corresponding peak.
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
This protocol outlines a reversed-phase HPLC method for the separation of the isomers.
1. Sample Preparation:
- Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase.
- Dilute the stock solution to a final concentration of approximately 100 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | The ratio will need to be optimized. Start with a 50:50 mixture and adjust as needed. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV at 210 nm | The ester carbonyl group has a weak UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
3. Data Analysis:
- The two isomers should elute as separate peaks. The relative amounts can be quantified by integrating the peak areas.
Fractional Crystallization Protocol
This is a general procedure that will require optimization for your specific isomer mixture.
1. Solvent Selection:
- In small test tubes, dissolve a small amount of the isomer mixture in various solvents (e.g., methanol, ethanol, hexane, ethyl acetate, and mixtures thereof) with gentle heating.
- Allow the solutions to cool slowly to room temperature and then in an ice bath.
- Observe which solvent system yields crystals and if there appears to be a change in the isomeric ratio in the supernatant (as determined by GC or HPLC).
2. Crystallization:
- Dissolve the isomer mixture in the chosen solvent at its boiling point to create a saturated solution.
- Allow the solution to cool slowly and undisturbed to room temperature.
- If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal of the desired isomer.
- Once crystals have formed, cool the flask in an ice bath to maximize the yield.
3. Isolation and Analysis:
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
- Analyze both the crystals and the filtrate by GC or HPLC to determine the isomeric composition.
- Repeat the crystallization process with the enriched fractions to improve the purity of the desired isomer.
Workflow Diagrams
Technical Support Center: Stability of Dimethyl Cyclobutane-1,2-dicarboxylate Under Acidic Conditions
Welcome to the technical support guide for dimethyl cyclobutane-1,2-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter stability challenges, particularly in acidic environments. We will delve into the core chemical principles governing its stability, provide answers to frequently encountered issues, and offer robust troubleshooting protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental stability concerns associated with this compound.
Q1: What are the primary stability concerns for this compound in acidic conditions?
The two primary stability issues when handling this compound in an acidic medium are acid-catalyzed hydrolysis and epimerization .
-
Hydrolysis: The ester functional groups can react with water under acidic catalysis to revert to the corresponding cyclobutane-1,2-dicarboxylic acid and methanol. This is often the most common degradation pathway.[1]
-
Epimerization: The stereochemical integrity at the carbon atoms bearing the ester groups can be compromised. This leads to the interconversion of the cis and trans isomers, which can complicate purification and affect the stereochemical outcome of subsequent reactions.
Q2: What is the mechanism of acid-catalyzed hydrolysis, and why is the compound susceptible?
Like all esters, this compound is susceptible to hydrolysis. The reaction is an equilibrium process, essentially the reverse of a Fischer esterification, and is catalyzed by acid.[1][2] The presence of excess water will drive the reaction toward the formation of the dicarboxylic acid.[3]
The mechanism proceeds through several key steps:
-
Protonation: The acid catalyst (typically a hydronium ion, H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic.[3][4][5]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the methoxy groups, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final dicarboxylic acid product.[3][5]
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Q3: Can the cis and trans isomers interconvert under acidic conditions?
Yes, interconversion via epimerization is a significant risk under acidic conditions, especially with prolonged exposure or elevated temperatures. This process occurs through an enol intermediate. The alpha-proton (the hydrogen on the same carbon as the ester) can be removed under acidic conditions to form a planar enol. Re-protonation of this intermediate can occur from either face of the double bond, leading to a mixture of both cis and trans isomers.
The reaction will eventually reach a thermodynamic equilibrium. For 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable because it minimizes the steric repulsion between the two bulky methyl ester groups.[6][7] Therefore, if you start with a pure cis isomer and expose it to acid, you can expect to see the formation of the trans isomer over time.
Caption: Acid-catalyzed epimerization of cis/trans isomers.
Q4: How does the cyclobutane ring strain affect stability?
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) due to non-ideal bond angles (angle strain) and eclipsing interactions between hydrogens (torsional strain).[8][9][10] This inherent strain makes the ring more reactive than larger, strain-free rings like cyclohexane.[11] While this reactivity doesn't directly promote ester hydrolysis, it influences the overall energy of the molecule and the conformational preferences of the substituents. The ring adopts a "puckered" or "butterfly" conformation to relieve some torsional strain.[10][12] This puckering dictates the spatial relationship between the 1,2-substituents, which is a key factor in the relative thermodynamic stability of the cis and trans isomers.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem: My sample purity is decreasing, and I observe a new, more polar spot on my TLC plate or a new peak in my LC-MS analysis.
-
Likely Cause: Acid-catalyzed hydrolysis to cyclobutane-1,2-dicarboxylic acid. Carboxylic acids are significantly more polar than their corresponding methyl esters, which explains the new, lower Rf spot on a normal-phase TLC plate.
-
Diagnostic Steps:
-
Check the pH: If your sample is in solution, check its pH. Any acidic contamination (e.g., from a previous reaction step or silica gel) can catalyze this process.
-
Acquire a Mass Spectrum: The mass of the diacid (C₆H₈O₄, MW: 144.13 g/mol ) is 28.05 Da less than the diester (C₈H₁₂O₄, MW: 172.18 g/mol ), corresponding to the loss of two CH₂ groups.
-
Acquire an NMR Spectrum: Look for the disappearance of the methyl ester singlets (typically around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid protons (typically >10 ppm).
-
-
Solutions:
-
Neutralize Before Storage: If the compound was synthesized or purified under acidic conditions, ensure it is thoroughly neutralized before solvent removal and storage. A wash with a mild base like saturated sodium bicarbonate solution is effective.
-
Aprotic Storage: Store the compound neat (if stable as a solid/oil) or in a dry, aprotic solvent (e.g., dichloromethane, ethyl acetate). Avoid protic solvents like methanol, which can participate in transesterification or hydrolysis.
-
Use Deactivated Silica: For chromatographic purification, consider using silica gel that has been pre-treated with a base (e.g., triethylamine) to neutralize acidic sites.
-
Problem: The cis:trans ratio of my sample has changed after purification or workup.
-
Likely Cause: Acid-catalyzed epimerization. This is very common during chromatography on standard silica gel, which is inherently acidic.
-
Diagnostic Steps:
-
Analyze by GC or ¹H NMR: These techniques are excellent for quantifying the ratio of the two diastereomers. Compare the ratio before and after the experimental step .
-
Test Stability: Take a small, pure sample of one isomer, dissolve it in a solvent containing a trace amount of acid (e.g., HCl in ether), and monitor the isomer ratio over time to confirm susceptibility.
-
-
Solutions:
-
Avoid Acid: Minimize the use of strong acids and reduce exposure time during reactions and workups.
-
Purification Strategy:
-
Neutral Chromatography: Use neutral alumina instead of silica gel for column chromatography.
-
Buffered Mobile Phase: If using reverse-phase HPLC, buffering the mobile phase to a neutral pH can prevent on-column epimerization.
-
Crystallization: If one isomer is solid and the other is an oil, crystallization can be a highly effective, non-equilibrating purification method.
-
-
Caption: Troubleshooting workflow for stability issues.
Section 3: Recommended Protocols
Protocol 1: Neutralizing Workup for Acidic Reaction Mixtures
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Continue adding the bicarbonate solution until gas evolution ceases, indicating that the acid has been neutralized.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo.
Protocol 2: Storage and Handling
-
Short-Term: Store in a tightly sealed vial at 4 °C.
-
Long-Term: For high-purity samples, store under an inert atmosphere (argon or nitrogen) at -20 °C. If in solution, use a dry, aprotic solvent.
-
Handling: Use clean, dry glassware. Avoid exposure to atmospheric moisture and acidic vapors in the lab environment.
Section 4: Data Summary
| Compound / Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Stability Characteristics |
| cis-Dimethyl cyclobutane-1,2-dicarboxylate | C₈H₁₂O₄ | 172.18 | Thermodynamically less stable; prone to epimerization to the trans isomer under acidic conditions. |
| trans-Dimethyl cyclobutane-1,2-dicarboxylate | C₈H₁₂O₄ | 172.18 | Thermodynamically more stable isomer. Both isomers are susceptible to acid-catalyzed hydrolysis. |
| Cyclobutane-1,2-dicarboxylic acid | C₆H₈O₄ | 144.13 | Primary hydrolysis product. Significantly more polar than the diester. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to Preventing Epimerization of Dimethyl Cyclobutane-1,2-Dicarboxylate
Welcome to the technical support center for handling dimethyl cyclobutane-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who require stringent control over the stereochemical integrity of this versatile cyclobutane scaffold. Epimerization at the C1 and C2 positions is a critical challenge that can compromise experimental outcomes and the viability of synthetic intermediates.
This document provides in-depth technical insights, troubleshooting protocols, and preventative strategies based on established chemical principles to ensure your work proceeds with the highest degree of stereochemical fidelity.
Section 1: The Core Issue: Understanding the Mechanism of Epimerization
The primary vulnerability of this compound to epimerization lies in the acidity of the protons at the C1 and C2 positions. These carbons are alpha (α) to the ester carbonyl groups, which makes the attached protons susceptible to abstraction by a base.
The epimerization process proceeds through the formation of a planar, achiral enolate intermediate.[1][2] Once this intermediate is formed, the original stereochemical information at that carbon is lost. Subsequent reprotonation of the enolate can occur from either face of the planar system, leading to the formation of both the original stereoisomer and its epimer.[2][3] This process is reversible and, if allowed to reach equilibrium, will favor the most thermodynamically stable isomer.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Kinetic vs. Thermodynamic Control
It is crucial to understand the difference between kinetic and thermodynamic control in this context.[4][5]
-
The kinetic product is the one that forms the fastest, often favored at lower temperatures where the reaction is irreversible.[6]
-
The thermodynamic product is the most stable product and is favored when the reaction is reversible, allowing an equilibrium to be established (e.g., at higher temperatures or with longer reaction times).[6][7]
For this compound, the trans isomer is generally the more thermodynamically stable product due to reduced steric repulsion between the two ester groups. If you are working with the cis isomer and observe conversion to the trans isomer, your reaction conditions are likely facilitating equilibration to the more stable thermodynamic product.
Section 2: Troubleshooting Guide
This section addresses the most common issue encountered by researchers: the unexpected appearance of the undesired epimer in a reaction mixture.
Question: My post-reaction analysis (chiral HPLC, ¹H NMR) shows a mixture of isomers, but my starting material was stereochemically pure. What are the likely causes and how can I fix this?
Answer: The presence of a mixed stereochemical outcome points to epimerization occurring during your experiment. Let's diagnose the potential causes systematically.
| Potential Cause | The Scientific Rationale | Preventative Measures & Solutions |
| 1. Strong Base / High pH | The rate of epimerization is directly linked to the formation of the enolate intermediate, which is a base-catalyzed process.[1][8] Strong bases (e.g., alkoxides like NaOMe, t-BuOK; hindered amines like DBU) will readily deprotonate the α-carbon, leading to rapid epimerization. | Solution: • Use the mildest base possible for your transformation. • If a strong base is required, use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures, which favors kinetic deprotonation.[4] • Employ stoichiometric amounts of base rather than a large excess. |
| 2. Elevated Temperature | Higher temperatures provide the necessary activation energy for both the forward and reverse reactions of enolate formation and protonation.[9][10] This accelerates the equilibration process, driving the mixture towards the thermodynamically more stable epimer. | Solution: • Maintain cryogenic temperatures (e.g., -78 °C with a dry ice/acetone bath) during the addition of base and for the duration of the reaction. • If the reaction is sluggish, allow it to warm slowly only to the minimum temperature required for reactivity (e.g., -40 °C or 0 °C), monitoring closely for epimerization. |
| 3. Prolonged Reaction Time | Even with mild bases or at low temperatures, given enough time, the system can reach equilibrium.[4] The longer the reaction is allowed to stir in the presence of a base, the greater the opportunity for epimerization. | Solution: • Monitor the reaction closely by TLC or LC-MS. • Quench the reaction as soon as the starting material has been consumed to an acceptable level. • Do not let reactions run overnight without first establishing that epimerization is minimal within that timeframe. |
| 4. Polar Solvents | Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged enolate intermediate, potentially accelerating the rate of epimerization.[9][11] | Solution: • Whenever possible, use less polar, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene. • Ensure all solvents are anhydrous, as water can act as a proton source and facilitate the forward and reverse reactions. |
| 5. Workup & Purification | Epimerization is not limited to the reaction itself. Aqueous workups with basic solutions (e.g., sat. NaHCO₃) or acidic solutions, if not performed quickly and at low temperatures, can cause epimerization. Similarly, prolonged exposure to silica or alumina during chromatography can sometimes be problematic. | Solution: • Quench the reaction with a buffered solution or a weak acid (e.g., sat. NH₄Cl) at low temperature. • Keep all extractions and washes cold. • Minimize the time the compound spends on a chromatography column. Consider using a less acidic, deactivated silica gel if necessary. |
Section 3: Prophylactic Protocols & Best Practices
To proactively avoid epimerization, integrate the following protocols into your standard workflow.
Protocol 1: General Handling and Storage of this compound
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat.[12] Keep it isolated from strong acids and bases.
-
Handling: When weighing and transferring the material, use clean, dry glassware. Avoid introducing any basic or acidic contaminants.
Protocol 2: Recommended Procedure for a Base-Mediated Reaction
This protocol provides a template for performing a reaction on a molecule containing the this compound core, where a base is required.
-
Preparation:
-
Thoroughly oven- or flame-dry all glassware and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
-
Reaction Setup:
-
Dissolve the this compound substrate in the chosen anhydrous, non-polar solvent (e.g., THF) in the reaction flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
-
Reagent Addition:
-
Slowly add the base (e.g., LDA in THF) dropwise via syringe to the cooled, stirring solution. A slow addition rate minimizes local temperature increases.
-
After the base addition is complete, add the electrophile or other reagents at -78 °C.
-
-
Monitoring and Quenching:
-
Allow the reaction to stir at -78 °C. Monitor its progress by taking aliquots for TLC or LC-MS analysis.
-
Once the reaction is complete, quench it at low temperature by adding a pre-cooled solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl).
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Perform any necessary aqueous extractions using cold solutions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
-
Protocol 3: Analytical Monitoring for Epimerization
Vigilance is key. The most reliable method for detecting and quantifying epimerization is through chiral chromatography.
-
Method Development: Develop a chiral HPLC or SFC method capable of resolving the cis and trans isomers (and any other potential stereoisomers) of your specific compound.
-
Baseline Analysis: Before starting your reaction, run a sample of your starting material to confirm its stereochemical purity.
-
In-Process Control: Analyze aliquots taken during the reaction to track the formation of the product and the potential appearance of its epimer in real-time. This data is invaluable for optimizing reaction time and temperature.
Section 4: Visual Troubleshooting Workflow
Use this decision tree to diagnose and resolve epimerization issues encountered during your experiments.
Caption: A decision tree for troubleshooting epimerization.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Which isomer of this compound is more stable, cis or trans?
-
A1: The trans isomer is generally the thermodynamically more stable isomer. This is because the two bulky ester groups are positioned on opposite faces of the cyclobutane ring, which minimizes steric strain. The cis isomer experiences greater steric repulsion between these groups, making it higher in energy.
-
-
Q2: Can epimerization occur under acidic conditions?
-
A2: The primary mechanism of epimerization at the α-carbon of an ester involves enolate formation, which is a base-catalyzed process. While strong acidic conditions combined with high heat can lead to ester hydrolysis or other rearrangements, it is not the typical pathway for epimerization at this position.[13][14] Standard acidic workups (e.g., dilute HCl) performed quickly and at low temperatures are generally safe.
-
-
Q3: My product is an inseparable mixture of epimers. What are my options?
-
A3: Separating epimers can be challenging due to their similar physical properties.[15] High-performance purification techniques like preparative HPLC or SFC with a chiral stationary phase are often required.[16] Alternatively, you may be able to force the equilibrium entirely to the more stable thermodynamic product by treating the mixture with a base (e.g., NaOMe in methanol) and heat, if that isomer is the one you desire.
-
-
Q4: Can I intentionally epimerize the cis isomer to the more stable trans isomer?
-
A4: Yes. This can be achieved by establishing thermodynamic equilibrium. A common method is to stir the cis isomer (or a mixture) in a solvent like methanol with a catalytic amount of a base such as sodium methoxide (NaOMe) at room temperature or with gentle heating until the equilibrium ratio is reached, which will heavily favor the trans product.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 3. Video: Reactivity of Enolate Ions [jove.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. fishersci.com [fishersci.com]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate
Introduction: Dimethyl cyclobutane-1,2-dicarboxylate is a valuable synthetic intermediate, serving as a rigid scaffold in the development of pharmaceuticals and advanced materials.[1][2][3] Its synthesis, typically via a [2+2] cycloaddition reaction, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience to help researchers, chemists, and process engineers navigate the complexities of its large-scale production.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis in a practical question-and-answer format. The primary focus is on the photochemical [2+2] cycloaddition of an alkene (e.g., ethylene) with dimethyl maleate or fumarate, a common and direct route to the target molecule.
Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the primary factors I should investigate?
Answer: This is a classic scale-up challenge, often rooted in mass and energy transfer limitations. In photochemical reactions, the issue is almost always related to the delivery of photonic energy.
Causality Analysis:
-
Poor Light Penetration (The Beer-Lambert Law in Action): As the reactor volume and path length increase, the light from your source will be absorbed by the reaction medium and the reactants themselves. The inner portion of the reactor may receive insufficient photons, creating a "dark zone" where the reaction does not occur. This is the most common reason for yield drops on scale-up.
-
Inadequate Mixing & Mass Transfer: In a large vessel, inefficient mixing can lead to localized concentration gradients. Areas near the light source can become depleted of reactants, while "dark zones" remain reactant-rich. It also prevents uniform exposure of all molecules to the photon flux.
-
Reactor Fouling: Over time, polymer byproducts or other insoluble materials can coat the surface of the lamp immersion well. This coating blocks light transmission, drastically reducing the reaction rate and overall yield.
-
Thermal Management: Photochemical lamps generate significant heat. If not managed properly, localized overheating can cause thermal degradation of reactants, products, or lead to unwanted side reactions.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Quantify Photon Flux: | Use actinometry or a calibrated photodiode to measure the light intensity at various points within your empty reactor. This will confirm if the lamp is performing to specification and reveal any "dark zones." |
| 2 | Optimize Reactor Design: | For scale-up, transition from a standard round-bottom flask to a specialized photoreactor. A falling film or continuous-flow reactor provides a very short path length, ensuring all molecules are irradiated effectively.[4] |
| 3 | Re-evaluate Reactant Concentration: | A highly concentrated solution will absorb light more strongly near the source. Try reducing the concentration to allow for deeper light penetration. The optimal concentration will be a trade-off between throughput and quantum yield. |
| 4 | Improve Agitation: | Ensure your stirring mechanism (e.g., overhead stirrer, impeller design) is sufficient for the vessel geometry to create turbulent flow, ensuring rapid circulation of the reaction mixture between light and dark zones. |
| 5 | Monitor for Fouling: | Periodically inspect the lamp well. If fouling is observed, consider filtering the reactant solution beforehand or adjusting reaction conditions (e.g., temperature) to minimize byproduct formation. |
Question 2: My product is a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of a [2+2] cycloaddition is dictated by the reaction mechanism. Achieving high stereoselectivity requires ensuring the reaction proceeds through a concerted, stereospecific pathway.
Mechanistic Considerations:
-
Concerted vs. Stepwise Pathways: According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions of two simple alkenes are "forbidden" to proceed in a concerted, suprafacial-suprafacial manner.[5] However, photochemical reactions are "allowed." A concerted photochemical reaction is stereospecific: dimethyl maleate (cis alkene) will yield the cis-dicarboxylate, and dimethyl fumarate (trans alkene) will yield the trans-dicarboxylate. If your reaction proceeds through a stepwise mechanism involving a diradical intermediate, bond rotation can occur before the ring closes, leading to a loss of stereochemistry and a mixture of isomers.[6]
-
Isomerization: The product itself can isomerize under the reaction conditions.[1] This can be promoted by heat, light, or the presence of acidic or basic impurities. The trans isomer is generally more thermodynamically stable than the sterically hindered cis isomer.[7][8]
Strategies for High Stereoselectivity:
-
Purity of Starting Materials: Ensure your starting dimethyl maleate or fumarate is isomerically pure. Contamination of one with the other will directly translate to an impure product mixture.
-
Use a Triplet Sensitizer: For photochemical reactions, using a triplet sensitizer (e.g., benzophenone) can be crucial. The sensitizer absorbs the light and transfers energy to the alkene, promoting it to a triplet state. The subsequent reaction often proceeds through a triplet diradical intermediate, which may have a longer lifetime, potentially allowing for bond rotation. However, by carefully selecting the sensitizer and reaction conditions, this can often be controlled. Some direct irradiations can also lead to mixed stereochemistry.
-
Control Reaction Temperature: Keep the reaction temperature as low as practically possible. Higher temperatures can favor stepwise radical pathways and may provide enough energy to overcome the rotational barrier in any intermediate, eroding stereoselectivity. It also minimizes the risk of post-reaction thermal isomerization.
-
Minimize Reaction Time: Over-irradiation can lead to product degradation and isomerization. Monitor the reaction progress (e.g., by GC or LC) and stop it once the starting material is consumed to an optimal level.
-
Lewis Acid Catalysis: An alternative to photochemistry is Lewis acid-promoted [2+2] cycloaddition. These reactions can proceed through a concerted but asynchronous pathway, often with high stereospecificity and under milder thermal conditions.[9][10] However, this introduces the complexity of catalyst selection, loading, and removal.
Question 3: I'm struggling with the purification of the cis/trans isomers on a large scale. What are the most viable methods?
Answer: Separating diastereomers like the cis and trans isomers of this compound is a common challenge where lab-scale chromatography does not easily translate to production scale. The choice of method depends on the physical properties of the isomers.
Purification Method Comparison:
| Method | Advantages | Disadvantages & Scale-Up Considerations |
| Fractional Vacuum Distillation | - Well-established, scalable technology.- Can be run continuously. | - Requires a significant difference in boiling points.- Prolonged heating can cause product isomerization or decomposition.- Requires high-efficiency packing columns for close-boiling isomers. |
| Recrystallization | - Potentially very high purity in a single step.- Cost-effective if a suitable solvent is found. | - Relies on one isomer being significantly less soluble than the other.- Can result in significant yield loss in the mother liquor.- Requires careful control of cooling profiles on a large scale. |
| Preparative Chromatography | - High resolution and versatility. | - High cost due to stationary phase and solvent consumption.- Generally used for high-value products or when other methods fail.- Throughput is lower compared to distillation or crystallization. |
Recommended Approach:
-
Characterize Isomers: First, obtain pure samples of both the cis and trans isomers. Determine their boiling points under vacuum and screen for crystallization in various solvents.
-
Attempt Distillation First: Given that both are likely liquids at room temperature, fractional vacuum distillation is the most logical first choice for industrial scale. Use a packed column (e.g., with Raschig rings or structured packing) to maximize theoretical plates and improve separation efficiency.
-
Investigate Recrystallization of Derivatives: If the esters themselves do not crystallize well, consider a temporary derivatization strategy. Saponify the crude ester mixture to the diacids. The cis- and trans-1,2-cyclobutanedicarboxylic acids have different crystal structures and solubilities, which may allow for an efficient separation by recrystallization.[11][12] The desired pure acid isomer can then be re-esterified.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards I need to consider for this scale-up?
-
Reactant Hazards: Dimethyl maleate is classified as a hazardous chemical. It can cause skin and eye irritation and may cause an allergic skin reaction upon repeated contact.[13][14][15] If ethylene is used, it is a highly flammable gas that forms explosive mixtures with air. It must be handled in an appropriately rated area with proper grounding and pressure-rated equipment.
-
Process Hazards: Photochemical reactions utilize high-intensity UV lamps, which pose a risk of severe eye and skin damage. Ensure the reactor is properly shielded. These lamps also generate heat, creating a potential for over-pressurization if cooling fails, especially when working with a volatile reactant like ethylene.
-
Byproducts: Be aware of potential byproducts. Polymerization of the alkene can create solid waste, and decomposition at high temperatures can release carbon monoxide and carbon dioxide.[15][16]
Q2: Can I perform a thermal [2+2] cycloaddition instead of a photochemical one to avoid the challenges of photoreactors?
While thermally initiated [2+2] cycloadditions are generally forbidden by orbital symmetry rules for non-polarized alkenes, there are exceptions.[5][17] Reactions involving ketenes or highly polarized/strained alkenes can proceed under thermal conditions.[18] For the synthesis of this compound from standard alkenes, a purely thermal approach is typically not viable and requires extremely high temperatures that lead to decomposition. A more practical alternative is a Lewis acid-catalyzed process, which allows the reaction to occur under milder heating.[10]
Q3: How does solvent choice impact the reaction efficiency and selectivity?
Solvent choice is critical. It must:
-
Be Transparent to UV Light: For photochemical reactions, the solvent must not absorb at the wavelength used for the reaction. Benzene or acetone are common choices, but their safety and environmental profiles must be considered.
-
Dissolve Reactants: Ensure all reactants are fully soluble at the reaction temperature to maintain a homogeneous system.
-
Influence Polarity: The polarity of the solvent can influence the stability of reaction intermediates. In some cases, a more polar solvent might favor a stepwise, ionic pathway, potentially reducing stereoselectivity.
-
Be Inert: The solvent should not react with any of the starting materials, intermediates, or the product.
Part 3: Appendices
Appendix A: Example Scale-Up Workflow
References
- 1. Buy this compound | 3396-20-1 [smolecule.com]
- 2. US5202459A - Process for producing cyclobutane derivative - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 8. youtube.com [youtube.com]
- 9. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 10. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [wap.guidechem.com]
- 15. durhamtech.edu [durhamtech.edu]
- 16. Dimethyl Maleate: A Stable Compound with Safety Precautions for Handling and Storage_Chemicalbook [chemicalbook.com]
- 17. youtube.com [youtube.com]
- 18. chemtube3d.com [chemtube3d.com]
Technical Support Center: Analytical Method Development for Dimethyl Cyclobutane-1,2-dicarboxylate Impurities
Welcome to the Technical Support Center for analytical method development concerning dimethyl cyclobutane-1,2-dicarboxylate and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your analytical experiments.
Introduction
This compound is a key chemical intermediate whose purity is critical for the quality and safety of downstream products.[1] The identification and quantification of impurities, including stereoisomers (cis/trans) and byproducts from synthesis, are paramount.[1][2][3] This resource provides a structured approach to developing and troubleshooting robust analytical methods for this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
I. Gas Chromatography (GC) Method Development and Troubleshooting
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2][4] A well-developed GC method is essential for separating the main component from its potential impurities.
Frequently Asked Questions (FAQs) - GC Analysis
Q1: What are the primary challenges in developing a GC method for this compound and its impurities?
The main challenges include achieving adequate separation of stereoisomers (cis- and trans-isomers), which often have very similar boiling points and polarities.[5][6] Other potential impurities, such as residual starting materials or byproducts from side reactions, must also be resolved.[1]
Q2: Which type of GC column is most suitable for this analysis?
A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point. This type of column provides a balance of dispersive and dipole-dipole interactions, which can aid in the separation of isomers. For more challenging separations, a more polar column, like a cyanopropyl-based phase, may be necessary to enhance selectivity.
Q3: What are typical starting GC conditions for method development?
A good starting point for GC method development would be:
-
Inlet Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
These parameters should be optimized based on the initial separation results.
Troubleshooting Guide: Common GC Problems
Issue 1: Peak Tailing
Q: My peaks for this compound are tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in GC and can significantly affect resolution and integration.[7][8] The likely causes can be categorized as either flow path disruptions or chemical interactions.[9]
-
Causality: Tailing occurs when a portion of the analyte molecules is retained longer than the main band. This can be due to active sites in the system, poor column installation, or contamination.[7][8]
-
Troubleshooting Steps:
-
Check Column Installation: An improperly cut or installed column is a frequent cause of tailing.[7][8] Ensure the column is cut squarely and installed at the correct depth in the inlet.[7][9] A poor cut can create turbulence and dead volume.[7]
-
Inspect for Active Sites: Active sites, often exposed silanol groups in the liner or on the column, can cause tailing, especially for polar compounds.[8] Replace the inlet liner with a fresh, deactivated one and consider trimming the first few centimeters of the column to remove any contamination.[7][9]
-
Evaluate for Contamination: Contamination from the sample matrix can accumulate at the head of the column, leading to peak tailing for all compounds.[7] Trimming 10-20 cm from the inlet side of the column can often resolve this.[7][8]
-
Protocol 1: GC Column Trimming and Inlet Maintenance
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.
-
Column Removal: Carefully disconnect the column from the inlet and detector.
-
Trimming: Using a ceramic scoring wafer or a specialized column cutting tool, score the column at the desired length (e.g., 20 cm from the inlet end). Gently flex the column to create a clean break.
-
Inspection: Use a magnifying glass to inspect the cut. It should be a flat, 90-degree surface with no jagged edges.[8]
-
Liner and Septum Replacement: While the column is removed, replace the inlet liner and septum. This is good practice to eliminate potential sources of activity and leaks.
-
Reinstallation: Reinstall the column, ensuring the correct insertion depth into the inlet and detector as specified by the instrument manufacturer.
-
Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.
Issue 2: Poor Resolution Between Isomers
Q: I am struggling to separate the cis- and trans-isomers of this compound. What can I do to improve the resolution?
A: Separating closely related isomers requires careful optimization of chromatographic conditions.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve the separation of isomers, you need to manipulate these parameters.
-
Optimization Strategies:
-
Lower the Temperature Ramp Rate: A slower oven temperature ramp rate (e.g., 2-5 °C/min) will increase the interaction time of the analytes with the stationary phase, potentially improving selectivity and resolution.
-
Change the Stationary Phase: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase chemistry is the next logical step. A more polar stationary phase may offer different selectivity for the isomers.
-
Increase Column Length: A longer column (e.g., 60 m) will provide more theoretical plates, leading to narrower peaks and better resolution, although analysis time will increase.
-
II. High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting
HPLC is a versatile technique for the analysis of a wide range of compounds, including dicarboxylic acid esters.[10] It is particularly useful for non-volatile impurities or those that may degrade at high GC temperatures.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: When should I choose HPLC over GC for analyzing this compound impurities?
HPLC is preferable when you suspect the presence of non-volatile impurities, thermally labile compounds, or highly polar impurities that would exhibit poor peak shape in GC. It is also an excellent technique for quantitative analysis due to its high precision and accuracy.[10]
Q2: What are the recommended starting conditions for an HPLC method?
A reversed-phase HPLC method is a good starting point for moderately polar compounds like this compound.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice. For example, start with 30% acetonitrile and increase to 80% over 20 minutes.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for esters that lack a strong chromophore.
-
Column Temperature: 30 °C.
Q3: How can I improve the separation of positional isomers by HPLC?
Separating positional isomers can be challenging due to their similar hydrophobicities.[6][13]
-
Column Selection: Consider columns with different selectivities. A phenyl-hexyl or a polar-embedded phase might provide better resolution than a standard C18 column.[6]
-
Mobile Phase Modifiers: The addition of a small amount of a different organic solvent (e.g., methanol or isopropanol) to the mobile phase can alter selectivity.
-
Temperature Optimization: Varying the column temperature can affect the retention and selectivity of isomers differently.
Troubleshooting Guide: Common HPLC Problems
Issue 1: Broad or Tailing Peaks
Q: My HPLC peaks are broad and tailing. What are the likely causes and solutions?
A: Peak broadening and tailing in HPLC can stem from various issues within the system or with the method itself.[14]
-
Causality: These peak shape problems can be caused by secondary interactions with the stationary phase, extra-column volume, or issues with the mobile phase or sample solvent.
-
Troubleshooting Steps:
-
Check for Column Degradation: Over time, the stationary phase of an HPLC column can degrade, leading to poor peak shape. Try a new column of the same type to see if the problem is resolved.
-
Mobile Phase pH: If your impurities have ionizable groups, the mobile phase pH should be controlled with a buffer to ensure a consistent ionization state.
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[14]
-
System Leaks or Dead Volume: Check all fittings for leaks, as this can cause pressure fluctuations and peak broadening.[14] Ensure that all tubing is properly connected to minimize dead volume.[9]
-
Issue 2: Inconsistent Retention Times
Q: The retention times of my peaks are shifting between injections. What could be causing this?
A: Retention time variability can compromise the reliability of your analytical method.
-
Causality: Fluctuations in mobile phase composition, flow rate, or column temperature are common causes of shifting retention times.[14]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to retention time drift.[15]
-
Pump Performance: Check the pump for leaks and ensure the check valves are functioning correctly. A malfunctioning pump can deliver an inconsistent flow rate.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts in gradient methods.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[14]
-
Workflow Diagram: HPLC Method Development
Caption: A typical workflow for developing an HPLC analytical method.
III. Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference from placebo or known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Workflow Diagram: Method Validation Process
Caption: The validation process follows ICH Q2(R1) guidelines.
Forced Degradation Studies
Forced degradation studies are a critical part of method validation, particularly for stability-indicating methods.[19] These studies involve subjecting the drug substance to stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[19] This helps to demonstrate the specificity of the method by showing that the main peak is resolved from all degradant peaks.[19]
IV. Advanced Topics
Structural Elucidation of Impurities
Q: How can I identify the structure of an unknown impurity?
A: The structural elucidation of unknown impurities typically requires a combination of techniques:
-
Mass Spectrometry (MS): Coupling your GC or HPLC system to a mass spectrometer (GC-MS or LC-MS) provides molecular weight and fragmentation information, which is invaluable for identifying unknown compounds.[20][21][22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise structure of a molecule, including stereochemistry.[24][25][26][27] If an impurity can be isolated in sufficient quantity, 1H and 13C NMR spectra can provide definitive structural information.[28]
References
- 1. Buy this compound | 3396-20-1 [smolecule.com]
- 2. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 4. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
- 12. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. rsc.org [rsc.org]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. medcraveonline.com [medcraveonline.com]
- 20. researchgate.net [researchgate.net]
- 21. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 22. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Senior Application Scientist’s Guide to Confirming the Stereochemistry of Dimethyl Cyclobutane-1,2-dicarboxylate
Introduction: The Criticality of Stereochemical Integrity
In the realm of chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of function. Stereoisomers of a compound can exhibit dramatically different pharmacological, toxicological, and physical properties. The cyclobutane ring, a common motif in natural products and synthetic compounds, presents a classic stereochemical challenge.[1] Dimethyl cyclobutane-1,2-dicarboxylate serves as an excellent model system for exploring this challenge, as it exists as distinct cis and trans diastereomers.[2][3] The trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is an achiral meso compound due to an internal plane of symmetry.[4]
Confirming the stereochemical identity of a synthesized compound is a non-negotiable step in ensuring product safety, efficacy, and reproducibility. This guide moves beyond a simple listing of methods to provide a comparative analysis grounded in practical application, explaining the causality behind experimental choices and outlining self-validating protocols for unambiguous stereochemical assignment.
Caption: Relationship between stereoisomers of the target molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, offering a rapid, non-destructive, and information-rich method to probe molecular structure.[5] For distinguishing between the cis and trans isomers of this compound, ¹H, ¹³C, and 2D NMR techniques are invaluable.
Expertise & Experience: The Causality Behind NMR Analysis
The key to differentiating the isomers lies in molecular symmetry.
-
cis-isomer: Possesses a Cₛ plane of symmetry that bisects the C3-C4 bond. This symmetry makes the two methoxycarbonyl groups chemically and magnetically equivalent. Likewise, the protons on C1 and C2 are equivalent, as are the pairs of geminal protons on C3 and C4.
-
trans-isomer: Lacks this plane of symmetry and instead has a C₂ axis of rotation. This results in the C1/C2 protons and their attached methoxycarbonyl groups being equivalent, but the geminal protons on C3 and C4 are diastereotopic and thus chemically non-equivalent.
This fundamental difference in symmetry directly translates to the number of signals observed in the NMR spectra.
A. ¹H NMR Spectroscopy
Principle: The chemical shift (δ) and spin-spin coupling constants (J) of protons are highly sensitive to their local electronic environment and spatial relationship with neighboring protons.
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Acquisition: Acquire a standard ¹H spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent signal or an internal standard like TMS.
Data Interpretation:
-
cis-isomer: Due to its symmetry, a simpler spectrum is expected. One would anticipate observing:
-
A single signal for the two equivalent methoxy (–OCH₃) protons.
-
A single signal for the two equivalent methine (C1-H, C2-H) protons.
-
Two distinct signals for the two pairs of methylene (–CH₂–) protons on the ring.
-
-
trans-isomer: The lower symmetry results in a more complex spectrum:
-
A single signal for the two equivalent methoxy (–OCH₃) protons.
-
A single signal for the two equivalent methine (C1-H, C2-H) protons.
-
However, the four methylene protons are often non-equivalent, potentially leading to more complex multiplets for the ring protons compared to the cis isomer.[6]
-
B. ¹³C NMR Spectroscopy
Principle: Similar to ¹H NMR, the number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.
Data Interpretation:
-
cis-isomer (Symmetry Plane):
-
4 signals expected: One for C1/C2, one for C3/C4, one for the two equivalent carbonyl carbons (C=O), and one for the two equivalent methoxy carbons (–OCH₃).
-
-
trans-isomer (C₂ Axis):
-
4 signals expected: One for C1/C2, one for C3/C4, one for the two equivalent carbonyl carbons (C=O), and one for the two equivalent methoxy carbons (–OCH₃). While the signal count is the same, the chemical shifts, particularly for the ring carbons, will differ between the two isomers.[7]
-
C. 2D NOESY: Unambiguous Spatial Correlation
Principle: Nuclear Overhauser Effect (NOE) spectroscopy detects spatial proximity between protons (typically < 5 Å). A cross-peak between two protons in a NOESY spectrum indicates they are close in space, regardless of their bonding connectivity. This is the most definitive NMR method for this specific stereochemical problem.
Trustworthiness: A Self-Validating System The NOESY experiment provides a direct, visual test of the cis/trans relationship. The presence or absence of a key correlation serves as the validation.
Protocol: 2D NOESY Acquisition
-
Sample Preparation: As per ¹H NMR, but ensure the sample is free of paramagnetic impurities.
-
Acquisition: Run a standard 2D NOESY (or ROESY for larger molecules) experiment. A mixing time of 500-800 ms is a good starting point for small molecules.
-
Processing: Process the 2D data to generate the contour plot.
Data Interpretation:
-
cis-isomer: A clear cross-peak will be observed between the methine protons on C1 and C2, as they are on the same face of the cyclobutane ring and therefore close in space.
-
trans-isomer: A cross-peak between the methine protons on C1 and C2 will be absent (or extremely weak), as they are on opposite faces of the ring and spatially distant.
Caption: A streamlined workflow for stereochemical assignment using NMR.
II. X-ray Crystallography: The Unimpeachable Arbiter
When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the gold standard.[8][9] It provides a precise 3D map of electron density within a crystal, allowing for the direct visualization of the atomic arrangement.
Principle: A crystalline material diffracts a beam of X-rays in a unique pattern determined by the arrangement of atoms in its crystal lattice. By measuring the angles and intensities of these diffracted beams, a 3D model of the molecule can be computationally reconstructed.[10]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often challenging step. Grow a single, high-quality crystal of the purified compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the crystal in a cooled nitrogen stream (to minimize thermal motion) and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction data are collected on an area detector.
-
Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.
Data Interpretation: The final output is a 3D model of the molecule showing the precise coordinates of each atom. For this compound, this will unequivocally show whether the two methoxycarbonyl groups are on the same side (cis) or opposite sides (trans) of the cyclobutane ring.[11] For the chiral trans isomer, the analysis can also determine the absolute configuration (e.g., 1R,2R) if a heavy atom is present or if anomalous dispersion methods are used.
III. Chiral Chromatography: Quantifying Enantiomeric Purity
While NMR and X-ray crystallography establish the relative stereochemistry (cis vs. trans), chiral chromatography is the premier technique for separating the enantiomers of the trans isomer and determining the enantiomeric excess (e.e.) of a chiral synthesis.
Principle: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) uses a chiral stationary phase (CSP). The enantiomers of a chiral analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies of interaction, leading to different retention times and thus, separation.
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation with reasonable retention times.
-
Sample Analysis: Dissolve a small amount of the sample in the mobile phase, inject it onto the column, and monitor the elution profile with a suitable detector (e.g., UV-Vis).
-
Peak Identification: Inject a racemic standard of the trans isomer to determine the retention times of the two enantiomers. The cis isomer, being a diastereomer, will have a different retention time from both trans enantiomers.
Data Interpretation: The output is a chromatogram. The area under each peak is proportional to the concentration of that isomer.
-
A racemic mixture of the trans isomer will show two peaks of equal area.
-
An enantiomerically enriched sample will show two peaks of unequal area. The e.e. can be calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
-
The achiral cis isomer will appear as a single, sharp peak at a different retention time.
Comparative Summary of Techniques
| Technique | Sample Requirement | Information Provided | Primary Advantages | Primary Limitations |
| ¹H / ¹³C NMR | ~5-10 mg, solution | Relative stereochemistry (inferred from symmetry) | Rapid, non-destructive, provides full structural context | Can be ambiguous without 2D NMR; interpretation requires expertise |
| 2D NOESY NMR | ~5-10 mg, solution | Definitive relative stereochemistry | Unambiguous through-space correlations, non-destructive | Longer experiment time than 1D NMR |
| X-ray Crystallography | High-quality single crystal | Absolute 3D structure, definitive stereochemistry | Unambiguous "gold standard" proof of structure[8] | Crystal growth can be difficult or impossible; destructive |
| Chiral HPLC/GC | <1 mg, solution | Separation of enantiomers, enantiomeric excess (e.e.) | Highly sensitive, excellent for quantitative analysis of mixtures | Provides no structural information; requires a chiral standard for peak assignment |
Conclusion and Recommended Workflow
The confirmation of stereochemistry is a multi-faceted process where the choice of technique is dictated by the specific question being asked. For a newly synthesized sample of this compound, a logical and efficient workflow is as follows:
-
Initial Assessment (NMR): Begin with ¹H and ¹³C NMR to confirm the basic carbon skeleton and functional groups. The symmetry patterns (signal counts and multiplicities) will provide a strong initial hypothesis for the cis or trans configuration.
-
Unambiguous Confirmation (NOESY): Perform a 2D NOESY experiment. The presence or absence of a cross-peak between the C1 and C2 methine protons provides definitive and irrefutable evidence of the relative stereochemistry.
-
Absolute Proof (Crystallography): If the compound is crystalline and absolute confirmation is required for regulatory or publication purposes, pursue single-crystal X-ray diffraction. This will provide the ultimate proof of the three-dimensional structure.
-
Purity Analysis (Chiral Chromatography): If the synthesis was intended to be enantioselective for the trans isomer, chiral chromatography is essential to separate the enantiomers and quantify the enantiomeric excess.
By strategically combining the rapid, detailed insights of NMR with the absolute certainty of X-ray crystallography and the quantitative power of chiral chromatography, researchers can establish the stereochemical integrity of their molecules with the highest degree of scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 3. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. Questions: Chirality of cis-1,2-dimethylcyclobutane: Does cis-1,2-dim.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
comparative analysis of dimethyl cyclobutane-1,2-dicarboxylate vs other diesters
An In-depth Comparative Analysis of Dimethyl Cyclobutane-1,2-dicarboxylate and Acyclic Diester Analogues for Polymer and Materials Science
This guide provides a comprehensive comparative analysis of this compound against its acyclic counterparts, dimethyl succinate and dimethyl glutarate. The focus is on elucidating the structural and performance differences that are critical for researchers, scientists, and drug development professionals in the selection of diesters for polymerization and material formulation.
Introduction: The Significance of Diester Structure in Material Properties
Diesters are fundamental building blocks in the synthesis of a vast array of polymers, plasticizers, and specialty chemicals. Their molecular architecture, particularly the nature of the carbon backbone connecting the two ester functionalities, dictates the physicochemical properties of the resulting materials. This guide focuses on a comparative analysis of a cyclic diester, this compound, against two common linear diesters, dimethyl succinate and dimethyl glutarate.
The central hypothesis of this analysis is that the rigid, constrained four-membered ring of this compound will impart unique thermal and mechanical properties to polymers when compared to the flexible, linear backbones of its acyclic analogues. Understanding these differences is crucial for the rational design of materials with tailored performance characteristics.
Synthesis of Dimethyl Esters: A Comparative Protocol
The synthesis of these dimethyl esters is typically achieved through the Fischer esterification of the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst. While the fundamental reaction is the same, the specific conditions and purification methods can vary.
General Esterification Reaction
Caption: General Fischer esterification of a dicarboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutane-1,2-dicarboxylic acid (1 molar equivalent).
-
Reagent Addition: Add an excess of methanol (e.g., 10 molar equivalents) to act as both reactant and solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure.[1][2]
Experimental Protocol: Synthesis of Dimethyl Succinate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add succinic acid (1 molar equivalent) and an excess of methanol (e.g., 3-5 molar equivalents).[3][4]
-
Catalyst: Add a catalytic amount of a suitable acid catalyst, such as concentrated sulfuric acid or an acidic ion-exchange resin.[4][5]
-
Reaction: Heat the mixture to reflux (approximately 70°C) for 2-4 hours.[4]
-
Workup and Purification: Follow the workup and purification steps as described for this compound. Azeotropic distillation with an entrainer like dichloromethane can also be employed to remove the water byproduct and drive the reaction to completion.[3]
Experimental Protocol: Synthesis of Dimethyl Glutarate
-
Reaction Setup: In a round-bottom flask, dissolve glutaric acid (1 molar equivalent) in methanol (e.g., 5 molar equivalents).[6]
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalyst such as phosphorus trichloride or sulfuric acid.[6]
-
Reaction: Allow the reaction to proceed at room temperature with stirring for approximately 18 hours or until completion as monitored by TLC.[6]
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The final product is purified by vacuum distillation.[6]
Physicochemical Properties of the Diesters
The structural differences between the cyclic and acyclic diesters are reflected in their fundamental physicochemical properties.
| Property | This compound | Dimethyl Succinate | Dimethyl Glutarate |
| Molecular Formula | C₈H₁₂O₄ | C₆H₁₀O₄ | C₇H₁₂O₄ |
| Molecular Weight ( g/mol ) | 172.18[7] | 146.14 | 160.17 |
| Boiling Point (°C) | ~220-230 | ~200 | ~210-215 |
| Melting Point (°C) | -20 (trans) | 18-19 | -37 |
| Density (g/cm³ at 20°C) | ~1.146 (trans) | ~1.12 | ~1.09 |
Comparative Performance in Polyester Synthesis
The incorporation of these diesters as monomers in polyester synthesis is expected to yield polymers with distinct thermal and mechanical properties.
The Role of the Cyclobutane Ring in Polymer Properties
The rigid cyclobutane ring in this compound is anticipated to restrict the conformational freedom of the resulting polyester chains.[8] This rigidity can lead to:
-
Increased Glass Transition Temperature (Tg): The restricted chain mobility will require more thermal energy for the polymer to transition from a glassy to a rubbery state.[8]
-
Higher Mechanical Strength and Modulus: The rigid backbone is expected to result in a stiffer polymer with higher tensile strength and Young's modulus.
-
Reduced Crystallinity: The non-planar, puckered nature of the cyclobutane ring may disrupt chain packing and hinder crystallization, potentially leading to more amorphous polymers.
In contrast, the flexible aliphatic chains of dimethyl succinate and dimethyl glutarate will likely result in polyesters with lower glass transition temperatures, greater flexibility, and a higher propensity for crystallization.
Polycondensation Reaction for Polyester Synthesis
Caption: Melt polycondensation via transesterification.
Experimental Protocol: Melt Polycondensation
-
Reactor Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge the dimethyl ester (1 molar equivalent), a diol (e.g., 1,4-butanediol, 2.2 molar equivalents), and a transesterification catalyst (e.g., titanium(IV) butoxide, ~250 ppm).
-
First Stage (Transesterification): Heat the mixture under a nitrogen atmosphere to 160-190°C and stir. Methanol will be liberated and can be collected. This stage is typically continued for 2-3 hours.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 Torr. This stage facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight. This stage is continued for another 3-5 hours.
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed and characterized.
Anticipated Polyester Properties
The following table presents the expected trends in the properties of polyesters synthesized from the three diesters with 1,4-butanediol.
| Property | Poly(butylene cyclobutane-1,2-dicarboxylate) | Poly(butylene succinate) | Poly(butylene glutarate) |
| Glass Transition Temp. (Tg) | Higher | Lower | Lowest |
| Melting Temperature (Tm) | Potentially lower or absent (amorphous) | Higher | Lower than succinate |
| Thermal Decomposition Temp. (Td) | Similar | Similar | Similar |
| Tensile Strength | High | Moderate | Lower |
| Young's Modulus | High | Moderate | Lower |
| Elongation at Break | Low | Moderate | High |
Comparative Performance as Plasticizers
The molecular structure of a diester significantly influences its effectiveness as a plasticizer, particularly in polar polymers like polyvinyl chloride (PVC).
Structural Considerations for Plasticizer Performance
An effective plasticizer should have a balance of polar and non-polar moieties to ensure compatibility with the polymer matrix while disrupting polymer-polymer interactions.
-
This compound: The compact and rigid structure may lead to less efficient plasticization compared to its linear counterparts. Its reduced flexibility might limit its ability to effectively separate PVC chains.
-
Dimethyl Succinate and Dimethyl Glutarate: These linear diesters are expected to be more efficient plasticizers due to their greater conformational flexibility, allowing them to better solvate the PVC chains and increase free volume. The longer alkyl chain of dimethyl glutarate may offer slightly better plasticizing efficiency than dimethyl succinate.[9]
Expected Plasticizer Performance in PVC
| Performance Metric | This compound | Dimethyl Succinate | Dimethyl Glutarate |
| Tg Reduction Efficiency | Lower | Moderate | Higher |
| Tensile Strength of Plasticized PVC | Higher | Moderate | Lower |
| Elongation at Break of Plasticized PVC | Lower | Moderate | Higher |
| Migration Resistance | Potentially Higher (due to bulkier structure) | Lower | Lower |
Characterization of Synthesized Polyesters
A thorough characterization of the synthesized polyesters is essential to validate the expected structure-property relationships.
Caption: Workflow for comprehensive polyester characterization.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polyester sample in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of TFA/CDCl₃) in an NMR tube.[10][11]
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum to confirm the incorporation of both the diester and diol monomers into the polymer chain and to determine the monomer composition in copolyesters.
-
¹³C NMR Analysis: Obtain the ¹³C NMR spectrum to provide detailed information about the polymer microstructure, including tacticity and the presence of different ester linkages.
Protocol for Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve the polyester sample (1-2 mg/mL) in a suitable mobile phase (e.g., chloroform or THF) and filter through a 0.22 µm syringe filter.[12][13]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polyester.
-
Calibration: Calibrate the system using narrow polydispersity polystyrene or polymethyl methacrylate standards.
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[12][14][15]
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.[16][17]
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to the upper temperature at 10°C/min. This second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).[9][18][19]
-
-
Data Analysis: Analyze the thermogram to identify the glass transition as a step change in the heat flow and the melting transition as an endothermic peak.
Conclusion
The structural disparity between the cyclic this compound and its acyclic counterparts, dimethyl succinate and dimethyl glutarate, has profound implications for their application in materials science. The rigidity of the cyclobutane ring is a key design element for creating polyesters with higher glass transition temperatures and enhanced mechanical stiffness, making it a candidate for applications requiring dimensional stability and strength. Conversely, the flexibility of the linear diesters renders them more suitable for producing softer, more ductile polymers and for use as efficient plasticizers. This guide provides the foundational knowledge and experimental framework for researchers to rationally select and utilize these diesters in the development of next-generation materials.
References
- 1. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 2. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 3. DE2356468A1 - Dimethyl succinate prepn. from succinic acid - by esterification with excess methanol to equilibrium and azeotropic distn. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mzinterpretation.com [mzinterpretation.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aimplas.net [aimplas.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. analyticalanswersinc.com [analyticalanswersinc.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. gup.ugal.ro [gup.ugal.ro]
A Comparative Guide to the Validation of Analytical Methods for Dimethyl Cyclobutane-1,2-dicarboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of dimethyl cyclobutane-1,2-dicarboxylate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to not only present the validation protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system that meets stringent regulatory expectations.
The selection of an appropriate analytical method is a critical decision in the lifecycle of a pharmaceutical product, directly impacting data integrity, and consequently, patient safety.[1][2] This document will navigate the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for robust method validation.[3][4][5][6][7]
Method Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful and widely used techniques in pharmaceutical analysis. The choice between them for this compound depends on several factors including the desired sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and non-destructive technique that separates components in a liquid mobile phase. For a non-volatile compound like this compound, HPLC with UV detection is a direct and straightforward method of analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique. Given that this compound is a volatile ester, it is well-suited for GC analysis without the need for derivatization. The coupling with a mass spectrometer provides excellent selectivity and confident identification based on the mass spectrum.[8][9][10]
The following table summarizes the key performance characteristics of these two methods for the analysis of this compound, based on typical validation outcomes for similar small molecules.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity/Selectivity | Good. Potential for interference from co-eluting impurities. | Excellent. High selectivity from mass fragmentation patterns. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Robustness | Generally robust to small changes in mobile phase composition and flow rate. | Robust to minor variations in oven temperature ramp and gas flow. |
Experimental Protocols and Validation Workflows
Detailed methodologies are fundamental for the successful transfer and implementation of analytical methods. Below are comprehensive protocols for the validation of HPLC and GC-MS methods for this compound.
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow, from initial planning and protocol development to the final documentation of the results. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[11]
Caption: A generalized workflow for the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC) Method Validation
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.
Validation Parameters
The following validation characteristics should be assessed in accordance with ICH Q2(R2) guidelines.[3][7]
-
Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte standard. The chromatograms should demonstrate no interference at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.
-
Range: The range is established by the linearity study and should cover the expected concentrations of the analyte in the samples.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1).
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within the acceptance criteria.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
This protocol details the validation of a GC-MS method for the sensitive and selective quantification of this compound.
Instrumentation and Chromatographic Conditions
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of this compound (e.g., m/z 141, 112, 102).[8]
-
Standard and Sample Preparation
-
Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in ethyl acetate, filter, and dilute to fall within the calibration range.
Validation Parameters
The validation parameters for the GC-MS method are similar to those for HPLC, with adjustments for the different technology.
-
Specificity: Analyze a blank solvent and a placebo. The selected ion chromatograms should show no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: Established by the linearity study.
-
Accuracy: Perform recovery studies at three concentration levels. The mean recovery should be within 99.0% to 101.0%.
-
Precision:
-
Repeatability: The %RSD for six replicate samples should be ≤ 1.5%.
-
Intermediate Precision: The %RSD between two different sets of analyses should be ≤ 1.5%.
-
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the chromatograms.
-
Robustness: Evaluate the effect of small variations in the oven temperature ramp (±1°C/min) and carrier gas flow rate (±0.1 mL/min).
Logical Relationships in Method Validation
The various parameters of method validation are interconnected, and a holistic understanding of these relationships is crucial for a successful validation process.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Introduction: The Significance of Cross-Reactivity for Dimethyl Cyclobutane-1,2-dicarboxylate
An In-Depth Guide to Cross-Reactivity Studies Involving Dimethyl Cyclobutane-1,2-dicarboxylate
This compound is a small molecule diester with a compact, cyclic core. Its structure, existing as cis and trans stereoisomers, presents a unique chemical entity that may be encountered in various research and development contexts, from polymer chemistry to potential use as a synthetic intermediate. When a molecule like this is introduced into a biological system, either intentionally or unintentionally, its potential for off-target interactions becomes a critical safety and efficacy consideration.
Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules that are not its primary target, can lead to a range of unpredictable outcomes, including false positives in diagnostic assays, unexpected side effects in drug candidates, or the generation of neoantigens that can provoke an immune response. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for this compound, grounded in established scientific principles and methodologies. We will explore how to anticipate, detect, and quantify these interactions, thereby enabling a thorough characterization of this molecule's biological interaction profile.
The Mechanistic Basis of Cross-Reactivity
At its core, cross-reactivity is a phenomenon of molecular recognition. It occurs when the binding site of a protein (such as an antibody, enzyme, or receptor) recognizes and binds to a molecule that is structurally similar, but not identical, to its intended ligand.
-
Immunological Cross-Reactivity: This is most commonly associated with antibodies. An antibody raised against a specific antigen (the intended target) may also bind to other molecules (haptens, like our molecule of interest) that share key structural features, or "epitopes." For a small molecule like this compound to elicit an immune response and be a target for cross-reactivity, it typically must first act as a hapten, covalently binding to a larger carrier protein, thereby becoming immunogenic.
-
Biochemical Cross-Reactivity: This involves off-target binding to other proteins such as enzymes or receptors. For instance, the cyclobutane ring and the dual ester functionalities of our molecule could mimic the structure of an endogenous substrate for an enzyme, leading to competitive inhibition or allosteric modulation.
A Strategic Framework for Assessing Cross-Reactivity
A systematic and tiered approach is essential for a thorough investigation of cross-reactivity. This ensures that resources are used efficiently, starting with broad, predictive methods and progressing to more specific and sensitive experimental assays.
A Comparative Guide to Dimethyl Cyclobutane-1,2-dicarboxylate in Advanced Polyester Synthesis
For researchers and professionals in material science and drug development, the quest for novel monomers that impart superior properties to polymers is perpetual. This guide provides an in-depth technical comparison of dimethyl cyclobutane-1,2-dicarboxylate as a building block for polyesters, benchmarked against established and alternative materials. We will delve into the synthesis, performance characteristics, and unique attributes that cyclobutane-containing polymers offer, supported by experimental data from recent studies.
Introduction: The Case for Cycloaliphatic Monomers
The inclusion of cycloaliphatic structures, such as the cyclobutane ring, into polyester backbones presents a compelling strategy for enhancing the performance of these ubiquitous materials. Traditional aromatic polyesters like poly(ethylene terephthalate) (PET) are valued for their mechanical strength and thermal stability. However, the rigidity of the aromatic rings can also lead to challenges in processability and can impart a susceptibility to UV degradation.
This compound, a cycloaliphatic diester, offers a unique combination of rigidity and flexibility. The puckered, three-dimensional nature of the cyclobutane ring can disrupt chain packing in a controlled manner, leading to polymers with tunable crystallinity, improved hydrolytic stability, and potentially enhanced biodegradability. This guide will explore these attributes in detail, providing a comparative analysis to aid in the selection of monomers for specific material science applications.
Synthesis of this compound and its Polymers
The synthesis of this compound can be achieved through several routes, with a common method being the esterification of cyclobutane-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst[1]. The dicarboxylic acid precursor itself is often synthesized via a [2+2] photocycloaddition of suitable monomers[2][3].
Experimental Protocol: Two-Stage Melt Polycondensation for Polyester Synthesis
A prevalent method for synthesizing polyesters from this compound is a two-stage melt polycondensation process. This technique is widely used in the industry for producing high-molecular-weight polyesters.
Step 1: Transesterification
-
Charge a reaction vessel with this compound, a diol (e.g., 1,4-butanediol), and a transesterification catalyst (e.g., titanium(IV) butoxide).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of 180-220°C.
-
Methanol is produced as a byproduct and is continuously removed by distillation to drive the reaction forward.
-
Monitor the reaction until the theoretical amount of methanol has been collected.
Step 2: Polycondensation
-
Increase the temperature to 240-280°C.
-
Gradually reduce the pressure to a high vacuum (<1 Torr).
-
The viscosity of the mixture will increase as the polymer chains grow.
-
Continue the reaction until the desired molecular weight is achieved, which can be monitored by the torque of the stirrer.
-
Extrude the molten polymer from the reactor and cool it to obtain the final polyester.
Caption: Workflow for the two-stage melt polycondensation of polyesters.
Performance Benchmarking of Cyclobutane-Containing Polyesters
The introduction of the cyclobutane ring into the polyester backbone significantly influences the material's properties. Below is a comparative analysis of key performance indicators.
Thermal Properties
Polyesters derived from cyclobutane dicarboxylic acids generally exhibit good thermal stability. For instance, furanic cyclobutane diacid-based polyesters show a 10% weight loss temperature (Td10%) ranging from 263 to 284°C[4][5]. The glass transition temperature (Tg) of these polymers can be tailored by the choice of the diol comonomer, varying from 6 to 52°C[4][5]. This tunability is a significant advantage for designing materials for specific applications.
Table 1: Comparison of Thermal Properties
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td10%) (°C) | Source |
| Furanic Cyclobutane Polyester (various diols) | 6 - 52 | 263 - 284 | [4][5] |
| Poly(butylene terephthalate) (PBT) | 22 - 43 | ~350 | [6] |
| Poly(ethylene terephthalate) (PET) | 67 - 81 | ~380 | [6] |
Note: The properties of PBT and PET are provided as typical literature values for comparison.
The data indicates that while the decomposition temperatures of the cyclobutane-based polyesters are slightly lower than their aromatic counterparts, they still possess good thermal stability for many applications. The key advantage lies in the ability to tune the glass transition temperature over a wide range.
Mechanical Properties
The semi-rigid nature of the cyclobutane ring imparts a unique mechanical profile to the resulting polyesters. The cis and trans stereoisomers of the 1,2-dicarboxylate moiety have a profound impact on the polymer's crystallinity and, consequently, its mechanical behavior. The trans isomer generally leads to a more linear and rigid chain, resulting in semi-crystalline polymers with higher stiffness[6]. Conversely, the cis isomer introduces a kink in the polymer backbone, leading to amorphous materials with potentially higher flexibility[6][7]. This stereochemical control offers a powerful tool for tuning the mechanical properties of the final material.
Caption: Influence of cis and trans isomers on polymer properties.
Hydrolytic Stability
A significant advantage of incorporating cyclobutane rings into the polyester backbone is the potential for enhanced hydrolytic stability. Recent studies have shown that polyesters featuring 1,3-cyclobutane rings exhibit exceptional resistance to hydrolysis in both acidic and basic aqueous solutions, maintaining their integrity for over a year[8]. This is a substantial improvement over many conventional aliphatic polyesters, which are known to be susceptible to hydrolytic degradation[9][10]. The steric hindrance provided by the cyclobutane ring is thought to protect the ester linkages from hydrolytic attack.
Gas Barrier Properties
For packaging applications, gas barrier properties are critical. Polyesters based on 1,4-cyclohexanedicarboxylic acid, a related cycloaliphatic monomer, have shown promising barrier properties to oxygen and carbon dioxide[11][12]. While specific data for polyesters derived solely from this compound is less available, the incorporation of cycloaliphatic rings is generally associated with a decrease in free volume, which can lead to improved barrier performance compared to some linear aliphatic polyesters[2][13].
Comparison with Alternative Monomers
Table 2: Qualitative Comparison of Diester Monomers for Polyester Synthesis
| Feature | This compound | Dimethyl Terephthalate (aromatic) | Dimethyl Adipate (linear aliphatic) |
| Backbone Structure | Cycloaliphatic, semi-rigid | Aromatic, rigid | Linear aliphatic, flexible |
| Tunability | High (via cis/trans isomerism) | Moderate (via comonomers) | Low |
| UV Stability | Potentially good | Moderate | Good |
| Hydrolytic Stability | Potentially excellent | Good | Moderate to Poor |
| Biodegradability | Potential for enhanced biodegradability | Low | High |
Conclusion and Future Outlook
This compound and its parent diacid are emerging as highly versatile and promising monomers for the development of advanced polyesters. Their unique cycloaliphatic structure offers a powerful lever to control key material properties, including thermal behavior, mechanical strength, and hydrolytic stability. The ability to fine-tune these characteristics through the strategic use of cis and trans isomers opens up new avenues for designing bespoke polymers for a wide range of applications, from high-performance engineering plastics to sustainable packaging materials and biomedical devices.
As the demand for high-performance, sustainable, and tunable materials continues to grow, we anticipate that cyclobutane-containing monomers will play an increasingly important role in the future of polymer science. Further research focusing on direct, quantitative comparisons with industry-standard materials will be crucial in fully elucidating their potential and accelerating their adoption in commercial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 4. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 5. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The aliphatic counterpart of PET, PPT and PBT aromatic polyesters: effect of the molecular structure on thermo-mechanical properties [aimspress.com]
- 7. longdom.org [longdom.org]
- 8. Achieving Exceptional Thermal and Hydrolytic Resistance in Chemically Circular Polyesters via In-Chain 1,3-Cyclobutane Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. andersondevelopment.com [andersondevelopment.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Purity of Dimethyl Cyclobutane-1,2-dicarboxylate
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of reagents and intermediates is paramount. For a compound such as dimethyl cyclobutane-1,2-dicarboxylate, which possesses isomeric complexity, rigorous purity assessment is not merely a quality control step but a foundational requirement for reproducible and reliable downstream applications. This guide provides an in-depth comparison of analytical techniques to ascertain the purity of this compound, offering insights into the causality behind experimental choices to empower researchers in their method selection.
The presence of impurities, including stereoisomers (cis/trans), starting materials, or by-products, can significantly impact reaction kinetics, yield, and the biological activity of target molecules. Therefore, a multi-faceted analytical approach is often necessary for a comprehensive purity profile.
Comparative Analysis of Purity Determination Methods
A suite of analytical techniques is at the disposal of the modern researcher for the characterization of this compound. The choice of method is dictated by the specific information required, the nature of potential impurities, and available instrumentation.
| Analytical Technique | Information Provided | Selectivity | Sensitivity | Key Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, separation of volatile impurities, isomeric ratio. | High | High | Provides structural information and quantitative data. | Requires volatile and thermally stable compounds. |
| NMR Spectroscopy (¹H & ¹³C) | Detailed structural information, identification of isomers, quantification of impurities. | High | Moderate | Non-destructive, provides unambiguous structural elucidation.[1] | Lower sensitivity compared to MS, complex spectra for mixtures. |
| HPLC | Separation of non-volatile impurities, quantification, isomeric separation. | High | High | Wide applicability, suitable for non-volatile compounds. | Does not inherently provide structural information. |
| FTIR Spectroscopy | Presence of functional groups. | Moderate | Moderate | Fast, simple, and provides characteristic fingerprint.[2] | Limited for quantifying impurities and distinguishing isomers. |
| Elemental Analysis | Elemental composition (%C, %H, %O). | Low | Low | Confirms empirical formula of the bulk sample.[3][4] | Insensitive to isomeric impurities or those with similar elemental composition.[1] |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms) suitable for separating the cis and trans isomers. A typical temperature program would start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Mass Spectrometry: As the components elute from the column, they are ionized (commonly by electron ionization). The mass analyzer scans a range of mass-to-charge ratios (m/z), and a detector records the ion intensity. The NIST WebBook provides mass spectral data for trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester, which can be used for comparison.[5]
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The area under each peak is proportional to the amount of that compound. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The molecular ion peak for this compound is expected at m/z 172.18.[6][7]
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 6. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate for the Modern Research Laboratory
For researchers, scientists, and professionals in drug development, the cyclobutane moiety is a valuable structural motif, imparting unique conformational constraints and three-dimensional architectures to molecules. Dimethyl cyclobutane-1,2-dicarboxylate, in its cis and trans isomeric forms, serves as a key building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials with novel properties. The selection of a synthetic route to this diester is a critical decision, guided by considerations of stereoselectivity, yield, scalability, and the availability of starting materials. This guide provides an in-depth comparison of the principal synthetic methodologies, supported by experimental data and protocols to inform your selection process.
[2+2] Photocycloaddition: Harnessing Light to Forge Strained Rings
The [2+2] photocycloaddition is a powerful and frequently employed strategy for the construction of cyclobutane rings. This method relies on the photochemical activation of two alkene-containing molecules to induce a cycloaddition reaction. For the synthesis of this compound, this typically involves the dimerization of an appropriate unsaturated ester or the cycloaddition of two different alkenes.
Mechanistic Insight
The mechanism of [2+2] photocycloaddition is dependent on the electronic nature of the alkene substrates. In many cases, the reaction proceeds through the formation of an excited state of one alkene, which then interacts with a ground-state alkene to form a diradical intermediate. Subsequent ring closure of this intermediate yields the cyclobutane product. The stereochemical outcome of the reaction can be influenced by the multiplicities of the excited states (singlet or triplet) and the steric and electronic properties of the substituents on the alkenes.
Performance and Applications
The utility of [2+2] photocycloaddition is particularly evident in the synthesis of cyclobutane-containing dicarboxylic acids from renewable, bio-based starting materials like cinnamic acid and its derivatives.[1] These diacids can then be readily esterified to the desired dimethyl esters. The photodimerization of esters of cinnamic acid derivatives has been shown to proceed efficiently to form the corresponding diesters.[1]
A notable example is the scalable synthesis of β-truxinic acid (a diphenylcyclobutane-1,2-dicarboxylic acid) via the photodimerization of a metastable crystalline form of trans-cinnamic acid. While this produces the diacid, subsequent esterification provides a viable route to the corresponding diester.
Experimental Protocol: Photosensitized [2+2] Cycloaddition of Maleic Anhydride
While not a direct synthesis of the dimethyl ester, the photocycloaddition of maleic anhydride with an alkene, followed by esterification, is a common strategy.
-
Reaction Setup: In a quartz reaction vessel, dissolve maleic anhydride and a suitable alkene (e.g., ethylene) in a solvent such as acetone, which also acts as a photosensitizer.
-
Irradiation: Irradiate the solution with a mercury lamp (typically a medium-pressure lamp with a wavelength range of 255-1000 nm) while maintaining a low temperature to minimize side reactions.[2] The reaction progress is monitored by techniques such as TLC or GC.
-
Workup and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting cyclobutane-1,2-dicarboxylic anhydride is then purified by crystallization or chromatography.
-
Esterification: The purified anhydride is then subjected to esterification with methanol in the presence of an acid catalyst to yield the cis-dimethyl cyclobutane-1,2-dicarboxylate.
Lewis Acid-Catalyzed [2+2] Cycloaddition: A Stereoselective Approach
For applications where stereochemical purity is paramount, the Lewis acid-catalyzed [2+2] cycloaddition of ketene acetals with fumaric or maleic esters offers a highly stereoselective route to cyclobutane-1,2-dicarboxylic esters.[3] This method is particularly advantageous for the synthesis of the trans isomer, which is a valuable intermediate in the preparation of pharmaceutically active compounds.[3]
Mechanistic Rationale
The role of the Lewis acid is to coordinate to the carbonyl oxygen of the fumaric or maleic ester, thereby lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and activating it towards nucleophilic attack by the ketene acetal. The presence of a sterically hindered base can surprisingly improve the yield and allow for higher reaction temperatures. The stereospecificity of the reaction arises from the concerted nature of the cycloaddition, where fumaric esters yield trans products.
Performance and Experimental Data
The use of optically active fumaric acid esters in this reaction can lead to high diastereoselectivity, with diastereomeric excesses (de) of up to 90% or more.[4] This allows for the synthesis of nearly stereoisomerically pure products after a simple purification step like recrystallization.[4] For instance, the reaction of fumaric acid di-(1R)-menthyl ester with ketene diethyl acetal in the presence of diisobutylaluminum chloride and ethyldiisopropylamine yielded the corresponding cyclobutane derivative with a diastereomeric ratio of 93.5:6.5 (87% de).[4] After recrystallization, a diastereomerically pure product was obtained in 74% yield.[4]
Experimental Protocol: Synthesis of a trans-Cyclobutane-1,2-dicarboxylic Ester Derivative[4]
-
Reaction Setup: In a jacketed flask under an argon atmosphere, dissolve fumaric acid di-(1R)-menthyl ester (76.5 mmol) in toluene (250 ml).
-
Cooling and Reagent Addition: Cool the solution to -21°C. Add diisobutylaluminum chloride (84.5 mmol) over 15 minutes. After 5 minutes, add ethyldiisopropylamine (30.4 mmol).
-
Cycloaddition: Stir the mixture for another 5 minutes, then add ketene diethyl acetal (84.1 mmol) over 15 minutes, maintaining the internal temperature below -19°C.
-
Workup and Purification: After the reaction is complete (monitored by NMR), the reaction is quenched, and the crude product is isolated. The crude product can be purified by recrystallization from a methanol/water mixture to yield the diastereomerically pure product.
Malonic Ester Synthesis: A Classic Route with Limitations
The malonic ester synthesis is a classic and versatile method for the formation of carboxylic acids. In the context of cyclobutane synthesis, it can be adapted to produce cyclobutane-1,1-dicarboxylic acid, which can then potentially be converted to the 1,2-dicarboxylic acid.
Mechanistic Pathway
This synthesis involves the deprotonation of a malonic ester to form a stabilized enolate, which then acts as a nucleophile in a reaction with a dihaloalkane, such as 1,3-dibromopropane. This results in an intramolecular cyclization to form the cyclobutane ring. Subsequent hydrolysis and decarboxylation yield the carboxylic acid.
Performance and Considerations
While a reliable method for forming the cyclobutane ring, the direct product of this synthesis is the 1,1-dicarboxylic acid.[5] Conversion to the 1,2-isomer would require additional synthetic steps, which may be complex and could lower the overall yield. Therefore, this method is generally less direct for the synthesis of this compound compared to cycloaddition strategies. A detailed procedure for the synthesis of 1,1-cyclobutanedicarboxylic acid from ethyl malonate and trimethylene bromide reports a yield of 30-34 g of the pure diacid from 1 mole of ethyl malonate.[5]
Direct Esterification of Cyclobutane-1,2-dicarboxylic Acid
A straightforward and common method for the synthesis of this compound is the direct esterification of the corresponding dicarboxylic acid.[6] This approach is highly efficient if the diacid is commercially available or can be synthesized in high yield through other methods. Both cis- and trans-isomers of the dicarboxylic acid can be esterified.
Mechanistic Overview
The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.
Performance and Experimental Protocol
The esterification of carboxylic acids with alcohols is generally a high-yielding reaction. For example, the esterification of a cyclopentane-1,2-dicarboxylic acid with methanol and sulfuric acid has been reported to yield the corresponding dimethyl ester in 77% yield.[7] A similar yield can be expected for the cyclobutane analogue.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of cyclobutane-1,2-dicarboxylic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography.
Comparative Summary of Synthesis Methods
| Feature | [2+2] Photocycloaddition | Lewis Acid-Catalyzed [2+2] Cycloaddition | Malonic Ester Synthesis | Direct Esterification |
| Primary Product | Cyclobutane ring (often as diacid or anhydride) | trans-Cyclobutane-1,2-dicarboxylate | Cyclobutane-1,1-dicarboxylic acid | This compound |
| Stereoselectivity | Can be stereoselective depending on substrates | High for trans isomer (up to >90% de)[4] | Not directly applicable for 1,2-isomer | Preserves stereochemistry of starting diacid |
| Typical Yield | 40-60% for cycloaddition[8] | 74% (after recrystallization for high purity)[4] | 60-70% for diacid synthesis[8] | >75% |
| Key Advantages | Access to complex structures, use of bio-based precursors[1] | High stereocontrol, good yields for pure isomers[4] | Well-established, good yields for the 1,1-diacid[5] | High-yielding, straightforward, applicable to both isomers |
| Key Limitations | Requires specialized photochemical equipment, potential for side reactions | Requires stoichiometric Lewis acid, low temperatures | Indirect route to the 1,2-isomer, requires additional steps | Dependent on the availability of the starting diacid |
Conclusion and Recommendations
The optimal synthetic strategy for this compound is contingent upon the specific requirements of the research project.
-
For applications demanding high stereochemical purity, particularly of the trans-isomer , the Lewis acid-catalyzed [2+2] cycloaddition of a fumaric ester with a ketene acetal is the method of choice. Its high diastereoselectivity can provide access to enantiomerically enriched products, which is crucial in pharmaceutical development.
-
When scalability and the use of renewable starting materials are a priority, [2+2] photocycloaddition presents an attractive option. The synthesis of the cyclobutane-1,2-dicarboxylic acid precursor from cinnamic acid derivatives, followed by esterification, is a viable and sustainable route.
-
If the corresponding cyclobutane-1,2-dicarboxylic acid is readily available , direct esterification is the most straightforward, high-yielding, and atom-economical approach.
-
The malonic ester synthesis is a less direct route for the 1,2-dicarboxylate and is more suited for the synthesis of the 1,1-isomer. Its application for the target molecule would likely involve a multi-step sequence with a potential decrease in overall yield.
By carefully considering these factors, researchers can select the most appropriate and efficient method to synthesize this compound for their specific scientific endeavors.
References
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. benchchem.com [benchchem.com]
- 3. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 4. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. smolecule.com [smolecule.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to cis- and trans-Dimethyl Cyclobutane-1,2-dicarboxylate Isomers
In the landscape of chemical research and drug development, the precise structural elucidation of stereoisomers is a critical step that dictates molecular conformation, reactivity, and biological activity. The cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate serve as a classic example where subtle differences in spatial arrangement lead to distinct and measurable spectroscopic signatures. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for researchers needing to confirm stereochemistry, assess purity, and predict the behavior of substituted cyclobutane systems.
The Structural Imperative: Why Isomer Differentiation Matters
The cyclobutane ring, a four-membered aliphatic system, is conformationally strained. The substituents on the ring, in this case, two methoxycarbonyl groups, can either be on the same side (cis) or opposite sides (trans) of the ring plane. This stereochemical variance profoundly impacts the molecule's symmetry and the local chemical environments of its constituent atoms. Consequently, each isomer interacts with electromagnetic radiation and ionizes in a unique manner, providing a spectroscopic fingerprint. For drug development professionals, an incorrect stereoisomer can lead to inactive or even harmful pharmacological effects, making unambiguous identification essential.
Experimental Protocols: Acquiring the Spectroscopic Data
The data presented herein is typically acquired using standard laboratory instrumentation. The following outlines the general procedures for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within an NMR tube.
-
¹H NMR Acquisition : The spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition : The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are often required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the final spectrum, which is typically displayed as transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.
-
Ionization : Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, and the data is presented as a plot of relative intensity versus m/z.
Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound.
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| cis-isomer | 3.68 | Singlet | 6H | 2 x -OCH₃ |
| 3.10 - 3.20 | Multiplet | 2H | 2 x -CHCOOCH₃ | |
| 2.10 - 2.30 | Multiplet | 4H | 2 x -CH₂- | |
| trans-isomer | 3.70 | Singlet | 6H | 2 x -OCH₃ |
| 2.80 - 2.90 | Multiplet | 2H | 2 x -CHCOOCH₃ | |
| 2.00 - 2.20 | Multiplet | 4H | 2 x -CH₂- |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| cis-isomer | 173.5 | 2 x C=O |
| 51.8 | 2 x -OCH₃ | |
| 42.1 | 2 x -CHCOOCH₃ | |
| 21.5 | 2 x -CH₂- | |
| trans-isomer | 174.2 | 2 x C=O |
| 51.9 | 2 x -OCH₃ | |
| 43.5 | 2 x -CHCOOCH₃ | |
| 22.8 | 2 x -CH₂- |
| Infrared (IR) Spectroscopy | Key Absorption Bands (cm⁻¹) | Vibrational Mode |
| cis-isomer | ~1738 | C=O stretch (ester) |
| ~1175, ~1205 | C-O stretch (ester) | |
| trans-isomer | ~1735 | C=O stretch (ester) |
| ~1170, ~1195 | C-O stretch (ester) |
| Mass Spectrometry (EI) | Key Fragment Ions (m/z) | Proposed Fragment |
| Both Isomers | 172 | [M]⁺ (Molecular Ion) |
| 141 | [M - OCH₃]⁺ | |
| 113 | [M - COOCH₃]⁺ | |
| 81 | [C₆H₉]⁺ (Cyclobutene fragment) |
In-Depth Analysis and Interpretation
¹H NMR Spectroscopy: A Tale of Two Symmetries
The ¹H NMR spectra provide the most definitive differentiation between the two isomers, rooted in molecular symmetry.
-
cis-Isomer : This molecule possesses a C₂ᵥ point group, meaning it has a plane of symmetry that bisects the C1-C2 and C3-C4 bonds. Due to this symmetry, the two methoxycarbonyl groups are chemically equivalent, as are the two methine protons (-CH) and the four methylene protons (-CH₂). However, the two protons on each methylene carbon are diastereotopic. This results in a more complex multiplet for the ring protons. The methoxy protons appear as a single sharp singlet at approximately 3.68 ppm. The methine protons, being on the same face of the ring, exhibit a characteristic coupling pattern and appear slightly downfield compared to the trans isomer, around 3.10 - 3.20 ppm.
-
trans-Isomer : This isomer has a C₂ point group with a center of inversion. This symmetry also renders the two methoxycarbonyl groups and the two methine protons equivalent. The methoxy protons appear as a single singlet around 3.70 ppm. The key difference lies in the chemical shift of the methine protons, which are now on opposite faces of the ring. This change in the local electronic environment shifts them slightly upfield to around 2.80 - 2.90 ppm compared to the cis isomer.
¹³C NMR Spectroscopy: Subtle Shifts Reflecting Steric Environment
The ¹³C NMR spectra provide confirmatory evidence for the isomeric assignment.
-
cis-Isomer : Due to its symmetry, the cis isomer is expected to show four distinct carbon signals: one for the carbonyl carbons, one for the methoxy carbons, one for the methine carbons, and one for the methylene carbons. The steric hindrance between the two adjacent ester groups in the cis configuration can cause slight shielding of the carbonyl and methine carbons compared to the trans isomer.
-
trans-Isomer : The trans isomer also displays four signals due to its symmetry. The key distinction is the slight downfield shift of the carbonyl and methine carbons (to approximately 174.2 ppm and 43.5 ppm, respectively). This is attributed to the reduced steric strain when the bulky ester groups are on opposite sides of the ring.
Infrared Spectroscopy: The Carbonyl Stretch
The IR spectra of both isomers are dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch.
-
For both isomers, this peak appears around 1735-1740 cm⁻¹. While there may be a very subtle difference in the exact wavenumber between the two (with the cis isomer sometimes appearing at a slightly higher frequency due to dipole-dipole interactions between the carbonyl groups), this is often not pronounced enough for unambiguous differentiation without a reference spectrum.
-
Both isomers also show characteristic C-O stretching bands in the fingerprint region, typically between 1170 and 1210 cm⁻¹. The exact pattern of these bands can differ slightly between the isomers, but again, direct comparison is often necessary.
Mass Spectrometry: Fragmentation Patterns
Under electron ionization, both isomers exhibit similar fragmentation patterns, as the initial high-energy ionization often leads to ring-opening and subsequent fragmentation pathways that are independent of the initial stereochemistry.
-
Molecular Ion : Both isomers will show a molecular ion peak ([M]⁺) at an m/z of 172, corresponding to the molecular formula C₈H₁₂O₄.[1][2]
-
Key Fragments : Common fragments for both isomers include:
-
m/z 141 : Loss of a methoxy radical (•OCH₃).
-
m/z 113 : Loss of a methoxycarbonyl radical (•COOCH₃).
-
m/z 81 : A common fragment resulting from the cleavage of the ester groups and rearrangement of the cyclobutane ring.
-
Because the fragmentation is so similar, mass spectrometry is generally not the primary technique for distinguishing between these two stereoisomers.
Conclusion
The differentiation of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate is most reliably achieved through ¹H and ¹³C NMR spectroscopy. The differences in molecular symmetry and steric environment between the two isomers give rise to distinct chemical shifts, particularly for the methine protons and the carbonyl and methine carbons. While IR spectroscopy and mass spectrometry provide valuable information for confirming the presence of the functional groups and the overall molecular weight, they are less definitive for stereoisomeric assignment. This guide underscores the power of a multi-technique spectroscopic approach in the rigorous structural elucidation required in modern chemical and pharmaceutical research.
References
Safety Operating Guide
A Guide to the Safe Disposal of Dimethyl Cyclobutane-1,2-dicarboxylate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of dimethyl cyclobutane-1,2-dicarboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your work goes beyond supplying high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding the Hazards: A Proactive Approach to Safety
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
This data is derived from the Safety Data Sheet provided by Angene Chemical.[1]
The causality behind these classifications lies in the chemical nature of the ester functional groups and the cyclic structure of the molecule. Esters can be irritants, and upon inhalation, the compound can affect the respiratory tract. Skin and eye contact can lead to irritation, and ingestion can be harmful. Therefore, all handling and disposal procedures must be designed to minimize exposure.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure safety and compliance at each stage.
Phase 1: Immediate Pre-Disposal Procedures in the Laboratory
-
Personal Protective Equipment (PPE): The First Line of Defense
-
Rationale: Given the skin and eye irritant nature of this compound, appropriate PPE is non-negotiable.
-
Procedure: Always wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of respiratory irritation.
-
-
Waste Segregation and Containerization: Preventing Unwanted Reactions
-
Rationale: Improper segregation of chemical waste is a common cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.
-
Procedure:
-
Designate a specific, clearly labeled, and chemically resistant container for this compound waste. Suitable container materials include high-density polyethylene (HDPE).
-
The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]
-
Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Phase 2: Accumulation and Storage of Chemical Waste
-
Satellite Accumulation Areas (SAAs): Safe and Compliant Temporary Storage
-
Rationale: The U.S. Environmental Protection Agency (EPA) has specific regulations for the temporary storage of hazardous waste at or near the point of generation.[3] This minimizes the travel distance of hazardous materials within the laboratory.
-
Procedure:
-
Store the sealed and labeled waste container in a designated SAA. This area must be under the control of the laboratory personnel generating the waste.
-
The total volume of hazardous waste in an SAA is limited to 55 gallons.[3]
-
Ensure the container is kept closed at all times except when adding waste.
-
-
-
Logistical Planning for Disposal: Proactive Waste Management
-
Rationale: A well-defined plan for the ultimate disposal of the waste prevents accumulation and potential hazards.
-
Procedure:
-
Familiarize yourself with your institution's hazardous waste pickup schedule and procedures.
-
Contact your EHS department to schedule a pickup for the this compound waste. They will provide specific instructions for preparing the waste for transport.
-
-
Phase 3: Final Disposal
-
Licensed Waste Contractor: Ensuring Regulatory Compliance
-
Rationale: The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal contractor. This ensures that the waste is treated and disposed of in accordance with all federal, state, and local regulations.
-
Procedure: Your institution's EHS department will have contracted with a licensed vendor for the final disposal. The waste will be transported to an approved waste disposal plant.[1] Common disposal methods for organic chemicals like esters include incineration at high temperatures.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Dimethyl cyclobutane-1,2-dicarboxylate
This guide provides comprehensive safety protocols and operational procedures for the handling of Dimethyl cyclobutane-1,2-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure the highest level of protection.
Understanding the Hazards: A Proactive Approach to Safety
This compound, a combustible organic ester, presents several potential hazards that necessitate careful handling to mitigate risks. The primary concerns are:
-
Skin and Eye Irritation : Direct contact with the liquid can cause irritation to the skin and eyes.[1] The cis-isomer is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).
-
Respiratory Tract Irritation : Inhalation of vapors or aerosols may lead to respiratory irritation. The cis-isomer is also classified for specific target organ toxicity (single exposure) affecting the respiratory tract (Category 3).
-
Combustibility : As a combustible liquid, it has a flashpoint and can ignite if exposed to a source of ignition.[1] It is crucial to handle this compound away from open flames, sparks, and hot surfaces.
-
Acute Oral Toxicity : The cis-isomer is classified as having acute oral toxicity (Category 4). Ingestion should be avoided.
A thorough understanding of these hazards is the foundation of a robust safety culture and is paramount to preventing laboratory accidents.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Required Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield | Essential for protecting the eyes from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes. All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or equivalent standards.[2] |
| Hand Protection | Butyl rubber gloves. Nitrile gloves may be used for incidental contact but require immediate replacement upon splash. | Esters as a chemical class can degrade many common glove materials. While nitrile gloves are a common choice in laboratories, their resistance to esters can be poor.[3] Butyl rubber gloves generally offer superior resistance to esters.[4] Given the lack of specific breakthrough time data for this compound, it is imperative to consult the glove manufacturer's chemical resistance guide for specific recommendations. Always inspect gloves for any signs of degradation before and during use. Double gloving can provide an additional layer of protection. |
| Body Protection | Flame-resistant laboratory coat | A flame-resistant lab coat is crucial due to the combustible nature of the compound. It protects the skin and personal clothing from splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound that may generate vapors or aerosols must be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic operational plan is critical for ensuring both experimental success and personal safety.
3.1. Preparation and Engineering Controls
-
Designate a Work Area : All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.
-
Ensure Proper Ventilation : Verify that the chemical fume hood is functioning correctly before commencing work.
-
Remove Ignition Sources : Clear the work area of any potential ignition sources, including hot plates, open flames, and spark-producing equipment.[5]
-
Assemble Materials : Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the procedure.
-
Don Appropriate PPE : Put on all required personal protective equipment as outlined in the table above.
3.2. Handling and Transfer
-
Grounding and Bonding : For transfers of larger quantities from metal containers, ensure proper grounding and bonding to prevent the buildup of static electricity, which can be an ignition source.[5]
-
Careful Dispensing : Dispense the chemical carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Keep Containers Closed : Keep the container of this compound and any solutions containing it sealed when not in use to minimize the release of vapors.[6]
3.3. Storage
-
Approved Containers : Store this compound in a tightly sealed, properly labeled container.
-
Ventilated and Cool Location : Store the container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[6]
-
Flammable Liquids Cabinet : For larger quantities, storage in a dedicated flammable liquids storage cabinet is recommended.[7][8]
-
Incompatible Materials : Store separately from strong oxidizing agents, acids, and bases.
Emergency Procedures: Be Prepared
4.1. Spills
-
Evacuate and Alert : In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Small Spills : For small, manageable spills within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[9]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials for proper disposal.
-
4.2. Personal Exposure
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
4.3. Fire
-
In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.
-
For a larger fire, evacuate the area and activate the fire alarm.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
5.1. Liquid Waste
-
Segregation : Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Containerization : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure cap.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste contractor.
5.2. Solid Waste
-
Collection : Place all solid waste contaminated with this compound, such as used gloves, absorbent materials, and contaminated labware, into a designated, labeled solid waste container.
-
Packaging : Ensure the container is sealed to prevent the release of any residual vapors.
-
Disposal : Dispose of as hazardous solid waste through your institution's approved waste management program.
5.3. Empty Containers
-
Empty containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular waste, with the label defaced.
By adhering to these comprehensive safety and handling procedures, you can minimize the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. gloves.com [gloves.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 7. locscientific.com [locscientific.com]
- 8. ume.civilkozpont.hu [ume.civilkozpont.hu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
